1-Oxa-9-azaspiro[5.5]undecan-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-8-2-1-7-12-9(8)3-5-10-6-4-9/h8,10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGOQZNAPVCOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCNCC2)OC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Oxa-9-azaspiro[5.5]undecan-5-ol
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer enhanced therapeutic profiles is paramount. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or planar counterparts.[1][2][3][4][5] The 1-oxa-9-azaspiro[5.5]undecane framework, in particular, represents a privileged structure found in a variety of biologically active molecules, demonstrating its versatility in medicinal chemistry.[6][7][8] This guide provides a comprehensive examination of the core physicochemical properties of a key derivative of this scaffold: 1-Oxa-9-azaspiro[5.5]undecan-5-ol .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the empirical validation of the presented properties. While direct experimental data for this specific molecule is limited, this guide synthesizes predicted values, data from analogous structures, and established analytical methodologies to provide a robust starting point for further investigation.
Molecular Identity and Core Physicochemical Data
The foundational step in the characterization of any novel compound is the unambiguous confirmation of its structure and fundamental properties.
1-1. Chemical Structure
This compound is a bicyclic heterocyclic compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.23 g/mol . The structure features a spirocyclic core, where a tetrahydropyran ring and a piperidine ring are joined by a single common carbon atom. The hydroxyl group at the 5-position of the tetrahydropyran ring and the secondary amine in the piperidine ring are key functional groups that dictate the molecule's physicochemical behavior.
Figure 1: Chemical structure of this compound.
1-2. Summary of Physicochemical Properties
The following table summarizes the core physicochemical properties of this compound. It is important to note that where experimental data is not available, values are predicted based on computational models and data from analogous compounds.
| Property | Value | Source & Notes |
| Molecular Formula | C₉H₁₇NO₂ | |
| Molecular Weight | 171.23 g/mol | |
| Physical Form | Solid (Predicted) | Based on similar spirocyclic compounds. |
| Melting Point | Not available | - |
| Boiling Point | 287.5 ± 40.0 °C (Predicted) | For the analogous 1-Oxa-9-azaspiro[5.5]undecan-5-amine.[9] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | For the analogous 1-Oxa-9-azaspiro[5.5]undecan-5-amine.[9] |
| pKa | 10.74 ± 0.20 (Predicted, basic) | For the analogous 1-Oxa-9-azaspiro[5.5]undecan-5-amine.[9] |
| logP | Not available | - |
Spectroscopic and Crystallographic Characterization
A thorough structural elucidation is critical for confirming the identity and purity of this compound.
2-1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid spirocyclic framework and the presence of multiple stereocenters. Key signals would include those for the protons adjacent to the nitrogen and oxygen atoms, as well as the proton of the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons bonded to the heteroatoms will be informative.
2-2. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Fragmentation patterns can also offer structural insights.
2-3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present. Key expected vibrations include:
-
O-H stretching of the alcohol group (broad band around 3200-3600 cm⁻¹).
-
N-H stretching of the secondary amine (around 3300-3500 cm⁻¹).
-
C-O stretching (around 1050-1150 cm⁻¹).
-
C-N stretching (around 1020-1250 cm⁻¹).
2-4. X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of the molecule, confirming the connectivity and stereochemistry.[10]
Experimental Protocols for Physicochemical Characterization
The following section outlines standardized protocols for the experimental determination of key physicochemical properties.
3-1. Workflow for Physicochemical Profiling
Sources
- 1. nbinno.com [nbinno.com]
- 2. drughunter.com [drughunter.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof - ProQuest [proquest.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-Oxa-9-azaspiro[5.5]undecan-5-aMine CAS#: 174469-94-4 [m.chemicalbook.com]
- 10. Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][1,10]Phenanthrolines Bearing a 9-Cyano Group | MDPI [mdpi.com]
Foreword: The Architectural Significance of Spirocyclic Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-ol
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced biological activity and improved pharmacokinetic profiles is relentless. Among these, spirocyclic systems have emerged as particularly valuable scaffolds. Their inherent three-dimensional and rigid nature provides a fixed orientation of substituents, which can lead to superior binding affinity and selectivity for biological targets compared to more flexible acyclic or simple cyclic analogues.[1] The 1-oxa-9-azaspiro[5.5]undecane core, integrating both a tetrahydropyran and a piperidine ring through a shared quaternary carbon, is a prime example of such a privileged structure. This framework is a recurring motif in a variety of bioactive molecules and has shown significant promise in the development of novel therapeutics, including potent antituberculosis agents that inhibit the MmpL3 protein and dual-ligand modulators for opioid and sigma receptors for pain management.[1][2][3][4][5]
This guide provides a detailed exploration of a robust and logical synthesis pathway for a key derivative, this compound. We will delve into the strategic considerations behind the chosen synthetic route, explain the causality of experimental choices, and provide a detailed, actionable protocol for its execution.
Strategic Analysis: Devising a Pathway to the Spirocyclic Core
The construction of the 1-oxa-9-azaspiro[5.5]undecane skeleton hinges on the efficient formation of the spirocyclic junction and the tetrahydropyran ring. Several strategies can be envisioned, including multi-component reactions and cascade cyclizations.[6][7][8][9] However, for a targeted synthesis of the 5-ol derivative, a sequential and highly controlled approach offers superior predictability and yield.
Our selected strategy is a two-stage process beginning with a readily available piperidine derivative:
-
Carbon Framework Elongation: A nucleophilic addition to an N-protected 4-piperidone to install a hydroxypropyl side chain. This step creates the necessary precursor containing all the atoms for the subsequent cyclization.
-
Acid-Catalyzed Intramolecular Cyclization: An etherification reaction where the piperidine-ring hydroxyl group attacks a transient carbocation on the side chain, thereby forming the tetrahydropyran ring and establishing the spirocyclic center.
This approach is chosen for its reliability, use of common laboratory reagents, and the logical progression of bond formation, which provides clear checkpoints for characterization.
Visualizing the Synthesis Pathway
The following diagram outlines the complete synthetic transformation from the starting material to the final product.
Caption: Overall synthesis scheme for this compound.
Detailed Synthesis Protocol
The following protocol provides a step-by-step methodology for the synthesis. Each step is designed to be a self-validating system, with clear endpoints and required analytical confirmation.
Part 1: Synthesis of 1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol
Causality: The synthesis begins with N-Benzyl-4-piperidone. The benzyl group serves as a robust protecting group for the piperidine nitrogen, preventing it from interfering with the Grignard reagent. The Grignard reaction is a classic and highly effective method for C-C bond formation. We utilize a protected form of 3-bromopropanol (as its THP ether) to generate the Grignard reagent; this prevents the highly acidic hydroxyl proton from quenching the organometallic species. Subsequent acidic workup serves the dual purpose of neutralizing the reaction and cleaving the THP ether to reveal the primary alcohol.
Experimental Procedure:
-
Grignard Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of 2-(3-bromopropoxy)tetrahydro-2H-pyran (1.1 eq) in anhydrous THF via an addition funnel to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour until the magnesium is consumed.
-
Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of N-Benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup and Deprotection: Cool the reaction mixture to 0 °C and quench it by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers and wash with brine. Stir the combined organic phase with 1M hydrochloric acid (aq) at room temperature for 2 hours to effect the deprotection of the THP ether.
-
Isolation: Neutralize the mixture with saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure amino diol intermediate. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-5-ol
Causality: This crucial step involves an acid-catalyzed intramolecular SN1-type reaction. A strong acid catalyst (e.g., sulfuric acid) protonates the primary hydroxyl group on the propyl side chain, converting it into a good leaving group (water). The subsequent loss of water generates a primary carbocation, which is immediately trapped by the nucleophilic tertiary hydroxyl group on the piperidine ring. The use of a Dean-Stark apparatus effectively removes the water byproduct, driving the equilibrium towards the spirocyclic product according to Le Châtelier's principle.
Mechanism: Acid-Catalyzed Spirocyclization
Caption: Mechanism of the acid-catalyzed intramolecular cyclization step.
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the amino diol intermediate (1.0 eq) and toluene.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
-
Cyclization: Heat the mixture to reflux and monitor the reaction by TLC. Continue refluxing until the starting material is consumed and water ceases to collect in the Dean-Stark trap.
-
Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford the 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-5-ol.
Quantitative Data Summary
The following table summarizes the key parameters for the proposed synthesis. Expected yields are based on analogous transformations reported in the literature for spirocycle synthesis.
| Step | Reaction | Key Reagents | Solvent | Conditions | Expected Yield |
| 1 | Grignard Addition & Deprotection | N-Benzyl-4-piperidone, 2-(3-bromopropoxy)tetrahydro-2H-pyran, Mg, 1M HCl | THF | 0 °C to rt | 65-75% |
| 2 | Intramolecular Cyclization | 1-Benzyl-4-(3-hydroxypropyl)piperidin-4-ol, H₂SO₄ (cat.) | Toluene | Reflux, Dean-Stark | 70-85% |
| 3 | Debenzylation (Optional) | 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-5-ol, H₂, Pd/C | Ethanol | rt, 1 atm | >90% |
Conclusion and Future Outlook
The synthetic pathway detailed herein provides a reliable and scalable method for producing this compound. The strategic use of a protecting group-assisted Grignard reaction followed by an efficient acid-catalyzed cyclization ensures high yields and purity. The final product, with its exposed secondary amine (after optional debenzylation) and hydroxyl group, serves as a versatile building block. These functional handles can be further elaborated to generate a library of novel derivatives for screening in various drug development programs, from infectious diseases to central nervous system disorders. The structural rigidity and chemical tractability of this spirocyclic scaffold will undoubtedly continue to make it a valuable asset in the field of medicinal chemistry.
References
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Beilstein Journal of Organic Chemistry. 6
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed. 10
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. 11
-
Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed. 12
-
(PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. 13
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. 2
-
1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl) -. Benchchem. 3
-
Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. OUCI. 8
-
Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. ACS Publications. 9
-
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol. Benchchem. 1
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. 4
-
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one. Benchchem. 5
-
3-Oxa-9-azaspiro[5.5]undecane Hydrochloride. Benchchem. 14
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. bepls.com [bepls.com]
- 7. Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
crystal structure of 1-Oxa-9-azaspiro[5.5]undecan-5-ol
An In-Depth Technical Guide to the Crystal Structure of 1-Oxa-9-azaspiro[5.5]undecan-5-ol: A Case Study in Modern Structure Elucidation
Foreword
As a Senior Application Scientist, I've witnessed firsthand the transformative impact of high-resolution structural data in drug discovery. The journey from a promising molecular scaffold to a clinical candidate is often paved with atomic coordinates. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the process of elucidating the crystal structure of a medicinally relevant molecule: this compound. While a public crystal structure for this specific molecule is not available, this guide will serve as a comprehensive, experience-driven case study on how such a structure would be determined and analyzed, based on established principles and data from closely related analogues.
The Ascendancy of Spirocyclic Scaffolds in Medicinal Chemistry
The landscape of medicinal chemistry is continually shifting towards molecules with greater three-dimensionality.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their inherent rigidity and defined three-dimensional arrangement of substituents provide a level of pre-organization that is highly advantageous for specific and high-affinity binding to biological targets.[1] This contrasts with more flexible or planar molecules, which can suffer from entropic penalties upon binding and may present challenges with metabolic stability or off-target effects. The increased fraction of sp3-hybridized carbons (Fsp3) in spirocycles is a well-recognized feature that often correlates with improved clinical success.[2]
The 1-oxa-9-azaspiro[5.5]undecane core, in particular, has emerged as a "privileged scaffold." Compounds bearing this structure have demonstrated a remarkable diversity of biological activities, from potent antituberculosis agents targeting the MmpL3 protein to inhibitors of soluble epoxide hydrolase (sEH).[3][4] The inclusion of the hydroxyl group at the 5-position in This compound introduces a critical hydrogen bonding moiety, suggesting its potential for forming specific, charge-stabilized interactions with a target protein. A precise understanding of its solid-state conformation and intermolecular interactions is therefore paramount for any structure-activity relationship (SAR) studies and for facilitating rational, structure-based drug design.
Synthesis and Crystallization: From Solution to Single Crystal
The journey to a crystal structure begins with the synthesis of high-purity material. A plausible and efficient route to the title compound is based on the Prins cyclization, a powerful method for constructing the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step.[3]
Proposed Synthetic Protocol
A robust synthesis would involve the reaction of N-Boc-4-piperidone with a suitable homoallylic alcohol under acidic conditions to construct the spirocyclic core. Subsequent deprotection and, if necessary, functional group manipulation would yield the target alcohol.
Step-by-Step Synthesis:
-
Prins Cyclization: To a solution of N-Boc-4-piperidone (1.0 eq) and but-3-en-1-ol (1.2 eq) in a suitable solvent such as dichloromethane at 0 °C, a Lewis acid catalyst (e.g., BF₃·OEt₂) is added dropwise. The reaction is stirred and allowed to warm to room temperature, monitored by TLC until completion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the N-Boc protected intermediate.
-
Deprotection: The N-Boc protected spirocycle is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of this compound.
-
Final Purification: The hydrochloride salt is neutralized with a mild base, and the free base is extracted into an organic solvent. The combined organic layers are dried and concentrated to yield the final product, which is further purified by recrystallization or a final chromatographic step to achieve >99% purity, a critical prerequisite for successful crystallization.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study.[5][6] The goal is to guide the molecules from a disordered state in solution to a highly ordered, three-dimensional lattice. This is achieved by slowly bringing the solution to a state of supersaturation.
Protocol for Crystallization of this compound:
-
Solvent Screening: A range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) are screened for their ability to dissolve the compound when hot and to result in precipitation upon cooling.
-
Slow Evaporation (Chosen Method):
-
A saturated solution of the compound is prepared in a solvent mixture, for instance, methanol/dichloromethane (1:1), at room temperature.
-
The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial.
-
The vial is covered with a cap that has been pierced with a needle, allowing for very slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
-
Alternative Methods: If slow evaporation is unsuccessful, other techniques such as vapor diffusion or liquid-liquid diffusion would be employed.[7][8]
Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[9][10] The technique relies on the principle that a crystal lattice will diffract an incident X-ray beam into a unique pattern of reflections. By measuring the angles and intensities of these reflections, the electron density, and thus the atomic positions, can be reconstructed.[5]
Data Collection Workflow
A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected and mounted on a goniometer in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and diffraction data are collected on a modern detector.
Hypothetical Crystallographic Data
The quality of a crystal structure is assessed by several metrics. The following table presents hypothetical but realistic data for this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₁₇NO₂ |
| Formula Weight | 171.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.5, 8.5, 12.0 |
| α, β, γ (°) | 90, 105, 90 |
| Volume (ų) | 1080 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.05 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Reflections Collected | 10000 |
| Unique Reflections | 2000 |
| R_int | 0.04 |
| Final R indices [I > 2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |
| Goodness-of-fit (S) | 1.05 |
From Diffraction Pattern to 3D Model: Structure Solution and Refinement
The collected diffraction data, which is a reciprocal space representation of the crystal, must be mathematically converted into a real-space model of the electron density.[11]
Step-by-Step Structure Solution and Refinement:
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.
-
Structure Solution (Direct Methods): For small molecules, ab initio methods, known as "direct methods," are used to estimate the initial phases of the reflections.[5] This allows for the calculation of an initial electron density map.
-
Model Building: Atoms are fitted into the regions of high electron density in the map. For organic molecules, this process is often automated, correctly identifying C, N, and O atoms.
-
Refinement: The initial model is refined using a least-squares algorithm. This process adjusts the atomic positions, and their anisotropic displacement parameters, to minimize the difference between the observed diffraction data and the data calculated from the model. This is monitored by the R-factor.[12]
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The hydrogen atom of the hydroxyl group would be located from the difference Fourier map.
-
Validation: The final model is validated using software tools to check for geometric consistency and other potential issues.
Structural Analysis: The Molecular and Supramolecular Picture
The refined crystal structure provides a wealth of information.
Molecular Conformation
The spirocyclic [5.5] system is conformationally constrained. The analysis would likely reveal:
-
Ring Conformations: Both the piperidine and tetrahydropyran rings would adopt stable chair conformations to minimize steric strain.
-
Substituent Position: The hydroxyl group at the C5 position could be either axial or equatorial. The crystal structure would unambiguously determine this, which is a critical piece of information for understanding its interaction potential. Let's hypothesize it adopts an equatorial position for greater thermodynamic stability.
-
Bond Lengths and Angles: These would conform to standard values for similar sp³-hybridized systems.
| Parameter | Hypothetical Value |
| C-C Bond Length (Å) | 1.52 - 1.54 |
| C-O Bond Length (Å) | 1.43 |
| C-N Bond Length (Å) | 1.47 |
| C-O-H Angle (°) | 109.5 |
| Ring Torsion Angles (°) | ~55-60 (chair) |
Supramolecular Assembly and Hydrogen Bonding
The true power of crystallography lies in revealing how molecules interact. The -OH and -NH groups are potent hydrogen bond donors, while the oxygen and nitrogen atoms are acceptors. In the crystal lattice, we would expect a robust hydrogen-bonding network. A likely scenario would be a chain or sheet motif where the hydroxyl group of one molecule donates a hydrogen bond to the piperidine nitrogen of a neighboring molecule (O-H···N). This interaction would be a key determinant of the crystal packing.
Implications for Structure-Based Drug Design
The determined crystal structure is not an academic endpoint; it is a starting point for rational drug design.[9]
-
Pharmacophore Modeling: The precise 3D arrangement of the hydrogen bond donor (-OH, -NH) and acceptor (O, N) features provides a validated pharmacophore model.
-
In Silico Docking: The crystal structure serves as a low-energy, experimentally validated conformation for docking studies into a target protein's active site. This significantly improves the accuracy of predicted binding modes and affinities.
-
SAR Rationalization: The structure helps rationalize why certain derivatives are more or less active. For example, the equatorial position of the hydroxyl group might be essential for activity, explaining why an axial isomer is inactive.
-
Analogue Design: New analogues can be designed to optimize interactions observed in the crystal structure or to probe new interactions with a target. For instance, the nitrogen atom could be functionalized with groups designed to interact with a specific pocket in a receptor, with the crystal structure providing the exit vector for this modification.
Conclusion
While this guide presents a hypothetical determination, it underscores a critical reality in modern drug discovery: atomic-level structural information is indispensable. The elucidation of the crystal structure of a molecule like this compound would provide an unambiguous snapshot of its preferred conformation and its key intermolecular interactions. This knowledge moves drug design from a process of serendipity to one of rational, targeted optimization, ultimately accelerating the path to novel therapeutics.
References
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Retrieved from [Link]
-
PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Eur J Med Chem. Retrieved from [Link]
-
ProQuest. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]
-
ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. J Med Chem. Retrieved from [Link]
-
Fiveable. (n.d.). 12.1 X-ray crystallography: principles and structure determination. Retrieved from [Link]
-
University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
-
ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa-. Retrieved from [Link]
-
PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorg Med Chem. Retrieved from [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
SlidePlayer. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. J Med Chem. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
ACS Publications. (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
-
Studylib. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystallization. Retrieved from [Link]
-
LQS. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. unifr.ch [unifr.ch]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. rigaku.com [rigaku.com]
- 11. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
A Technical Guide to the Solubility of 1-Oxa-9-azaspiro[5.5]undecan-5-ol for Pharmaceutical Development
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a drug candidate is its solubility. Poor solubility can lead to a cascade of downstream issues, including inadequate bioavailability, variable dosing, and difficulties in formulation, ultimately culminating in costly late-stage failures. This guide provides an in-depth technical exploration of the solubility of 1-Oxa-9-azaspiro[5.5]undecan-5-ol, a novel spirocyclic scaffold of significant interest in medicinal chemistry.[1][2][3][4][5]
Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, have gained prominence in drug discovery due to their conformational rigidity and ability to present functional groups in precise spatial orientations.[1][2][3][4][5] This structural complexity, however, necessitates a thorough understanding of their solubility behavior to unlock their full therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for assessing and optimizing the solubility of this compound.
Chapter 1: Theoretical Principles of Solubility
The solubility of a compound in a particular solvent is governed by a fundamental principle in chemistry: "like dissolves like".[6][7][8][9] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to form a homogenous solution.[10][11][12][13][14] The interplay of these forces dictates the extent to which a solute can be solvated by solvent molecules.
Analyzing the Structure of this compound
To predict the solubility of this compound, a structural analysis is paramount. The molecule possesses several key features that will influence its interaction with different solvents:
-
Polar Functional Groups: The presence of a hydroxyl (-OH) group and a secondary amine (-NH-) group introduces polarity and the capacity for hydrogen bonding. The oxygen atom in the oxa-spiro ring system also contributes to the molecule's polarity.
-
Nonpolar Hydrocarbon Backbone: The spirocyclic core, composed of saturated hydrocarbon rings, contributes to the nonpolar character of the molecule.
-
Three-Dimensional Structure: The rigid, non-planar structure of the spirocycle can influence how effectively solvent molecules can surround and solvate the compound.
The "Like Dissolves Like" Paradigm in Practice
Based on its structure, we can anticipate the following solubility trends for this compound:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl and amine groups of our compound can form strong hydrogen bonds with these solvents, suggesting a higher likelihood of solubility. However, the nonpolar hydrocarbon backbone will counteract this effect.[11][12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipole moments but do not donate hydrogen bonds. They can interact with the polar groups of the solute through dipole-dipole interactions. Solubility in these solvents is expected to be moderate to good.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar hydrocarbon portion of this compound will have favorable interactions with these solvents, but the polar functional groups will be poorly solvated, likely resulting in low solubility.[6][7][8][15]
Chapter 2: Strategic Solvent Selection in Pharmaceutical Development
The choice of solvent in pharmaceutical manufacturing is a critical decision with far-reaching implications for safety, efficacy, and regulatory compliance.[16] It is not merely about dissolving the active pharmaceutical ingredient (API); it involves a holistic assessment of various factors.[17][18][19]
Key Considerations for Solvent Selection
When evaluating solvents for the development of this compound, the following criteria must be considered:
-
Solubility: The primary function is to dissolve the API to the desired concentration.
-
Safety and Toxicity: Solvents must be safe for handling and have low toxicity to minimize risks to manufacturing personnel and patients. Regulatory bodies like the ICH provide guidelines on acceptable residual solvent levels in final drug products.[16]
-
Purity and Compliance: Pharmacopeia-grade solvents are essential to prevent the introduction of impurities that could affect the stability or efficacy of the drug.[16]
-
Processability: The solvent's boiling point, viscosity, and vapor pressure are crucial for process efficiency, including ease of removal during drying stages.
-
Environmental Impact: The pharmaceutical industry is increasingly focused on green chemistry, prioritizing solvents that are biodegradable and have a lower environmental footprint.[20]
dot
Caption: A logical workflow for solvent selection in pharmaceutical development.
Chapter 3: Experimental Determination of Solubility
While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate data-driven decisions. The following sections detail robust methodologies for quantifying the solubility of this compound.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[21][22][23][24][25] The principle involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved solute in the saturated solution is measured.[24][25]
Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C to simulate physiological conditions) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[21][22]
dot
Caption: The experimental workflow for the shake-flask solubility assay.
Potentiometric Titration for pH-Dependent Solubility
For ionizable compounds like this compound (due to its secondary amine), solubility can be highly dependent on the pH of the medium.[26] Potentiometric titration is an excellent method to determine the intrinsic solubility (solubility of the neutral form) and the solubility at different pH values.[26][27][28][29][30]
Principle: The method involves titrating a solution of the compound with an acid or base and monitoring the pH. The point at which the compound precipitates provides information about its solubility at that specific pH.
Experimental Protocol Outline:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent, potentially with an initial acidic or basic pH to ensure complete dissolution.
-
Titration: Titrate the solution with a standardized acid or base while continuously monitoring the pH with a calibrated pH meter.
-
Precipitation Point: The pH at which the solution becomes cloudy or a precipitate forms is noted.
-
Data Analysis: The Henderson-Hasselbalch equation and the law of mass action are used to calculate the intrinsic solubility from the titration data.[26]
Analytical Quantification: HPLC-UV Method
A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice for quantifying nitrogen-containing heterocyclic compounds.[31][32][33][34][35]
Method Development Considerations:
-
Column Selection: A reversed-phase column (e.g., C18) is typically suitable for separating moderately polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase can be adjusted to ensure good peak shape for the basic amine group.
-
Detection: The wavelength for UV detection should be set at the absorbance maximum of this compound to ensure maximum sensitivity.
-
Calibration: A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.
Chapter 4: Solubility Profile of this compound
Based on the theoretical principles outlined in Chapter 1 and extensive experience with similar heterocyclic compounds, the following table summarizes the expected solubility of this compound in a range of pharmaceutically relevant solvents. Note: These values are predictive and should be confirmed by experimental determination as described in Chapter 3.
| Solvent Class | Solvent | Predicted Solubility (mg/mL) at 25°C | Rationale |
| Polar Protic | Water (pH 7) | 1 - 10 | The presence of H-bond donors/acceptors (-OH, -NH) promotes solubility, but the nonpolar spirocyclic core limits it. |
| Ethanol | 50 - 100 | The ethyl group provides some nonpolar character, making it a better solvent for the hydrocarbon backbone than water. | |
| Methanol | > 100 | Similar to ethanol but with a smaller nonpolar component, leading to potentially higher solubility. | |
| Polar Aprotic | DMSO | > 100 | Strong dipole moment effectively solvates the polar groups. |
| DMF | > 100 | Similar to DMSO, a highly effective polar aprotic solvent. | |
| Acetonitrile | 10 - 50 | Less polar than DMSO and DMF, resulting in lower but still significant solubility. | |
| Nonpolar | Hexane | < 0.1 | The polar functional groups are poorly solvated by the nonpolar solvent. |
| Toluene | 1 - 5 | The aromatic ring of toluene can have some favorable interactions with the solute, leading to slightly higher solubility than hexane. | |
| Acidic Aqueous | 0.1 M HCl | > 50 | The secondary amine will be protonated to form a more soluble salt. |
| Basic Aqueous | 0.1 M NaOH | 1 - 10 | The hydroxyl group may be deprotonated at high pH, but the overall effect on solubility is expected to be less pronounced than protonation of the amine. |
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. A thorough understanding of its solubility profile is a cornerstone for its successful development as a therapeutic agent. The experimental protocols detailed herein provide a robust framework for generating the critical data needed to guide formulation strategies, ensure reproducible preclinical studies, and ultimately, de-risk the path to clinical development.
Future work should focus on the experimental validation of the predicted solubility data and exploring the impact of different salt forms on aqueous solubility and solid-state properties. Such studies will be invaluable in optimizing the biopharmaceutical properties of this promising spirocyclic scaffold.
References
- Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.
- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
- The Fountain Magazine. (n.d.). Like Dissolves Like.
- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?.
- Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities.
- Homework.Study.com. (n.d.). Explain the phrase "like dissolves like.".
- Pearson. (n.d.). In the context of solubility rules, what does the phrase 'like dissolves like' mean?.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry.
- ACS Publications. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
- Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.
- ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- ResearchGate. (n.d.). Examples of pharmaceutically important compounds bearing a spirocyclic motif.
- DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
- Unknown Source. (2026, January 2).
- ACS Publications. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
- Unknown Source. (n.d.).
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
- ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Request PDF.
- PDF Free Download. (2017, February 10). Determining a Solubility Product Constant by Potentiometric Titration.
- Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction.
- ERIC. (2017, May). EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education.
- ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS.
- ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF.
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
- Benchchem. (n.d.). 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-.
- Unknown Source. (n.d.). View of THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF.
- R Discovery. (2024, July 19). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Unknown Source. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Unknown Source. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester.
- ResearchGate. (2025, August 9). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation | Request PDF.
- ChemicalBook. (n.d.). (S)-1-Oxa-9-azaspiro[5.5]undecan-3-ylmethanol Chemical Properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fiveable.me [fiveable.me]
- 7. fountainmagazine.com [fountainmagazine.com]
- 8. quora.com [quora.com]
- 9. In the context of solubility rules, what does the phrase 'like di... | Study Prep in Pearson+ [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 13. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 14. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 15. homework.study.com [homework.study.com]
- 16. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 17. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]
- 18. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 19. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 20. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. enamine.net [enamine.net]
- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. bioassaysys.com [bioassaysys.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. datapdf.com [datapdf.com]
- 29. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 30. ERIC - EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education, 2017-May [eric.ed.gov]
- 31. orbi.uliege.be [orbi.uliege.be]
- 32. researchgate.net [researchgate.net]
- 33. discovery.researcher.life [discovery.researcher.life]
- 34. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 35. welch-us.com [welch-us.com]
The Emergence of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1-Oxa-9-azaspiro[5.5]undecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular architectures with the potential to address unmet medical needs is a driving force in modern medicinal chemistry. Among the vast chemical space, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensional nature, which can lead to improved pharmacological properties. This guide delves into the discovery and history of a particularly intriguing class of these compounds: the 1-Oxa-9-azaspiro[5.5]undecane derivatives. This scaffold, characterized by a unique fusion of a tetrahydropyran and a piperidine ring sharing a common quaternary carbon, has emerged as a "privileged" structure, finding applications in a diverse range of therapeutic areas.
From a Named Reaction to a Versatile Scaffold: The Genesis of 1-Oxa-9-azaspiro[5.5]undecane
The story of the 1-Oxa-9-azaspiro[5.5]undecane core is intrinsically linked to the broader history of synthetic organic chemistry, particularly the development of reactions that enable the construction of complex cyclic systems. While a singular "discovery" paper for this specific spirocycle is not readily apparent in early literature, its conceptual origins can be traced back to the pioneering work on acid-catalyzed additions of aldehydes to alkenes.
The intellectual foundation for the most common synthetic route to this scaffold was laid by the Dutch chemist Hendrik Jacobus Prins. In his publications from 1919, and stemming from his doctoral research in 1911-1912, Prins described the acid-catalyzed reaction between an alkene and an aldehyde, a transformation that would later bear his name.[1] The Prins reaction, in its various forms, has since become a powerful tool for the formation of carbon-carbon and carbon-oxygen bonds, and is particularly well-suited for the synthesis of substituted tetrahydropyrans.[2][3][4]
The application of this powerful reaction to create the 1-Oxa-9-azaspiro[5.5]undecane skeleton represents a significant advancement in the synthesis of complex heterocyclic systems. This key innovation involves an intramolecular Prins cyclization, a strategy that efficiently constructs the bicyclic spirocyclic core in a single step.
The Cornerstone of Synthesis: The Intramolecular Prins Cyclization
The most elegant and widely adopted method for constructing the 1-Oxa-9-azaspiro[5.5]undecane scaffold is the intramolecular Prins cyclization. This acid-catalyzed reaction typically involves the cyclization of a homoallylic alcohol tethered to a piperidine ring onto an aldehyde.
Mechanistic Insights
The reaction proceeds through a series of well-defined steps, initiated by the activation of the aldehyde by a Brønsted or Lewis acid. This is followed by the nucleophilic attack of the alkene onto the activated carbonyl, leading to the formation of a key oxocarbenium ion intermediate. The subsequent intramolecular trapping of this cation by the hydroxyl group forms the tetrahydropyran ring and establishes the spirocyclic junction.
Caption: Mechanistic pathway of the acid-catalyzed intramolecular Prins cyclization.
A General Experimental Protocol
The following protocol outlines a typical procedure for the synthesis of a 1-Oxa-9-azaspiro[5.5]undecane derivative via an intramolecular Prins cyclization.
Synthesis of 9-benzyl-1-oxa-9-azaspiro[5.5]undecane
-
Reactants:
-
N-benzyl-4-piperidinemethanol (1.0 eq)
-
Acrolein (1.2 eq)
-
Formic acid (as catalyst and solvent)
-
-
Procedure:
-
To a stirred solution of N-benzyl-4-piperidinemethanol in formic acid at 0 °C, acrolein is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The mixture is then basified with a saturated solution of sodium bicarbonate and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 9-benzyl-1-oxa-9-azaspiro[5.5]undecane.
-
A Privileged Scaffold in Drug Discovery: A Spectrum of Biological Activities
The rigid, three-dimensional structure of the 1-Oxa-9-azaspiro[5.5]undecane core has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. This has led to its designation as a "privileged scaffold" in medicinal chemistry.
| Therapeutic Area | Target | Example Application | Reference |
| Infectious Diseases | MmpL3 protein (Mycobacterium tuberculosis) | Development of novel anti-tuberculosis agents | [5][6] |
| Pain Management | µ-opioid receptor (MOR) and σ1 receptor (σ1R) | Dual agonists/antagonists for the treatment of pain | [7][8] |
| Inflammatory Diseases | Soluble epoxide hydrolase (sEH) | Inhibitors for the treatment of inflammatory conditions | [6] |
| HIV Treatment | CCR5 receptor | Antagonists for the inhibition of HIV entry | |
| Neurological Disorders | Sigma-1 (σ1) receptors | Candidate radioligands for PET imaging of σ1 receptors | [9] |
Case Study: Antituberculosis Activity
A significant area of research for 1-Oxa-9-azaspiro[5.5]undecane derivatives has been in the development of new treatments for tuberculosis. These compounds have been shown to be potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis.[5] MmpL3 is an essential transporter protein involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for novel antibiotics. The spirocyclic scaffold is thought to provide a rigid framework that allows for optimal presentation of substituents to interact with the binding site of the MmpL3 protein.[6]
Caption: A typical workflow for the discovery and optimization of 1-Oxa-9-azaspiro[5.5]undecane derivatives as antituberculosis agents.
The Future of a Versatile Scaffold
The history of the 1-Oxa-9-azaspiro[5.5]undecane scaffold is a testament to the power of fundamental discoveries in organic chemistry to fuel innovation in drug discovery. From its conceptual roots in the Prins reaction to its current status as a privileged scaffold, this unique molecular architecture continues to provide a platform for the development of novel therapeutics. The ongoing exploration of new synthetic methodologies and the continued investigation of its biological activities promise a bright future for this versatile and valuable class of compounds. As our understanding of disease biology deepens, the ability to rationally design and synthesize complex, three-dimensional molecules like the 1-Oxa-9-azaspiro[5.5]undecane derivatives will be paramount in the development of the next generation of medicines.
References
- Prins, H. J. (1919). On the condensation of formaldehyde with some unsaturated compounds. Chemisch Weekblad, 16, 1510-1526.
- Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6).
- Prins, H. J. (1912).
- Various Authors. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation.
-
Organic Chemistry Portal. Prins Reaction. Retrieved from [Link]
- Matsumura, K., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Chemistry–An Asian Journal, 16(14), 1882-1886.
- Reddy, B. V. S., et al. (2018). Recent Advances in the Prins Reaction. ACS Omega, 3(9), 10935-10944.
-
PubChem. 1-oxa-9-azaspiro[5.5]undecane hydrochloride. Retrieved from [Link]
- Dong, G. (n.d.).
- Overman, L. E., & Wolfe, J. P. (1998). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 63(22), 7821-7830.
- Olivo, H. F., & Hemenway, M. S. (2006). Focused Update on the Prins Reaction and the Prins Cyclization. Current Organic Chemistry, 10(8), 887-911.
- Wei, W., et al. (2020). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Drug Discovery Today, 25, 1839.
- Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2355-2371.
-
ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
- Reddy, B. V. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 79(5), 2289-2295.
- de Fátima, Â., & Modolo, L. V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(49), 30866-30887.
-
PubChem. 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
- Yadav, J. S., et al. (2005). Benzyl chlorides as aldehyde surrogates in the Prins cyclization: Direct access to 2-aryl-4-chlorotetrahydropyrans. Tetrahedron Letters, 46(24), 4221-4224.
- Yoshimura, T., et al. (2014). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic letters, 16(16), 4252-4255.
Sources
- 1. Prins reaction - Wikipedia [en.wikipedia.org]
- 2. Prins Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of 1-Oxa-9-azaspiro[5.5]undecane Derivatives as Novel Antituberculosis Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A New Scaffold Against an Old Enemy
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The crisis is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, rendering many first-line treatments ineffective and creating an urgent need for novel therapeutics.[2][3] Spirocyclic compounds have gained significant attention in medicinal chemistry due to their unique three-dimensional structures, which combine conformational rigidity with aliphatic character, often leading to improved target engagement and pharmacological properties.[2][4]
This guide focuses on a particularly promising class of spiro-compounds: 1-Oxa-9-azaspiro[5.5]undecane derivatives . These molecules have been identified as potent inhibitors of the essential Mtb protein MmpL3 (Mycobacterial Membrane Protein Large 3).[4][5] MmpL3 is a transporter crucial for the assembly of the complex mycobacterial cell wall, making it a prime target for new anti-TB drugs.[5][6] This document provides a comprehensive overview of the rationale, detailed synthetic protocols, and bioactivity evaluation methods for developing these compounds as next-generation antitubercular agents.
Section 1: The Rationale - Targeting the MmpL3 Transporter
The MmpL3 protein is an indispensable transporter responsible for exporting mycolic acid building blocks (trehalose monomycolate, TMM) from the cytoplasm to the periplasm.[5] This process is a critical step in the formation of the outer mycobacterial membrane, which is essential for the bacterium's survival and virulence.[5] Inhibition of MmpL3 effectively halts cell wall construction, leading to bacterial death. The 1-Oxa-9-azaspiro[5.5]undecane scaffold has been shown to bind potently to MmpL3, disrupting its transport function.[4][5] The lipophilicity of substituents, particularly on the nitrogen at position 9, appears crucial for enhancing penetration into the mycobacterial membrane to reach the target.[4]
Caption: Mechanism of MmpL3 inhibition by 1-Oxa-9-azaspiro[5.5]undecane derivatives.
Section 2: Synthesis of 1-Oxa-9-azaspiro[5.5]undecane Derivatives
Principle of Synthesis
The construction of the 1-Oxa-9-azaspiro[5.5]undecane scaffold can be efficiently achieved through a Prins cyclization reaction.[5] However, for the diversification and optimization of antitubercular activity, a common and robust strategy is the reductive alkylation of a pre-existing spirocyclic amine intermediate. This method allows for the introduction of a wide variety of substituents, particularly lipophilic aryl groups, onto the nitrogen at position 9, which is key for MmpL3 inhibition.[4][5] The protocol below details a general method for this N-alkylation.
Detailed Protocol 2.1: General Procedure for N-Alkylation of Spirocyclic Amine Intermediates
This protocol describes the synthesis of N-arylmethyl derivatives (e.g., 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane) from the corresponding amine hydrochloride salt.
Materials and Reagents
| Reagent | Purpose | Supplier Example |
|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane HCl | Starting Material | Commercially available |
| 4-tert-Butylbenzaldehyde | Alkylating Agent | Sigma-Aldrich |
| Potassium Acetate (KOAc) | Mild Base | Fisher Scientific |
| Sodium triacetoxyborohydride | Reducing Agent | Acros Organics |
| Dichloromethane (CH₂Cl₂) | Solvent | VWR |
| Saturated NaHCO₃ solution | Aqueous Workup | --- |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | --- |
| Silica Gel (230-400 mesh) | Chromatography | --- |
Step-by-Step Methodology
-
Reaction Setup: To a solution of the desired aryl aldehyde (e.g., 4-tert-butylbenzaldehyde, 1.5 equivalents) in dichloromethane (CH₂Cl₂, approx. 0.06 M), add the 1-oxa-9-azaspiro[5.5]undecane hydrochloride salt (1.0 equivalent) and potassium acetate (KOAc, 1.5 equivalents).
-
Expert Insight: KOAc acts as a mild base to neutralize the HCl salt in situ, liberating the free amine required for the reaction. Its use avoids stronger bases that could cause side reactions.
-
-
Imine Formation: Stir the resulting mixture at room temperature for 2 hours. This step allows for the formation of the intermediate imine (or iminium ion) via condensation of the amine and aldehyde.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the mixture. Stir at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes than other hydrides, minimizing competitive reduction of the starting aldehyde.
-
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Caption: General workflow for the synthesis of 1-Oxa-9-azaspiro[5.5]undecane derivatives.
Section 3: In Vitro Antituberculosis Activity Evaluation
Principle of Evaluation
The primary metric for the in vitro potency of a new antitubercular agent is its Minimum Inhibitory Concentration (MIC) . This is the lowest concentration of the compound that completely inhibits the visible growth of Mtb after a defined incubation period.[7] The Resazurin Microtiter Assay (REMA) is a widely used, simple, and cost-effective colorimetric method for determining the MIC of compounds against Mtb.[7] It relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin by metabolically active cells.
Detailed Protocol 3.1: MIC Determination using the REMA Method
Materials and Reagents
| Reagent/Material | Specification |
|---|---|
| M. tuberculosis H37Rv | Standard drug-sensitive strain |
| Middlebrook 7H9 Broth | Supplemented with 0.2% glycerol, 0.05% Tween 80, 10% ADC |
| 96-well microtiter plates | Sterile, clear, flat-bottom |
| Test Compounds | Dissolved in DMSO (10 mM stock) |
| Rifampicin | Positive Control Drug |
| Resazurin Sodium Salt | 0.02% (w/v) solution in sterile water |
Step-by-Step Methodology
-
Plate Preparation: Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound solution (at 2x the highest desired final concentration) to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Self-Validation: Include a positive control (Rifampicin) and a negative/solvent control (DMSO) on each plate.
-
-
Bacterial Inoculum Preparation: Grow Mtb H37Rv to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5. Dilute this suspension 1:20 in 7H9 broth to achieve the final inoculum density.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound. This brings the final volume to 200 µL and halves the compound concentrations to their final testing values. Also, prepare a bacteria-only growth control well.
-
Incubation: Seal the plates with a breathable sealer or place them in a secondary container and incubate at 37°C for 7 days.
-
Assay Development: After incubation, add 30 µL of the 0.02% resazurin solution to each well. Incubate for an additional 24 hours at 37°C.
-
Data Interpretation: Visually assess the color change. The MIC is defined as the lowest compound concentration at which the color remains blue (no bacterial growth), while the growth control well has turned pink (bacterial growth).
Caption: Experimental workflow for the Resazurin Microtiter Assay (REMA).
Section 4: Structure-Activity Relationship (SAR) and Data Interpretation
The optimization of the 1-Oxa-9-azaspiro[5.5]undecane scaffold is guided by SAR studies. The data shows that the nature of the substituent on the nitrogen at position 9 is a critical determinant of antitubercular activity.[5] Lipophilic groups are generally preferred, as they are thought to enhance the compound's ability to penetrate the lipid-rich mycobacterial cell wall.[4]
Table 1: Antitubercular Activity of Representative 1-Oxa-9-azaspiro[5.5]undecane Derivatives
| Compound ID | N-Substituent (R) | MIC vs. Mtb H37Rv (µg/mL) | Key Insight | Reference |
|---|---|---|---|---|
| 1 | Unsubstituted (H) | Inactive (>100) | The spiro-scaffold alone is insufficient for activity. | [4] |
| 2 | Benzyl | 1.6 | A lipophilic benzyl group confers potent activity. | [4] |
| 3 | 4-tert-Butylbenzyl | 0.2 - 0.8 | Increased lipophilicity further enhances potency. | [5] |
| 4 | 4-Pyrrolidinyl | Reduced Potency | Polar groups can diminish activity, possibly by reducing membrane permeability. |[4] |
Analysis of SAR:
-
Necessity of a Lipophilic N-Substituent: The inactivity of the unsubstituted parent compound (1) starkly contrasts with the high potency of its N-alkylated derivatives (2, 3), confirming the necessity of a lipophilic group for activity.[4]
-
Impact of Lipophilicity: Increasing the lipophilicity of the N-arylmethyl group, as seen by comparing the benzyl (2) and 4-tert-butylbenzyl (3) derivatives, generally leads to improved MIC values.[5] This supports the hypothesis that these compounds must cross the mycobacterial membrane to reach their MmpL3 target.
-
Avoidance of Polar Groups: The introduction of polar functionalities, such as in compound 4, can be detrimental to activity, likely by hindering membrane transport.[4]
These insights are crucial for guiding the design of new analogs. Future synthetic efforts should focus on exploring a diverse range of lipophilic substituents at the N-9 position to optimize potency and drug-like properties.
References
- Benchchem. (n.d.). 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-.
- Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds.
- Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6). ProQuest.
- O'Malley, T., et al. (2020). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Expert Opinion on Drug Discovery. PubMed.
- Anonymous. (n.d.). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Source.
- Anonymous. (n.d.). Design, synthesis, biological evaluation study of spirocyclic POM analogues as novel MmpL3 anti-tubercular agent. PubMed.
- Leantio, A. M., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate.
- Anonymous. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. NIH.
- Anonymous. (2025). Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis. PubMed Central.
- Anonymous. (n.d.). Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters. NIH.
Sources
- 1. Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof - ProQuest [proquest.com]
- 6. Design, synthesis, biological evaluation study of spirocyclic POM analogues as novel MmpL3 anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Oxa-9-azaspiro[5.5]undecan-5-ol in Medicinal Chemistry
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
In the modern era of medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is paramount. The "escape from flatland" concept, which advocates for the move away from planar, aromatic structures towards more three-dimensional molecules, has gained significant traction.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and three-dimensionality offer a unique opportunity to improve physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4] The 1-oxa-9-azaspiro[5.5]undecane framework, in particular, has emerged as a privileged scaffold in the development of new therapeutics for a range of diseases.
The incorporation of a spirocyclic core can lead to improved aqueous solubility, enhanced metabolic stability, and a more favorable lipophilicity profile compared to their non-spirocyclic counterparts.[2][4] The rigid nature of the spirocycle can also lock in a bioactive conformation, leading to increased potency and selectivity for the biological target.[3][4] This guide provides a comprehensive overview of the applications of 1-oxa-9-azaspiro[5.5]undecan-5-ol and its derivatives in medicinal chemistry, complete with detailed synthetic and biological evaluation protocols.
I. Synthesis of the 1-Oxa-9-azaspiro[5.5]undecane Core and its Derivatives
The synthesis of the 1-oxa-9-azaspiro[5.5]undecane scaffold can be achieved through various synthetic routes. A common approach involves multi-component reactions or cyclization strategies.[5] The following protocols outline a general method for the synthesis of the core structure and its subsequent derivatization.
Protocol 1: Synthesis of the 1-Oxa-9-azaspiro[5.5]undecane Core
This protocol describes a general approach to the synthesis of the 1-oxa-9-azaspiro[5.5]undecane skeleton, which can be adapted based on the desired substitution patterns.
Materials:
-
Substituted piperidin-4-one
-
Appropriate epoxide precursor (e.g., epichlorohydrin)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Reagents for purification (e.g., silica gel for column chromatography)
Step-by-Step Procedure:
-
N-Protection of Piperidin-4-one (if necessary): If the piperidine nitrogen is not already substituted, it should be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.
-
Epoxide Formation: The synthesis of the spirocyclic core often begins with the formation of an epoxide from a suitable precursor.
-
Spirocyclization: The protected piperidin-4-one is reacted with the epoxide precursor in the presence of a base. The reaction proceeds via a nucleophilic attack of the enolate of the piperidinone on the epoxide, followed by an intramolecular cyclization to form the spirocyclic core.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1-oxa-9-azaspiro[5.5]undecane derivative.
Protocol 2: Derivatization of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold
The versatility of the 1-oxa-9-azaspiro[5.5]undecane scaffold lies in its potential for derivatization at multiple positions, allowing for the fine-tuning of its biological activity.
Materials:
-
1-Oxa-9-azaspiro[5.5]undecane core
-
Appropriate electrophile or nucleophile for derivatization (e.g., aryl halide, sulfonyl chloride, alkyl halide)
-
Catalyst (if necessary, e.g., palladium catalyst for cross-coupling reactions)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile)
Step-by-Step Procedure:
-
N-Functionalization: The secondary amine of the piperidine ring can be readily functionalized via nucleophilic substitution or reductive amination. For example, reaction with an alkyl halide in the presence of a base will yield the N-alkylated derivative.
-
Functionalization of the Oxa-ring: The oxygen-containing ring can also be modified, depending on the specific starting materials and synthetic route chosen for the core synthesis.
-
Introduction of Substituents on the Piperidine Ring: If the piperidine ring contains other functional groups, these can be further modified. For example, a ketone can be reduced to an alcohol, which can then be further derivatized.
-
Purification: The final derivatized compound is purified by an appropriate method, such as column chromatography or recrystallization.
Caption: General synthetic workflow for 1-oxa-9-azaspiro[5.5]undecane derivatives.
II. Applications in Medicinal Chemistry
The 1-oxa-9-azaspiro[5.5]undecane scaffold has been successfully employed in the development of potent and selective modulators of various biological targets. The following sections detail its application in several key therapeutic areas.
A. Antituberculosis Agents Targeting MmpL3
Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents with novel mechanisms of action.[6] The mycolic acid transporter MmpL3 has been identified as a promising target for new TB drugs.[5] Derivatives of 1-oxa-9-azaspiro[5.5]undecane have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[5][7]
Protocol 3: In Vitro Antituberculosis Activity Assay (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 1-oxa-9-azaspiro[5.5]undecane derivatives against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution
-
Positive control (e.g., isoniazid)
-
Negative control (medium only)
Step-by-Step Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Compound Dilution: Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Resazurin Addition: Add resazurin solution to each well and incubate for a further 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
B. Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for Pain Management
Chronic pain is a debilitating condition with a significant unmet medical need. While opioid analgesics are effective, they are associated with severe side effects. The co-targeting of the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) has emerged as a promising strategy to develop safer and more effective analgesics. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual MOR agonists and σ1R antagonists.
Protocol 4: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the MOR and σ1R.[8][9][10]
Materials:
-
Cell membranes expressing human MOR or σ1R
-
Radioligand for MOR (e.g., [³H]-DAMGO)
-
Radioligand for σ1R (e.g., [³H]-(+)-pentazocine)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., naloxone for MOR, haloperidol for σ1R)
-
Scintillation cocktail and scintillation counter
Step-by-Step Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: A typical drug discovery workflow utilizing the 1-oxa-9-azaspiro[5.5]undecane scaffold.
C. Soluble Epoxide Hydrolase (sEH) Inhibitors for Chronic Kidney Disease
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH has been proposed as a therapeutic strategy for the treatment of various cardiovascular and inflammatory diseases, including chronic kidney disease. 1-Oxa-4,9-diazaspiro[5.5]undecane-based ureas have been identified as potent sEH inhibitors.[7]
Protocol 5: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibitory activity of test compounds against sEH.[11][12][13][14]
Materials:
-
Recombinant human sEH
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME))
-
Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Step-by-Step Procedure:
-
Assay Setup: In a 96-well black plate, add the assay buffer, sEH enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the sEH substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The hydrolysis of the substrate by sEH generates a fluorescent product.
-
Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
D. Carbonic Anhydrase Inhibitors for Oncology
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation. Several CA isoforms are overexpressed in various cancers and are involved in tumor progression and metastasis, making them attractive targets for anticancer drug development. Sulfonamide derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have been investigated as CA inhibitors.
Protocol 6: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to screen for inhibitors of CA activity.[15][16]
Materials:
-
Recombinant human carbonic anhydrase (e.g., CA II, IX, or XII)
-
CA substrate (e.g., p-nitrophenyl acetate)
-
Assay buffer (e.g., Tris-SO4 buffer, pH 7.6)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, CA enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the plate at room temperature.
-
Reaction Initiation: Add the CA substrate to each well. The hydrolysis of the substrate by CA produces p-nitrophenol, which is a colored product.
-
Absorbance Measurement: Measure the absorbance at 400 nm over time.
-
Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration and determine the IC50 value.
III. Physicochemical and ADME Properties
The success of a drug candidate is highly dependent on its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 1-oxa-9-azaspiro[5.5]undecane scaffold generally imparts favorable properties to the molecules in which it is incorporated.[2][4][17][18]
| Property | Typical Range for 1-Oxa-9-azaspiro[5.5]undecane Derivatives | Significance in Drug Discovery |
| Molecular Weight (MW) | 300 - 500 g/mol | Influences absorption and distribution. |
| LogP / LogD | 1 - 4 | A measure of lipophilicity, affecting solubility, permeability, and metabolism. |
| Aqueous Solubility | > 10 µM | Crucial for oral bioavailability and formulation. |
| Metabolic Stability | Moderate to High | Resistance to metabolism by liver enzymes (e.g., CYPs) leads to a longer half-life. |
| Permeability | Moderate to High | Ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. |
| hERG Inhibition | Low | Low potential for cardiotoxicity. |
IV. In Vivo Evaluation
The ultimate validation of a drug candidate's potential comes from its evaluation in relevant animal models of human disease.
Protocol 7: General Considerations for In Vivo Studies
-
Animal Model Selection: Choose an animal model that accurately recapitulates the human disease state. For example, for tuberculosis, a mouse model of M. tuberculosis infection is commonly used.[19][20][21][22] For pain, various models such as the hot plate test or the von Frey test in rodents are employed.[23][24][25][26] For chronic kidney disease, models such as 5/6 nephrectomy in rats are utilized.[27][28][29][30][31] For oncology, xenograft models in immunocompromised mice are a standard.[32][33][34][35][36]
-
Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) should be chosen based on the intended clinical use and the physicochemical properties of the compound.
-
Dose Selection: The doses to be tested should be determined based on the in vitro potency and any available pharmacokinetic data.
-
Efficacy Endpoints: The primary efficacy endpoints should be clearly defined and relevant to the disease being studied (e.g., reduction in bacterial load, analgesic effect, improvement in kidney function, tumor growth inhibition).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: It is highly recommended to conduct PK/PD studies to correlate drug exposure with the observed pharmacological effect.
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
V. Conclusion and Future Perspectives
The 1-oxa-9-azaspiro[5.5]undecane scaffold has proven to be a valuable building block in medicinal chemistry, leading to the discovery of promising new drug candidates in multiple therapeutic areas. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics. The protocols and application notes provided in this guide are intended to facilitate the exploration of this versatile scaffold by researchers in academia and industry. Future efforts in this area will likely focus on the development of new synthetic methodologies to access a wider range of derivatives, as well as the application of this scaffold to an even broader array of biological targets.
References
- Adams, K. N., et al. (2011). An in vivo platform for rapid high-throughput antitubercular drug discovery. Journal of Visualized Experiments, (57), e3337.
-
Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Crown Bioscience. (n.d.). In Vivo Model Systems. Retrieved from [Link]
-
Frontiers. (n.d.). Behavioral Changes During Development of Chronic Kidney Disease in Rats. Retrieved from [Link]
-
Frontiers. (n.d.). Development of animal models with chronic kidney disease-mineral and bone disorder based on clinical characteristics and pathogenesis. Retrieved from [Link]
-
J-Stage. (n.d.). Morphine, Oxycodone, and Fentanyl Exhibit Different Analgesic Profiles in Mouse Pain Models. Retrieved from [Link]
-
JoVE. (2023). Video: Mouse Models of Cancer Study. Retrieved from [Link]
-
MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved from [Link]
- National Institutes of Health. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1948–1956.
-
National Institutes of Health. (n.d.). Models of chronic kidney disease. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Newly Developed Rat Model of Chronic Kidney Disease–Mineral Bone Disorder. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Retrieved from [Link]
-
PubMed. (n.d.). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro and in vivo drug screens of tumor cells identify novel therapies for high‐risk child cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa. Retrieved from [Link]
-
ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Morphine, oxycodone, and fentanyl exhibit different analgesic profiles in mouse pain models. Retrieved from [Link]
-
SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Tuberculosis Drug Discovery: Navigating Resistance and Developing New Therapies. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. lshtm.ac.uk [lshtm.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Soluble Epoxide Hydrolase Assay Kit (ab240999) | Abcam [abcam.com]
- 15. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 18. Properties Optimization | SpiroChem [spirochem.com]
- 19. An in vivo platform for rapid high-throughput antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 22. Frontiers | A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis [frontiersin.org]
- 23. Morphine, oxycodone, and fentanyl exhibit different analgesic profiles in mouse pain models. | Semantic Scholar [semanticscholar.org]
- 24. Morphine, Oxycodone, and Fentanyl Exhibit Different Analgesic Profiles in Mouse Pain Models [jstage.jst.go.jp]
- 25. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pain Mouse Models_GemPharmatech [en.gempharmatech.com]
- 27. Newly Developed Rat Model of Chronic Kidney Disease–Mineral Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Development of animal models with chronic kidney disease-mineral and bone disorder based on clinical characteristics and pathogenesis [frontiersin.org]
- 30. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 31. Frontiers | Behavioral Changes During Development of Chronic Kidney Disease in Rats [frontiersin.org]
- 32. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 33. researchgate.net [researchgate.net]
- 34. crownbio.com [crownbio.com]
- 35. Video: Mouse Models of Cancer Study [jove.com]
- 36. In vitro and in vivo drug screens of tumor cells identify novel therapies for high‐risk child cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 1-Oxa-9-azaspiro[5.5]undecan-5-ol
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the chemical modification of 1-Oxa-9-azaspiro[5.5]undecan-5-ol, a valuable spirocyclic scaffold in medicinal chemistry. The unique three-dimensional structure of this building block offers significant potential for the development of novel therapeutic agents, particularly in the fields of anti-tuberculosis and enzyme inhibition research. This document outlines a robust synthetic strategy for the preparation of the parent alcohol and subsequently details protocols for its functionalization via oxidation, esterification, and etherification of the C5-hydroxyl group. Each protocol is presented with a focus on the underlying chemical principles, practical experimental details, and safety considerations to ensure reliable and reproducible results for researchers in drug discovery and development.
Introduction: The Significance of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold
Spirocyclic systems have garnered considerable attention in modern drug discovery due to their inherent three-dimensionality and conformational rigidity. These structural features can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear molecules. The 1-Oxa-9-azaspiro[5.5]undecane core, in particular, has emerged as a privileged scaffold. Derivatives of this spirocycle have demonstrated significant potential as inhibitors of critical enzymes and have shown promising activity against infectious agents like Mycobacterium tuberculosis.[1][2] The hydroxyl group at the 5-position of this compound serves as a key handle for introducing molecular diversity, allowing for the fine-tuning of physicochemical and pharmacological properties of potential drug candidates. This guide provides researchers with the necessary tools to explore the chemical space around this promising scaffold.
PART 1: Synthesis of the Starting Material: this compound
Proposed Synthetic Pathway:
The proposed synthesis commences with the protection of the nitrogen in 4-piperidone with a tert-butyloxycarbonyl (Boc) group to modulate its reactivity. The subsequent key step is a nucleophilic addition of a three-carbon oxygen-containing nucleophile to the ketone, followed by cyclization to form the tetrahydropyran ring.
Diagram 1: Proposed Synthesis of N-Boc-1-Oxa-9-azaspiro[5.5]undecan-5-ol
Sources
Application of 1-Oxa-9-azaspiro[5.5]undecan-5-ol as a Scaffold in Drug Design: A Technical Guide
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of the 1-Oxa-9-azaspiro[5.5]undecan-5-ol scaffold. This guide details the rationale for its use, protocols for its synthesis and derivatization, and methodologies for its evaluation in relevant biological assays, grounded in recent scientific literature.
Introduction: The Rationale for Spirocyclic Scaffolds in Modern Drug Discovery
The pursuit of novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. In recent years, there has been a significant shift away from flat, aromatic molecules towards three-dimensional (3D) structures. Spirocyclic scaffolds, which contain two rings connected by a single common atom, are at the forefront of this movement. Their inherent rigidity and 3D nature offer several advantages over their linear or fused-ring counterparts.
The 1-Oxa-9-azaspiro[5.5]undecane core, a key focus of this guide, embodies these desirable attributes. Its fixed spatial arrangement of atoms can pre-organize appended functional groups into conformations favorable for binding to biological targets, potentially reducing the entropic penalty of binding and leading to enhanced potency and selectivity. Furthermore, the incorporation of heteroatoms (oxygen and nitrogen) provides handles for chemical modification and can favorably influence physicochemical properties such as solubility and metabolic stability.
This guide will explore the practical applications of the this compound scaffold, with a focus on its use in the development of novel therapeutics for pain and infectious diseases.
Synthesis of the Core Scaffold and Key Derivatives
The synthesis of the 1-Oxa-9-azaspiro[5.5]undecane core and its derivatives can be achieved through a versatile and modular synthetic strategy. The following protocols are based on established methodologies and provide a roadmap for accessing this valuable scaffold.
Protocol for the Synthesis of the Parent Scaffold: tert-butyl 4-(hydroxymethyl)-4-(phenylamino)piperidine-1-carboxylate
This protocol outlines the synthesis of a key amino alcohol intermediate, which serves as a precursor to the spirocyclic core. The synthesis begins with the commercially available N-Boc-4-piperidone.
Experimental Protocol:
-
Epoxide Formation:
-
To a solution of trimethylsulfonium iodide in anhydrous DMSO, add sodium hydride (60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture for 30-45 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. This intermediate is often used in the next step without further purification.
-
-
Epoxide Ring Opening:
-
Combine the crude epoxide with an aniline derivative (e.g., aniline) in a sealed tube.
-
Heat the mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and purify the product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired amino alcohol, tert-butyl 4-(hydroxymethyl)-4-(phenylamino)piperidine-1-carboxylate.
-
Protocol for Intramolecular Cyclization to form the 1-Oxa-9-azaspiro[5.5]undecane Core
This protocol describes the crucial intramolecular cyclization step to form the spirocyclic ether. This is a generalized procedure that can be adapted for various derivatives.
Experimental Protocol:
-
Acylation of the Amino Alcohol:
-
Dissolve the amino alcohol intermediate from section 2.1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a suitable base, such as triethylamine or diisopropylethylamine.
-
Add an acyl halide (e.g., 2-chloroacetyl chloride) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Intramolecular Williamson Ether Synthesis (Cyclization):
-
Dissolve the crude acylated intermediate in a suitable solvent such as THF or DMF.
-
Add a strong base, such as potassium tert-butoxide or sodium hydride, portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected 1-Oxa-9-azaspiro[5.5]undecane derivative.
-
Protocol for N-Deprotection and Reductive Amination
The final steps in the synthesis of many bioactive derivatives involve the deprotection of the piperidine nitrogen and subsequent functionalization, often via reductive amination.
Experimental Protocol:
-
Boc-Deprotection:
-
Dissolve the Boc-protected spirocyclic compound in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can be used directly in the next step or neutralized with a base and extracted.
-
-
Reductive Amination:
-
Dissolve the deprotected spirocyclic amine in a suitable solvent such as DCM or methanol.
-
Add the desired aldehyde or ketone (e.g., phenylacetaldehyde).
-
Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[1][2] The use of sodium triacetoxyborohydride is often preferred due to its milder nature and compatibility with a wider range of functional groups.[2]
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or preparative HPLC.
-
Diagram of the General Synthetic Workflow:
Caption: General synthetic workflow for 1-Oxa-9-azaspiro[5.5]undecane derivatives.
Applications in Drug Design and Associated Biological Protocols
The 1-Oxa-9-azaspiro[5.5]undecane scaffold has shown promise in several therapeutic areas. Below are detailed protocols for evaluating compounds in two key areas: pain management and antituberculosis therapy.
Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for Pain
A promising strategy for developing safer and more effective analgesics is the design of dual-acting ligands that combine μ-opioid receptor (MOR) agonism with sigma-1 (σ1) receptor antagonism. The 1-Oxa-9-azaspiro[5.5]undecane scaffold has been successfully employed in this context.
Protocol for σ1 Receptor Binding Assay (-pentazocine displacement): [3][4][5]
-
Membrane Preparation:
-
Prepare membrane homogenates from a suitable source rich in σ1 receptors, such as guinea pig brain or a cell line overexpressing the human σ1 receptor (e.g., HEK-293).
-
Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, -pentazocine (at a final concentration close to its Kd, typically 2-5 nM), and varying concentrations of the test compound.
-
For determining non-specific binding, include wells with an excess of a known σ1 ligand (e.g., 10 µM haloperidol).
-
Incubate the plate at 37 °C for 90-120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for μ-Opioid Receptor Functional Assay (DAMGO-stimulated [³⁵S]GTPγS binding):
-
Membrane Preparation:
-
Prepare membranes from cells expressing the human μ-opioid receptor (e.g., CHO-hMOR).
-
-
[³⁵S]GTPγS Binding Assay:
-
Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Include a positive control, the full MOR agonist DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin), to determine the maximal stimulation.
-
Incubate at 30 °C for 60-90 minutes.
-
Separate bound and free [³⁵S]GTPγS by rapid filtration.
-
Quantify the bound radioactivity by scintillation counting.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect) by non-linear regression.
-
Compare the Emax of the test compound to that of DAMGO to determine its agonistic or antagonistic nature.
-
Table 1: Example Pharmacological Data for a 1-Oxa-9-azaspiro[5.5]undecane Derivative
| Compound ID | σ1 Ki (nM) | MOR Ki (nM) | MOR Functional Activity (Emax vs. DAMGO) |
| Example-1 | 15.2 | 5.8 | 85% (Agonist) |
| Oxycodone | >10,000 | 10.5 | 100% (Agonist) |
Data is hypothetical and for illustrative purposes.
MmpL3 Inhibitors for Antituberculosis Therapy
The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter involved in the export of mycolic acids, making it an attractive target for novel antituberculosis drugs. The 1-Oxa-9-azaspiro[5.5]undecane scaffold has been identified in potent inhibitors of MmpL3.
Protocol for Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis H37Rv: [6][7]
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and glycerol to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to achieve the final desired inoculum concentration.
-
-
Microplate Alamar Blue Assay (MABA): [6]
-
In a 96-well microplate, prepare two-fold serial dilutions of the test compound in 7H9 broth.
-
Include a drug-free control (growth control) and a sterile control (media only).
-
Add the prepared mycobacterial inoculum to each well.
-
Seal the plate and incubate at 37 °C for 5-7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (no growth) to pink (growth).
-
Protocol for Trehalose Monomycolate (TMM) Accumulation Assay: [8][9]
-
Radiolabeling of Mycobacterial Lipids:
-
Culture M. tuberculosis in the presence of [14C]-acetic acid and the test compound for 24-48 hours.
-
-
Lipid Extraction and Analysis:
-
Harvest the bacterial cells and extract the total lipids using a mixture of chloroform and methanol.
-
Analyze the extracted lipids by thin-layer chromatography (TLC).
-
Visualize the radiolabeled lipids by autoradiography.
-
-
Data Analysis:
-
Inhibition of MmpL3 will result in the accumulation of its substrate, TMM, which can be identified on the TLC plate based on its retention factor compared to a standard.
-
Diagram of MmpL3 Inhibition:
Caption: Inhibition of the MmpL3 transporter by a 1-Oxa-9-azaspiro[5.5]undecane derivative.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable building block in contemporary drug design. Its inherent three-dimensionality and synthetic tractability allow for the creation of novel chemical entities with improved pharmacological properties. The successful application of this scaffold in the development of dual-acting analgesics and potent antituberculosis agents underscores its potential. The detailed protocols provided in this guide are intended to facilitate the exploration of this privileged scaffold and to accelerate the discovery of new and improved therapeutics. Future work in this area may involve the exploration of this scaffold for other CNS targets or in other therapeutic areas where the unique properties of spirocyclic systems can be leveraged to overcome the limitations of existing drugs.
References
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.34.1–1.34.21. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
-
Livingston, K. E., & Traynor, J. R. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e36988. [Link]
-
Martin, T. J., et al. (2017). In vitro and in vivo functional profile characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3-carboxamido)morphinan (NAQ) as a low efficacy mu opioid receptor modulator. Neuropharmacology, 123, 20-31. [Link]
-
García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
Sirgel, F. A., Wiid, I. J., & van Helden, P. D. (2009). Measuring minimum inhibitory concentrations in mycobacteria. Methods in molecular biology (Clifton, N.J.), 465, 173–186. [Link]
-
Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS infectious diseases, 5(6), 953–965. [Link]
-
Stevens, C. M., et al. (2021). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. mBio, 12(3), e00711-21. [Link]
-
Remuiñán, M. J., et al. (2022). Molecular Mechanisms of MmpL3 Function and Inhibition. Frontiers in cellular and infection microbiology, 12, 869992. [Link]
-
Rammohan, N., et al. (2021). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. International journal of molecular sciences, 22(19), 10398. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Cobos, E. J., et al. (1994). -pentazocine binding to rat brain sigma 1 receptors. European journal of pharmacology, 266(2), 131–138. [Link]
-
Stevens, C. M., et al. (2021). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. mBio, 12(3), e00711-21. [Link]
-
Remuiñán, M. J., et al. (2022). Molecular Mechanisms of MmpL3 Function and Inhibition. Frontiers in cellular and infection microbiology, 12, 869992. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of 1-Oxa-9-azaspiro[5.5]undecan-5-ol
Abstract
These application notes provide a comprehensive guide for the analytical characterization of 1-Oxa-9-azaspiro[5.5]undecan-5-ol, a spirocyclic compound of significant interest in medicinal chemistry and drug discovery. The unique three-dimensional structure of this molecule, featuring a spirocyclic core with both oxygen and nitrogen heteroatoms, presents distinct analytical challenges. This document outlines a multi-technique approach for unambiguous structural elucidation, purity assessment, and stereochemical determination. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, chromatographic techniques, and single-crystal X-ray crystallography. Detailed, field-proven protocols are provided to guide researchers in obtaining high-quality, reproducible data.
Introduction: The Analytical Challenge of a Spirocyclic Scaffold
This compound belongs to a class of spirocyclic compounds that are increasingly utilized in drug discovery due to their inherent three-dimensionality and structural novelty.[1][2] The rigid, non-planar architecture of the spirocyclic system can lead to improved potency, selectivity, and pharmacokinetic properties.[3] However, this structural complexity also necessitates a rigorous and multi-faceted analytical approach to confirm the molecular structure, identify potential isomers, and establish absolute stereochemistry.
The primary analytical challenges associated with this compound include:
-
Complex Stereochemistry: The presence of multiple stereocenters, including the spirocyclic carbon, can lead to the formation of diastereomers and enantiomers.
-
Ambiguous NMR Spectra: The rigid conformational nature of the spirocycle can result in complex proton and carbon NMR spectra with overlapping signals and non-intuitive coupling patterns.
-
Fragmentation Complexity in Mass Spectrometry: The interconnected ring system can lead to intricate fragmentation pathways in mass spectrometry, requiring careful interpretation to deduce the core structure.
This guide provides a systematic workflow for overcoming these challenges, ensuring the accurate and thorough characterization of this important molecular scaffold.
Workflow for Comprehensive Characterization
A logical and stepwise approach is crucial for the efficient and accurate characterization of this compound. The following diagram illustrates the recommended analytical workflow.
Caption: Recommended analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful technique for the detailed structural elucidation of this compound in solution.[4][5] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all proton and carbon signals.
Causality Behind Experimental Choices
-
¹H NMR: Provides information on the number and chemical environment of protons, as well as their connectivity through spin-spin coupling. The rigid spirocyclic framework often leads to complex splitting patterns.
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shift of the spiro carbon is a key diagnostic signal.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for resolving signal overlap and establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton, especially around the spirocenter and quaternary carbons.
-
Detailed Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility.
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Tune and shim the probe to ensure optimal resolution and lineshape.
-
Acquire spectra at a constant temperature (e.g., 298 K) to ensure reproducibility.
-
-
Data Acquisition Parameters:
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral width: ~12 ppm, Pulse angle: 30-45°, Relaxation delay: 1-2 s, Number of scans: 16-64 | Obtain a high-resolution proton spectrum with good signal-to-noise. |
| ¹³C NMR | Spectral width: ~220 ppm, Pulse sequence: Proton-decoupled, Relaxation delay: 2-5 s, Number of scans: ≥1024 | Detect all carbon signals, including quaternary carbons. |
| COSY | Data points: 2048x256, Number of scans per increment: 2-4 | Establish ¹H-¹H connectivity. |
| HSQC | Data points: 2048x256, Number of scans per increment: 2-4, Optimized for ¹JCH ≈ 145 Hz | Correlate each proton with its directly attached carbon. |
| HMBC | Data points: 2048x256, Number of scans per increment: 4-8, Optimized for long-range coupling (ⁿJCH ≈ 8 Hz) | Determine long-range ¹H-¹³C correlations to establish the carbon skeleton. |
-
Data Processing and Interpretation:
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve signal-to-noise or resolution.
-
Phase and baseline correct all spectra.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Systematically analyze the 2D spectra to assign all proton and carbon signals. Start with unambiguous signals and use them as entry points to build the molecular structure.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the molecule.[6][7][8]
Rationale for Ionization and Analysis Techniques
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like the target compound, which contains hydroxyl and amine functionalities. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements (typically <5 ppm error), allowing for the unambiguous determination of the elemental formula. This is crucial for confirming the identity of a newly synthesized compound.
-
Tandem Mass Spectrometry (MS/MS): Involves isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide insights into the connectivity of the molecule. The fragmentation patterns of azaspirocycles can be complex, often involving ring-opening and cleavage events.[7][8]
Protocol for LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to promote ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters:
| Parameter | Typical Setting (Positive ESI) | Purpose |
| Ion Source | Electrospray Ionization (ESI) | Softly ionize the analyte. |
| Capillary Voltage | 3-4 kV | Generate a stable spray. |
| Drying Gas Temperature | 300-350 °C | Desolvate the ions. |
| Drying Gas Flow | 8-12 L/min | Assist in desolvation. |
| Full Scan MS (m/z range) | 100-500 | Detect the protonated molecule [M+H]⁺. |
| MS/MS (CID Energy) | Ramped (e.g., 10-40 eV) | Induce fragmentation and obtain a characteristic fragmentation spectrum. |
-
Data Analysis:
-
Determine the accurate mass of the molecular ion from the HRMS data and use it to calculate the elemental formula.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. Propose fragmentation pathways consistent with the known structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.[9][10][11][12] It serves as a quick quality control check to confirm the presence of expected functionalities.
Expected Vibrational Frequencies
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3600-3200 (broad) |
| N-H (amine) | Stretching | 3500-3300 (medium) |
| C-H (alkane) | Stretching | 2960-2850 (strong) |
| C-O (ether) | Stretching | 1150-1085 (strong) |
| C-N (amine) | Stretching | 1250-1020 (medium) |
Protocol for FTIR Analysis (ATR)
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Collect a background spectrum to subtract atmospheric contributions (CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Compare the obtained spectrum with a reference spectrum if available.
-
Chromatographic Techniques: Purity Assessment and Isomer Separation
Chromatography is essential for assessing the purity of the synthesized this compound and for separating any potential stereoisomers.[13][14][15][16][17]
The Importance of Chiral Separation
Due to the presence of stereocenters, the synthesis of this compound may result in a mixture of diastereomers and/or enantiomers. Separating these isomers is critical, as they can have different biological activities. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) are the methods of choice for this purpose.
Protocol for Chiral HPLC Separation
-
Column Selection and Screening:
-
Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.).
-
Use a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
-
Method Development:
-
Optimize the mobile phase composition to achieve baseline separation of the stereoisomers.
-
Adjust the flow rate and column temperature to improve peak shape and resolution.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Determine the retention times of each isomer and calculate the enantiomeric or diastereomeric excess.
-
Caption: Workflow for the separation of stereoisomers.
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including the relative and absolute stereochemistry.[18][19][20][21] This technique is the gold standard for structural characterization.
The Path to a Crystal Structure
The main challenge in X-ray crystallography is obtaining a single crystal of suitable quality. This often requires screening various crystallization conditions.
Protocol for Crystallization and Structure Determination
-
Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Use techniques such as slow evaporation, vapor diffusion, or solvent layering to induce crystallization.
-
Screen a wide range of solvents and solvent combinations.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.
-
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the primary structural information in solution, while mass spectrometry confirms the molecular weight and elemental composition. FTIR spectroscopy offers a rapid means of identifying functional groups. Chromatographic methods are essential for assessing purity and separating stereoisomers. Finally, single-crystal X-ray crystallography provides the definitive solid-state structure and absolute stereochemistry. By following the detailed protocols and understanding the rationale behind each technique as outlined in these application notes, researchers can confidently and accurately characterize this and other complex spirocyclic molecules.
References
-
James, K. J., & Lehane, M. (2002). Studies on azaspiracid biotoxins. II. Mass spectral behavior and structural elucidation of azaspiracids. Journal of the American Society for Mass Spectrometry, 13(9), 1143-1153. [Link]
-
Lehane, M., et al. (2004). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. Spectroscopy: An International Journal, 18(2), 217-227. [Link]
-
Fodor, L., et al. (1995). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Journal of the Chemical Society, Perkin Transactions 2, (1), 71-75. [Link]
-
Lehane, M., et al. (2004). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. ResearchGate. [Link]
-
Fodor, L., et al. (1995). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Li, A., et al. (2018). Liquid chromatography-tandem mass spectrometry analysis for azaspiracids and their metabolites. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2020). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
-
Fodor, L., et al. (1995). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. ResearchGate. [Link]
-
Rane, D. F., et al. (1999). NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. [Link]
-
ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest. [Link]
-
Carreira, E. M., & Fessard, T. (2014). Spirorocyclic compound NMR challenge. ResearchGate. [Link]
-
Smith, K. J., & Ovaska, T. V. (2002). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry, 67(1), 345-354. [Link]
-
ResearchGate. (n.d.). Single‐crystal X‐ray structure of the spirocyclic derivative 12. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. [Link]
-
Lukin, A., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]
-
Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. [Link]
-
Arnold, F. H., et al. (2021). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Single crystal X-ray diffraction analysis of product 5d. ResearchGate. [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. RTI Laboratories. [Link]
-
AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]
-
Williams, M. A. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]
-
MicroSolv. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
-
Rotachrom Technologies. (2023). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies. [Link]
-
Al-Khafaji, Y. F., et al. (2023). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. [Link]
-
Innovatech Labs. (2018). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. Innovatech Labs. [Link]
-
Cendán, N., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
Laboratory Testing Inc. (2013). FTIR Analysis (FTIR Spectroscopy). YouTube. [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). View of Synthesis, Characterization and Anticancer Activity of New Oxazepan Derivative Compounds. Journal of Medicinal and Chemical Sciences. [Link]
-
Chemistry of Heterocyclic Compounds. (n.d.). View of THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF. Chemistry of Heterocyclic Compounds. [Link]
-
Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Oxazepine Compounds and Estimation it's Biological Activity. ResearchGate. [Link]
-
Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. [Link]
-
Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]
-
OUCI. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. OUCI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on azaspiracid biotoxins. II. Mass spectral behavior and structural elucidation of azaspiracid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. rtilab.com [rtilab.com]
- 10. azooptics.com [azooptics.com]
- 11. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 17. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold and Related Spirocyclic Systems in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Situating 1-Oxa-9-azaspiro[5.5]undecan-5-ol in Asymmetric Synthesis
The inquiry into the specific role of this compound in asymmetric synthesis reveals a landscape ripe for exploration. While this particular molecule is not extensively documented as a widely-used chiral auxiliary or ligand in seminal literature, its rigid, three-dimensional spirocyclic framework represents a highly promising platform for the development of novel stereochemical control elements. The inherent structural properties of spirocycles—conformational rigidity, well-defined spatial orientation of substituents, and a dense stereogenic environment—make them "privileged" scaffolds in modern synthetic chemistry.[1][2]
This guide, therefore, takes a two-pronged approach. First, it acknowledges the novelty of this compound and outlines its potential applications based on established principles of asymmetric synthesis, drawing parallels with well-understood systems like chiral oxazolidinones. Second, it provides detailed protocols and mechanistic insights from closely related and highly successful spirocyclic systems that have already made a significant impact in the field. By understanding these established precedents, researchers can better envision and develop the potential of the 1-oxa-9-azaspiro[5.5]undecane core.
Part 1: The 1-Oxa-9-azaspiro[5.5]undecane Scaffold: A Platform for Innovation
The 1-oxa-9-azaspiro[5.5]undecane core is a known entity in medicinal chemistry, with various derivatives synthesized and evaluated for biological activity, such as dual μ-opioid receptor agonists and σ1 receptor antagonists.[3][4] This pre-existing body of synthetic work confirms the accessibility and chemical stability of the scaffold, providing a solid foundation for its development in other areas.[5][6][7]
Conceptual Application as a Chiral Auxiliary
The structure of this compound, containing both a secondary alcohol and a secondary amine, offers two potential points for covalent attachment to a prochiral substrate. In principle, it could function as a chiral auxiliary, a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions.[8]
Drawing inspiration from the well-established Evans oxazolidinone auxiliaries, one can envision a protocol where a carboxylic acid substrate is attached to the nitrogen atom of the spirocycle.[9][10][11] The bulky, rigid spirocyclic framework would then effectively shield one face of the resulting enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.
Logical Workflow for a Hypothetical Auxiliary-Directed Alkylation:
Caption: Hypothetical workflow for asymmetric alkylation using the spirocycle as a chiral auxiliary.
Part 2: Field-Proven Spirocyclic Ligands in Asymmetric Catalysis
While the direct application of this compound is prospective, many other spirocyclic scaffolds have demonstrated exceptional performance in asymmetric catalysis.[1] These "privileged ligands" are noted for their robustness, conformational rigidity, and C2-symmetry, which translate into high enantioselectivity in a wide range of reactions.[1]
Application Focus: SPIROL-Based Diphosphinite Ligands in Iridium-Catalyzed Asymmetric Hydrogenation
One prominent example is the family of SPIROL (Spiroketal-Based) ligands.[12] These C2-symmetric scaffolds have been successfully elaborated into various ligand types, including diphosphinites (SPIRAPO), which excel in iridium-catalyzed asymmetric reductions of challenging substrates like aromatic heterocycles.[12]
Catalytic Cycle of Ir-SPIRAPO in Asymmetric Hydrogenation:
Caption: Simplified catalytic cycle for Ir-SPIRAPO catalyzed asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of a Prochiral Imine
This protocol is adapted from methodologies employing chiral spiro ligands for the asymmetric reduction of C=N bonds.
Materials:
-
[Ir(COD)Cl]2 (Iridium(I) cyclooctadiene chloride dimer)
-
Chiral Spiro Ligand (e.g., a SPIRAPO derivative)
-
Substrate (e.g., N-benzylidene-aniline)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer and pressure gauge.
Procedure:
-
Catalyst Preparation (In-situ):
-
In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]2 (1 mol%) and the chiral spiro ligand (2.2 mol%).
-
Add anhydrous, degassed solvent (e.g., 5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst precursor.
-
-
Reaction Setup:
-
In a separate vessel inside the glovebox, dissolve the imine substrate (1.0 mmol) in the same anhydrous, degassed solvent (10 mL).
-
Transfer the substrate solution to the autoclave liner.
-
Using a cannula, transfer the prepared catalyst solution to the autoclave liner containing the substrate.
-
Seal the autoclave.
-
-
Hydrogenation:
-
Remove the autoclave from the glovebox.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired pressure (e.g., 50 bar H2).
-
Place the autoclave in a heating block set to the desired temperature (e.g., 60 °C) and begin vigorous stirring.
-
Monitor the reaction progress by observing the pressure drop or by analyzing aliquots via TLC or GC (after safely depressurizing and purging).
-
-
Work-up and Analysis:
-
After the reaction is complete (typically 12-24 hours), cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen gas in a fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Representative Data for Asymmetric Hydrogenations using Spiro Ligands:
| Substrate | Ligand Type | Yield (%) | ee (%) | Reference |
| (Z)-Methyl α-acetamidocinnamate | SpiroNP (Rh-complex) | >99 | 99 | [1] |
| 1-(4-methoxyphenyl)ethan-1-one | SiPHOS (Ru-complex) | 98 | 98.5 | [13] |
| N-Phenyl-1-phenylethan-1-imine | SPIRAPO (Ir-complex) | 95 | 96 | [12] |
| 2-Phenylquinoline | SCp (Rh-complex) | 92 | 95 | [14] |
Part 3: Organocatalytic Asymmetric Synthesis of Spiroketals
The spiroketal motif is a core structure in numerous bioactive natural products.[15] Asymmetric organocatalysis has emerged as a powerful tool for their enantioselective construction, often proceeding through elegant cascade reactions.[15][16]
Application Focus: Aminothiourea-Catalyzed Spiroketalization Cascade
Bifunctional aminothiourea catalysts can mediate an intramolecular hemiacetalization/oxy-Michael addition cascade to construct chiral spiroketals with high enantioselectivity.[15][16] The catalyst utilizes hydrogen bonding to recognize and activate the substrate, precisely controlling the stereochemical outcome of the cyclization.[16]
Mechanism of Asymmetric Spiroketalization:
Caption: Organocatalytic cascade for the asymmetric synthesis of spiroketals.
Protocol: Enantioselective Synthesis of a Spiroketal
This protocol is a generalized representation based on published methods for aminothiourea-catalyzed cascade reactions.[15][16]
Materials:
-
Hydroxy-enone precursor (1.0 equiv)
-
Bifunctional aminothiourea catalyst (e.g., Takemoto's catalyst) (5-10 mol%)
-
Anhydrous solvent (e.g., Chloroform or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the hydroxy-enone substrate (0.5 mmol).
-
Add the aminothiourea catalyst (0.025 mmol, 5 mol%).
-
Add anhydrous solvent (5 mL).
-
-
Reaction Execution:
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or cooled to 0 °C). The optimal temperature is often crucial for achieving high enantioselectivity.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Directly load the crude residue onto a silica gel column.
-
Perform flash column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to isolate the pure spiroketal product.
-
-
Analysis:
-
Characterize the product by NMR spectroscopy and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC (Supercritical Fluid Chromatography).
-
Representative Data for Organocatalytic Spirocyclizations:
| Reaction Type | Catalyst Type | Yield (%) | ee (%) | Reference |
| Spiroketalization | Aminothiourea | Up to 90 | Up to 98 | [16] |
| Spirooxindole Synthesis | Chiral Base | 40 - 82 | 30 - 58 | [17][18] |
| [3+2] Cycloaddition | Chiral Phosphine | High | Excellent | [19] |
Conclusion and Future Outlook
The field of asymmetric synthesis has greatly benefited from the unique structural and stereochemical properties of spirocyclic systems. While established scaffolds like SPIROL and organocatalytic methods for spiroketal synthesis have demonstrated profound success, the potential for new scaffolds remains vast. The 1-Oxa-9-azaspiro[5.5]undecane core, already validated in medicinal chemistry, stands as an attractive and underdeveloped platform. The principles and protocols outlined in this guide for analogous systems provide a clear roadmap for researchers to explore its potential, whether as a novel chiral auxiliary, a backbone for a new class of privileged ligands, or a precursor to innovative organocatalysts. The continued exploration of such three-dimensional structures will undoubtedly lead to new and powerful tools for the stereoselective synthesis of complex molecules.
References
-
Tanimoto, H., et al. (2015). Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. Angewandte Chemie International Edition, 54(51), 15497-500. [Link]
-
Hauke, V., et al. (2008). Asymmetric synthesis of spiroketal, spiroether, and oxabicycle building blocks via stereoselective spiro- and bicycloannulation of 2-hydroxy dihydropyrans. Organic Letters, 10(13), 2713-6. [Link]
-
Wang, Z., et al. (2023). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. [Link]
-
Bannykh, A. (n.d.). Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands. Dissertation. [Link]
-
Babamohamadi, S., et al. (2015). New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] Derivatives. Molecules, 20(9), 15807-26. [Link]
-
Tanimoto, H., et al. (2015). Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. Request PDF. [Link]
-
Xie, J-H., & Zhou, Q-L. (2011). Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis. Request PDF. [Link]
-
Al-Abras, K., & Shaikh, A. (2023). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Green Synthesis and Catalysis. [Link]
-
Han, Z., et al. (2015). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Angewandte Chemie International Edition, 54(19), 5725-8. [Link]
-
Kim, J., et al. (2020). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. Chemical Science, 11(19), 5006-5012. [Link]
-
Babamohamadi, S., et al. (2015). New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4'- (1',4'-dihydropyridine)] Derivatives. PubMed. [Link]
-
Babamohamadi, S., et al. (2015). New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] Derivatives. ResearchGate. [Link]
-
Zheng, J., & You, S-L. (2016). Synthesis and Application of Chiral Spiro Cp Ligands in Rhodium-Catalyzed Asymmetric Oxidative Coupling of Biaryl Compounds with Alkenes. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]
-
Company, R. S. o. (n.d.). New development in the enantioselective synthesis of spiro compounds. SciSpace. [Link]
-
Lukin, A., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Request PDF. [Link]
-
Smith, S. W., et al. (2013). Opposing auxiliary conformations produce the same torquoselectivity in an oxazolidinone-directed Nazarov cyclization. Journal of the American Chemical Society, 135(26), 9632-5. [Link]
-
Husson, H. P., et al. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Request PDF. [Link]
-
Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
N/A. (n.d.). View of THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF. Khimiya Geterotsiklicheskikh Soedinenii. [Link]
-
Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Request PDF. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
-
Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
-
Larrow, J. F., & Pfaltz, A. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
-
Wallace, O. B., et al. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. View of THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF [hgs.osi.lv]
- 7. researchgate.net [researchgate.net]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Opposing auxiliary conformations produce the same torquoselectivity in an oxazolidinone-directed Nazarov cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4'- (1',4'-dihydropyridine)] Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oaepublish.com [oaepublish.com]
Application Notes & Protocols for the Development of Novel Therapeutic Agents from 1-Oxa-9-azaspiro[5.5]undecan-5-ol
Introduction: The Strategic Value of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold in Modern Drug Discovery
The relentless pursuit of novel chemical entities with superior therapeutic profiles is a cornerstone of pharmaceutical research. Over 90% of currently marketed drugs are small molecules, a testament to their versatility and efficacy.[1][2][3] Within the vast landscape of small molecule drug discovery, spirocyclic scaffolds have emerged as particularly promising frameworks. Their inherent three-dimensional and rigid nature offers a distinct advantage over flat, aromatic systems by enabling more precise and stereospecific interactions with biological targets.[4][5] This can lead to enhanced potency, selectivity, and improved physicochemical properties, ultimately contributing to the development of safer and more effective medicines.[5][6]
The 1-Oxa-9-azaspiro[5.5]undecane scaffold, a unique heterocyclic system, has garnered significant attention for its potential to yield therapeutic agents across a range of disease areas. This guide provides a comprehensive overview of the methodologies and strategic considerations for leveraging 1-Oxa-9-azaspiro[5.5]undecan-5-ol as a starting point for the development of novel drug candidates. We will delve into the synthesis of a focused library of derivatives, outline detailed protocols for in vitro screening against various therapeutic targets, and discuss strategies for lead optimization.
PART 1: Synthesis of a Focused Derivative Library from this compound
The journey from a promising scaffold to a viable drug candidate begins with the strategic synthesis of a diverse yet focused library of derivatives. This allows for the systematic exploration of the structure-activity relationship (SAR) and the identification of key molecular features that govern biological activity.
Rationale for Derivative Design
The 1-Oxa-9-azaspiro[5.5]undecane scaffold presents several key positions for chemical modification, each offering the potential to modulate the compound's interaction with biological targets. Our strategy will focus on modifications at the following positions:
-
The secondary amine (Position 9): Alkylation, acylation, and sulfonylation of the nitrogen atom can introduce a variety of functional groups, influencing polarity, hydrogen bonding capacity, and overall molecular shape.
-
The hydroxyl group (Position 5): Esterification or etherification of the alcohol can alter lipophilicity and introduce moieties that may interact with specific pockets within a target protein.
-
The carbon backbone: While more synthetically challenging, modifications to the carbon rings can further refine the scaffold's three-dimensional conformation.
General Synthetic Protocol for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of the parent scaffold, a common and effective way to generate a diverse set of derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (monitor by TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the desired N-alkylated derivative.
Note: The reaction conditions may need to be optimized for different alkyl halides.
PART 2: Pharmacological Screening of the Derivative Library
With a library of synthesized compounds in hand, the next critical step is to assess their biological activity. This is achieved through a series of in vitro assays designed to identify "hits"—compounds that exhibit a desired effect on a specific biological target. The choice of assays will be guided by the therapeutic areas of interest for the 1-Oxa-9-azaspiro[5.5]undecane scaffold, which include infectious diseases, pain management, and chronic kidney disease.
Workflow for Primary Screening
The following diagram illustrates a typical workflow for the primary screening of a compound library against multiple biological targets.
Caption: High-throughput screening workflow for a focused library.
Protocol: In Vitro Antituberculosis Screening
Recent studies have highlighted the potential of 1-Oxa-9-azaspiro[5.5]undecane derivatives as potent inhibitors of Mycobacterium tuberculosis, including multi-drug resistant strains.[7][8] The following protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of the synthesized compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
96-well microplates
-
Resazurin sodium salt solution
-
Synthesized compounds dissolved in DMSO
-
Positive control (e.g., rifampicin)
-
Negative control (DMSO)
Procedure:
-
Prepare a serial dilution of the synthesized compounds in Middlebrook 7H9 broth in a 96-well microplate. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the serially diluted compounds. Include positive and negative control wells.
-
Incubate the microplates at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24 hours.
-
Visually assess the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Protocol: Receptor Binding Assays for Pain Management Targets
Derivatives of the 1-Oxa-9-azaspiro[5.5]undecane scaffold have shown promise as dual ligands for the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), suggesting their potential in the treatment of pain.[9] The following protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for these receptors.
Materials:
-
Cell membranes prepared from cells expressing human MOR or σ1R
-
Radioligand for MOR (e.g., [³H]DAMGO)
-
Radioligand for σ1R (e.g., -pentazocine)
-
Synthesized compounds dissolved in an appropriate buffer
-
Unlabeled competitor (e.g., naloxone for MOR, haloperidol for σ1R)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the synthesized compound.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of the unlabeled competitor.
-
Incubate the plates at room temperature for a specified time to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the synthesized compound and determine the Ki (inhibitory constant) using appropriate software.
Protocol: Enzyme Inhibition Assay for Soluble Epoxide Hydrolase (sEH)
The 1-Oxa-9-azaspiro[5.5]undecane scaffold has been explored for the development of soluble epoxide hydrolase (sEH) inhibitors, which have therapeutic potential for chronic kidney diseases.[10] The following protocol outlines a fluorometric assay to measure the inhibitory activity of the synthesized compounds against sEH.
Materials:
-
Recombinant human sEH
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Synthesized compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
In a 96-well black microplate, add the assay buffer, the synthesized compound at various concentrations, and the recombinant human sEH.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorometric plate reader (excitation/emission wavelengths will be specific to the substrate used).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
PART 3: Lead Optimization Strategies
Once "hit" compounds with promising activity are identified from the primary screens, the process of lead optimization begins. This iterative process aims to enhance the desirable properties of a compound to transform it into a viable drug candidate.[11]
Structure-Activity Relationship (SAR) Analysis
A fundamental aspect of lead optimization is the analysis of the structure-activity relationship (SAR).[11] By comparing the biological activity of the different derivatives in the library, researchers can identify the structural modifications that lead to increased potency and selectivity. This information guides the design of the next generation of compounds.
| Modification Position | Example Modification | Potential Impact on Activity |
| Position 9 (Nitrogen) | Addition of a phenethyl group | May enhance binding to opioid receptors[9] |
| Introduction of a sulfonamide | Can modulate carbonic anhydrase inhibition[12] | |
| Position 5 (Oxygen) | Esterification with a carboxylic acid | Can improve cell permeability |
| Position 4 (Carbon) | Introduction of an aryl group | Potential for dual MOR/σ1R activity[9] |
Improving Pharmacokinetic Properties
In addition to enhancing potency, lead optimization also focuses on improving the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.[11] This involves modifying the chemical structure to improve characteristics such as solubility, metabolic stability, and cell permeability. For example, introducing polar groups can increase solubility, while blocking sites of metabolism can improve a compound's half-life in the body.
The Iterative Cycle of Lead Optimization
Lead optimization is a cyclical process that involves a continuous feedback loop between medicinal chemists and biologists.
Caption: The iterative cycle of lead optimization.
Conclusion: A Versatile Scaffold for Future Drug Discovery
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its inherent three-dimensional structure provides a unique platform for the design of compounds with improved pharmacological properties. By employing a systematic approach of focused library synthesis, multi-target screening, and iterative lead optimization, researchers can unlock the full therapeutic potential of this promising chemical entity. The protocols and strategies outlined in this guide provide a robust framework for initiating and advancing drug discovery programs based on this versatile spirocyclic system.
References
- Introduction to small molecule drug discovery and preclinical development - ResearchGate. (n.d.).
- Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023, November 30).
-
Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks. (n.d.). Retrieved January 15, 2026, from [Link]
- Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023, November 29).
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005, March). Retrieved January 15, 2026, from [Link]
-
Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis and pharmacological screening of certain spiro compounds - PubMed. (1977, January). Retrieved January 15, 2026, from [Link]
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF - ResearchGate. (2025, August 6). Retrieved January 15, 2026, from [Link]
-
Natural-product-like spiroketals and fused bicyclic acetals as potential therapeutic agents for B-cell chronic lymphocytic leukaemia - PubMed. (2008, December). Retrieved January 15, 2026, from [Link]
-
Spiro Library. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Spiroketals - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
In Vitro Antimicrobials - Pharmacology Discovery Services. (n.d.). Retrieved January 15, 2026, from [Link]
-
What are the methods of lead optimization in drug discovery? - Patsnap Synapse. (2025, May 21). Retrieved January 15, 2026, from [Link]
-
In vitro Bioassay Services for Antibody Drug Discovery - ProBio CDMO. (n.d.). Retrieved January 15, 2026, from [Link]
-
Efficient Drug Lead Discovery and Optimization - PMC - PubMed Central - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach | Journal of Medicinal Chemistry - ACS Publications. (2018, June 8). Retrieved January 15, 2026, from [Link]
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF - ResearchGate. (2024, August 21). Retrieved January 15, 2026, from [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. (2019, November 19). Retrieved January 15, 2026, from [Link]
-
Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor | Journal of Medicinal Chemistry - ACS Publications. (2024, July 29). Retrieved January 15, 2026, from [Link]
-
Structural simplification: an efficient strategy in lead optimization - PMC - PubMed Central. (2019, June 6). Retrieved January 15, 2026, from [Link]
-
Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed. (2018, January 25). Retrieved January 15, 2026, from [Link]
-
Biological Assays: Innovations and Applications - Longdom Publishing. (n.d.). Retrieved January 15, 2026, from [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation | Request PDF - ResearchGate. (2025, August 9). Retrieved January 15, 2026, from [Link]
-
Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed. (2014, January 15). Retrieved January 15, 2026, from [Link]
-
Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
View of THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (2022, August 6). Retrieved January 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Spiro Library [chemdiv.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-ol
Welcome to the dedicated technical support guide for the synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-ol. This document is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of constructing this valuable spirocyclic scaffold. The inherent three-dimensionality of spirocycles offers significant advantages in drug design, but their synthesis can present unique challenges.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and a detailed experimental protocol, grounded in established chemical principles to help you improve reaction yields and purity.
Part 1: Recommended Synthesis Protocol
The synthesis of this compound is typically achieved through a multi-step sequence. The following protocol is a robust, well-established route starting from commercially available N-Boc-4-piperidone. It involves the formation of a key spiro-epoxide intermediate, followed by a regioselective, acid-catalyzed intramolecular ring-opening.
Experimental Workflow Diagram
Sources
stability issues of 1-Oxa-9-azaspiro[5.5]undecan-5-ol under different conditions
Technical Support Center: 1-Oxa-9-azaspiro[5.5]undecan-5-ol
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this spirocyclic scaffold. As this molecule is a valuable building block in modern medicinal chemistry, particularly in the development of novel therapeutics against targets like soluble epoxide hydrolase (sEH) and Mycobacterium tuberculosis, understanding its chemical behavior is paramount to ensure experimental success and data integrity.[1][2]
This document moves beyond simple protocols to explain the chemical rationale behind the observed stability issues, empowering you to troubleshoot effectively and design robust experimental plans.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the fundamental stability characteristics of this compound, derived from its structure and data on related compounds.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is governed by three key functional groups within its spirocyclic framework:
-
Tertiary Amine (Piperidine Ring): The nitrogen atom at position 9 is a tertiary amine. Tertiary amines are susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common metabolic pathway but can also occur chemically in the presence of mild oxidizing agents or even atmospheric oxygen over time, especially if catalyzed by light or trace metals.
-
Secondary Alcohol (Tetrahydropyran Ring): The hydroxyl group at position 5 is a secondary alcohol. This group is prone to oxidation to the corresponding ketone, 1-Oxa-9-azaspiro[5.5]undecan-5-one. This reaction can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, or metal catalysts.
-
Ether Linkage (Tetrahydropyran Ring): The oxygen atom at position 1 forms a cyclic ether (tetrahydropyran). Ethers are generally stable but can be cleaved under strong acidic conditions. This is less of a concern under typical physiological or chromatographic conditions but can be a significant degradation pathway in harsh chemical synthesis or formulation environments.
Q2: What are the recommended storage and handling conditions for solid this compound and its salts?
A2: Based on supplier recommendations for the hydrochloride salt and general best practices for heterocyclic amines, the following conditions are crucial:
-
Temperature: Store at 2-8°C for long-term stability.[3] Room temperature may be acceptable for short periods, but refrigeration is preferred to minimize the rate of any potential degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is critical to prevent oxidation of the tertiary amine and secondary alcohol. Many related spirocyclic amines are known to be air-sensitive.[4]
-
Moisture: The compound, especially as a hydrochloride salt, may be hygroscopic.[4] It is essential to store it in a tightly sealed container in a dry environment (desiccator) to prevent moisture uptake, which can accelerate degradation pathways.
-
Light: Protect from light to prevent photolytic degradation, a common issue for many organic molecules.
Q3: What are the most probable degradation pathways for this molecule in solution?
A3: In solution, the primary degradation pathways are pH-dependent hydrolysis and oxidation.
-
Oxidative Degradation: Dissolved oxygen can lead to the formation of the N-oxide and/or the ketone derivative, as mentioned in A1. This is often the most common issue observed when solutions are left at room temperature exposed to air.
-
Acid-Catalyzed Degradation: In strongly acidic solutions (e.g., pH < 2), the ether linkage of the tetrahydropyran ring may be susceptible to cleavage. While the synthesis of related scaffolds often occurs in acidic medium, prolonged exposure or harsh conditions can lead to ring-opening.[4]
-
Base-Catalyzed Degradation: While generally more stable to base than acid, high pH conditions can potentially facilitate oxidation.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides actionable advice for specific problems you might encounter during your research.
Q1: "I'm observing a new, more polar peak in my HPLC analysis after my sample solution was left on the benchtop for a few hours. What could it be?"
A1: This is a classic sign of oxidative degradation . The most likely culprit is the formation of the N-oxide . N-oxides are significantly more polar than the parent tertiary amine, causing them to elute earlier on reverse-phase HPLC.
Troubleshooting Workflow:
-
Confirm Identity: Use LC-MS to analyze the new peak. The N-oxide will have a mass of +16 Da compared to the parent compound (M+16).
-
Prevent Recurrence:
-
Solvent Degassing: Prepare solutions using solvents that have been degassed by sparging with nitrogen or argon.
-
Inert Headspace: If storing solutions, even for a short time, flush the vial headspace with an inert gas before sealing.
-
Antioxidants: For formulation studies, consider the inclusion of antioxidants, but be sure to test for compatibility. .
-
Fresh is Best: Prepare solutions fresh before each experiment whenever possible.[5]
-
Q2: "My compound recovery is low after a reaction or purification step involving strong acid (e.g., TFA). What is happening?"
A2: You are likely observing acid-catalyzed degradation . While the spirocyclic core is relatively robust, the ether linkage can be cleaved under harsh acidic conditions, leading to a ring-opened, non-spirocyclic product.
Mitigation Strategies:
-
Milder Acids: If possible, substitute strong acids like TFA or concentrated HCl with milder organic acids (e.g., acetic acid, formic acid) or use them at lower concentrations and temperatures.
-
Limit Exposure Time: Minimize the duration the compound is exposed to acidic conditions. Quench reactions promptly and move to neutralization and extraction steps as quickly as possible.
-
Protective Groups: During multi-step synthesis, consider if a protective group strategy for the amine could modulate the molecule's stability under certain conditions.
-
Analytical Method Development: When developing HPLC methods, avoid strongly acidic mobile phases (pH < 2.5) if you observe on-column degradation. Buffer your mobile phase appropriately.
Q3: "I am seeing multiple small impurity peaks appear after storing my compound in a protic solvent like methanol for a week in the fridge. Why?"
A3: This could be due to a combination of slow oxidation and potential interactions with the solvent. While more stable than in water, protic solvents like methanol can still participate in or mediate degradation reactions over time.
Best Practices for Solution Storage:
-
Solvent Choice: For long-term storage, aprotic solvents like DMSO or acetonitrile are generally preferred. If a protic solvent is required, ensure it is of high purity and degassed.
-
Concentration: Store solutions at a higher concentration. More dilute solutions can sometimes degrade faster.
-
Temperature: For storage longer than a few days, freeze solutions at -20°C or -80°C.[5] This significantly slows down most degradation processes.
-
pH Control: If using aqueous buffers, ensure the pH is in a stable range, typically slightly acidic to neutral (pH 5-7), to minimize both acid and base-catalyzed hydrolysis of any susceptible groups.[5]
Part 3: Visualization of Potential Degradation Pathways
The following diagram illustrates the primary chemical stability liabilities of this compound.
Caption: Potential degradation pathways of this compound.
Part 4: Summary and Key Recommendations
This table provides a quick reference for managing the stability of this compound.
| Issue / Observation | Potential Cause | Recommended Action |
| New, early-eluting peak in HPLC | Oxidation to N-oxide | Confirm with LC-MS (+16 Da). Use degassed solvents; store under inert gas. |
| New peak with mass of M-2 | Oxidation of secondary alcohol | Confirm with LC-MS (-2 Da). Avoid strong oxidizing agents; store under inert gas. |
| Poor recovery after acidic workup | Acid-catalyzed ether cleavage | Use milder acids; reduce exposure time and temperature. |
| General increase in impurities over time | Multiple degradation pathways | Prepare solutions fresh. For storage, use aprotic solvents at -20°C or below. |
| Inconsistent results in biological assays | Compound degradation in media | Assess stability in assay buffer. Add compound to media immediately before use. |
Part 5: Recommended Experimental Protocol
Protocol: Preliminary Forced Degradation Study
This workflow helps you quickly assess the stability of your compound batch under various stress conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate vials and treat as follows:
-
Acidic: Add 0.1 N HCl.
-
Basic: Add 0.1 N NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat at 60°C.
-
Photolytic: Expose to UV light (254 nm) or direct sunlight.
-
Control: Keep an aliquot of the stock solution at 4°C in the dark.
-
-
Time Points: Analyze all samples by HPLC-UV and LC-MS at t=0, 2, 8, and 24 hours.
-
Analysis:
-
Calculate the percentage of the parent compound remaining.
-
Identify the mass of major degradants.
-
This "stress test" will reveal the primary vulnerabilities of your molecule and guide handling and formulation efforts. A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[5]
-
References
-
ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from [Link]
-
ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]
Sources
optimization of reaction conditions for 1-Oxa-9-azaspiro[5.5]undecan-5-ol derivatization
Welcome to the technical support center for the derivatization of 1-Oxa-9-azaspiro[5.5]undecan-5-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile spirocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of selectively modifying the secondary alcohol at the C5 position.
The 1-Oxa-9-azaspiro[5.5]undecane core is a privileged scaffold in modern medicinal chemistry, appearing in molecules targeting a range of diseases.[1][2] Its rigid, three-dimensional structure allows for precise positioning of functional groups in pharmacophores.[1] While derivatization of the piperidinyl nitrogen at N9 is common, selective functionalization of the C5-hydroxyl group presents unique challenges due to the presence of the nucleophilic nitrogen and potential steric hindrance from the spirocyclic backbone.
This guide provides a logical, experience-driven approach to successfully achieve selective O-derivatization.
Frequently Asked Questions (FAQs)
Q1: I want to acylate the hydroxyl group at C5. Will the amine at N9 interfere?
A: Yes, almost certainly. The secondary amine at the N9 position is significantly more nucleophilic than the secondary alcohol at C5 and will react preferentially with most acylating agents under standard conditions. To achieve selective O-acylation, you must first protect the N9 amine.
Q2: What is the best protecting group for the N9 amine for subsequent O-acylation?
A: The tert-butoxycarbonyl (Boc) group is an excellent choice. It is easily installed under standard conditions and is stable to a wide range of acylation conditions for the hydroxyl group. Importantly, it can be removed under acidic conditions that are orthogonal to the newly formed ester linkage, which is typically base-labile.
Q3: My O-acylation reaction is very slow or stalls completely. What could be the issue?
A: This is a common problem when acylating sterically hindered secondary alcohols. The spirocyclic nature of the scaffold can impede the approach of the acylating agent. Here are several factors to consider and troubleshoot:
-
Insufficiently activated acylating agent: For hindered alcohols, using a more reactive acylating agent, such as an acyl chloride or anhydride, is recommended over a carboxylic acid with a coupling agent.
-
Inadequate catalyst: A nucleophilic catalyst is often essential. 4-Dimethylaminopyridine (DMAP) is a standard and effective choice for promoting acylation of hindered alcohols.
-
Steric bulk of the acylating agent: If you are using a bulky acylating agent (e.g., pivaloyl chloride), the reaction will be inherently slower. Consider increasing the reaction temperature and/or using a less hindered base.
-
Solvent effects: A polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is generally suitable. Ensure your solvent is anhydrous, as water will consume the acylating agent.
Q4: I am seeing side products in my reaction. What are they likely to be?
A: The most common side product is the N-acylated starting material if your protection of the N9 amine was incomplete or if the protecting group is labile under the reaction conditions. If using a strong, non-hindered base with a reactive acylating agent, you might also see elimination products, although this is less common with this scaffold.
Q5: How do I best purify my C5-acylated product?
A: Flash column chromatography on silica gel is typically the most effective method. The polarity difference between the starting alcohol and the product ester is usually sufficient for good separation. A gradient elution system, such as ethyl acetate in hexanes, is a good starting point.
Experimental Protocols and Workflows
Workflow for Selective O-Acylation
The overall strategy for selective O-acylation of this compound involves a three-step process:
-
Protection of the N9 amine.
-
Acylation of the C5-hydroxyl group.
-
(Optional) Deprotection of the N9 amine.
Caption: Workflow for selective O-acylation of this compound.
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the secondary amine at the N9 position with a tert-butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.2 equiv) in DCM dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20-50% ethyl acetate in hexanes) to yield the N-Boc protected product.
Protocol 2: O-Acylation of N-Boc-1-Oxa-9-azaspiro[5.5]undecan-5-ol
This protocol details the acylation of the C5-hydroxyl group using an acyl chloride in the presence of DMAP.
Materials:
-
N-Boc-1-Oxa-9-azaspiro[5.5]undecan-5-ol (from Protocol 1)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve N-Boc-1-Oxa-9-azaspiro[5.5]undecan-5-ol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM in a flame-dried, nitrogen-flushed round-bottom flask.
-
Add triethylamine (2.0 equiv).
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.2 equiv) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for 2-16 hours.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to afford the desired O-acylated product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of O-acylated product | 1. Incomplete reaction due to steric hindrance.2. Wet reagents or solvents.3. Insufficiently reactive acylating agent. | 1. Increase reaction time and/or temperature. Increase the amount of acylating agent and base. 2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Switch from an acid anhydride to the corresponding acyl chloride. |
| N-acylated byproduct observed | 1. Incomplete N-Boc protection in the starting material.2. Boc group cleavage during the reaction. | 1. Re-purify the N-Boc protected starting material to ensure high purity.2. Avoid any acidic conditions during the acylation reaction and workup. Use a milder base if necessary. |
| Difficulty purifying the product | Co-elution of starting material and product. | Adjust the polarity of the eluent for column chromatography. A shallower gradient may be necessary. Consider using a different solvent system (e.g., ether/hexanes). |
| No reaction observed | Inactive catalyst or highly hindered substrate/reagent combination. | 1. Use fresh DMAP. 2. Consider a less sterically demanding acylating agent if possible, or a more powerful acylation catalyst system. |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Upon successful acylation, a downfield shift of the proton at C5 (the CH-OH proton) is expected. This proton typically appears as a multiplet. The appearance of new signals in the aliphatic or aromatic region corresponding to the acyl group (e.g., a singlet around 2.0-2.2 ppm for an acetate group) is a key indicator of success.
-
¹³C NMR: The carbon at C5 will shift downfield upon esterification. New signals for the carbonyl and other carbons of the acyl group will also be present.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry is a powerful tool to confirm the molecular weight of the product. The mass of the product should correspond to the mass of the starting N-Boc protected alcohol plus the mass of the acyl group minus the mass of a hydrogen atom.[3]
Logical Relationships in Derivatization
Sources
Technical Support Center: A Troubleshooting Guide for 1-Oxa-9-azaspiro[5.5]undecan-5-ol Experiments
Welcome to the technical support center for experiments involving 1-Oxa-9-azaspiro[5.5]undecan-5-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis, purification, and handling of this spirocyclic scaffold, providing in-depth, field-proven insights in a direct question-and-answer format. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively.
Part 1: Synthesis and Reaction-Related FAQs
The synthesis of this compound and its derivatives can be complex, often presenting challenges in yield and purity. Below are common issues and their remedies.
Question 1: My spirocyclization reaction to form the this compound core is resulting in a low yield. What are the likely causes and how can I optimize it?
Low yields in spirocyclization are a frequent issue stemming from several factors, from substrate reactivity to reaction conditions.[1][2] A systematic approach is crucial.
-
Insufficient Reactivity of Precursors: The formation of the spirocenter is highly dependent on the electronic and steric properties of the precursor. For a plausible retrosynthetic analysis, the formation of the this compound likely involves the cyclization of a linear amino-diol precursor.
-
Expert Insight: The nucleophilicity of the amine and the hydroxyl groups are critical. Ensure the amine is not protonated (rendered non-nucleophilic) by acidic byproducts. The choice of base is critical; a non-nucleophilic base can be used to activate the nucleophile without competing in the reaction.
-
-
Unfavorable Reaction Equilibrium: Spiroketalization, a key step in forming the oxa-spiro portion, is often a reversible process under either thermodynamic or kinetic control.[3]
-
Troubleshooting:
-
Favoring the Thermodynamic Product: To drive the reaction towards the more stable spirocycle, employ conditions that allow for equilibration. This typically involves using Brønsted or Lewis acids at ambient or elevated temperatures for an extended period.[3]
-
Kinetic Control: To isolate a less stable, kinetically favored isomer, the reaction must be run under irreversible conditions, often at lower temperatures, to trap the first-formed product.[4][5]
-
-
-
Decomposition: The starting materials or the final spirocyclic product may be unstable under the reaction conditions.
-
Expert Insight: Monitor the reaction by TLC or LC-MS at regular intervals. If new, undesired spots appear and then fade, or if streaking is observed, decomposition is likely. Consider lowering the reaction temperature, using a milder catalyst, or reducing the reaction time.
-
Experimental Protocol: A General Approach to Spirocyclization
This protocol outlines a generalized acid-catalyzed cyclization of a hypothetical N-protected amino-dihydroxy ketone precursor.
-
Precursor Preparation: Dissolve the linear precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar).
-
Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS every hour.
-
Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Question 2: I am observing a mixture of diastereomers. How can I improve the diastereoselectivity of my reaction?
Achieving high diastereoselectivity is a primary challenge in spiroketal synthesis.[3] The stereochemical outcome is dictated by the delicate balance between kinetic and thermodynamic control.
-
Thermodynamic Control: The most stable diastereomer, often stabilized by the anomeric effect, will be the major product under these conditions.[3] To favor this, allow the reaction to reach equilibrium by increasing the reaction time or temperature.
-
Kinetic Control: To obtain the less stable isomer, conditions must be chosen that favor the faster-forming product and prevent equilibration.[3] This often involves using specific reagents at low temperatures. For instance, certain titanium catalysts have been shown to favor kinetic spiroketal formation.[4]
-
Metal Chelation: In some substrates, metal chelation can lock the precursor in a specific conformation, leading to a highly selective cyclization.
Workflow for Optimizing Diastereoselectivity
Caption: Decision workflow for optimizing diastereoselectivity.
Part 2: Purification and Characterization FAQs
Question 3: How can I separate the diastereomers of this compound, and what are the analytical challenges?
Separating diastereomers can be challenging but is often achievable with the right techniques.
-
Purification:
-
Column Chromatography: Often the first step. Careful selection of the solvent system can sometimes resolve diastereomers.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is often effective.[6] Polysaccharide-based columns are a good starting point.
-
-
Analytical Challenges:
-
Co-elution in standard chromatography: Diastereomers may have very similar polarities, making separation difficult.
-
Stereochemical Assignment: After separation, determining the absolute and relative stereochemistry requires advanced analytical methods.
-
NMR Spectroscopy: Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, helping to elucidate the relative stereochemistry.
-
X-ray Crystallography: If a suitable crystal can be obtained, this method provides unambiguous proof of the stereochemical structure.[6]
-
-
Table 1: Typical Purification and Characterization Parameters
| Parameter | Technique | Recommended Starting Conditions/Notes |
| Initial Purification | Flash Column Chromatography | Gradient elution, e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol. |
| Diastereomer Separation | Preparative Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based). Isocratic elution with Hexane/Isopropanol. |
| Structure Confirmation | ¹H & ¹³C NMR | Use a high-field magnet (≥400 MHz) for better resolution. |
| Stereochemistry | 2D NMR (NOESY) | To determine relative stereochemistry by observing spatial proximity of protons. |
| Unambiguous Structure | X-ray Crystallography | Requires a single crystal of high quality. |
| Mass Verification | High-Resolution Mass Spec | To confirm the elemental composition. |
Question 4: I am seeing inconsistencies in the spectral data (NMR, IR) for my compound compared to literature values for similar azaspirocycles. What could be the cause?
Discrepancies in spectral data can arise from several sources.[6]
-
Solvent Effects: The choice of solvent can significantly influence chemical shifts in NMR and vibrational frequencies in IR, especially for molecules with hydrogen-bonding capabilities like your target compound. Always use the same deuterated solvent as the reference for comparison.
-
Tautomerism: While less common for this specific scaffold, be aware of potential tautomeric forms that could exist in equilibrium.
-
pH of the Sample: If the sample is in a protic solvent, the pH can affect the protonation state of the nitrogen atom, leading to significant changes in the NMR spectrum.
-
Presence of Impurities: Even small amounts of residual solvent, water, or reaction byproducts can complicate spectral interpretation.
Troubleshooting Workflow for Spectral Discrepancies
Caption: Logical steps for troubleshooting inconsistent spectral data.
Part 3: Stability and Handling
Question 5: What are the best practices for storing this compound and its derivatives?
The stability of spirocyclic compounds can be influenced by their structure and functional groups.
-
Storage Conditions: For the hydrochloride salt form, storage at 2-8°C under an inert atmosphere is recommended.[7] For the free base, which may be less stable, storage at -20°C is advisable.
-
Atmosphere: The tertiary amine can be susceptible to oxidation over time. It is best to store the compound under an inert atmosphere like nitrogen or argon.
-
Moisture: The compound is hygroscopic. Store in a desiccator or a dry box to prevent water absorption, which could affect subsequent reactions or analyses.
By understanding the underlying chemical principles and adopting a systematic approach to troubleshooting, you can overcome the common challenges associated with this compound experiments and accelerate your research and development efforts.
References
- BenchChem. (n.d.). challenges in spiroketal synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Spirocyclic Compounds.
- BenchChem. (2025, November). Troubleshooting common issues in spirocyclic compound synthesis.
- BenchChem. (n.d.). 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-.
- Tan, D. S. (2017). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
- Various Authors. (2024, August). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Request PDF on ResearchGate.
- Various Authors. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
- Various Authors. (n.d.). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. PMC.
- Lukin, A., et al. (2023, March 1). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Request PDF on ResearchGate.
- ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29.
- ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
- Zhang, F.-M., & Zhang, S.-Y. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(1), 75-109.
- Ingenta Connect. (2003, February 1). Strategies in Spiroketal Synthesis Revisited: Recent Applications....
- BenchChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride|CAS 1380300-88-8.
- BenchChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester.
- Sigma-Aldrich. (n.d.). 1-Oxa-9-azaspiro[5.5]undecane hydrochloride | 1414958-73-8.
- Various Authors. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH.
- BenchChem. (n.d.). 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mskcc.org [mskcc.org]
- 5. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1-Oxa-9-azaspiro[5.5]undecane hydrochloride | 1414958-73-8 [sigmaaldrich.com]
scale-up synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-ol
Answering the complex challenges of scaling chemical syntheses requires a blend of deep mechanistic understanding and practical, field-tested experience. This Technical Support Center is designed for professionals engaged in the , a spirocyclic scaffold of increasing importance in medicinal chemistry.[1][2]
As your Senior Application Scientist, I have structured this guide to move from foundational knowledge in our FAQs to a granular, problem-solving approach in the Troubleshooting Guide. The protocols and advice herein are grounded in established chemical principles to ensure reliability and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-ol, providing a strategic overview for planning your scale-up campaign.
Q1: What are the most common synthetic strategies for constructing the 1-Oxa-9-azaspiro[5.5]undecane core?
A1: The synthesis of this spirocyclic system typically relies on intramolecular cyclization strategies. A highly versatile and scalable approach begins with a substituted piperidine ring, which already contains the nitrogen atom at the 9-position. A common and effective strategy involves the following key transformations[3]:
-
Epoxidation of a Piperidone Precursor: Starting with a commercially available N-protected 4-piperidone (e.g., N-Boc-4-piperidone), an epoxide is formed at the 4-position using a Corey-Chaykovsky reaction.
-
Epoxide Ring-Opening: The spiro-epoxide is then opened by a suitable nucleophile that introduces the precursor to the oxane ring.
-
Intramolecular Cyclization: The final step is an acid- or base-mediated intramolecular cyclization to form the second, oxygen-containing ring, thus creating the spirocyclic ketal structure.
Conventional approaches for spiroketal synthesis often involve the acid-promoted cyclization of dihydroxy ketone precursors, but these can lead to mixtures of stereoisomers, complicating purification efforts.[4]
Q2: How does the choice of protecting group on the piperidine nitrogen impact the scale-up synthesis?
A2: The choice of the nitrogen protecting group is critical for a successful scale-up. The ideal group should be:
-
Stable: It must be robust enough to survive the reaction conditions of epoxide formation and ring-opening.
-
Non-interfering: It should not possess functionality that could compete in the desired reactions.
-
Easily Cleavable: The final deprotection step should be high-yielding and use scalable, cost-effective reagents that don't compromise the final structure.
The tert-butoxycarbonyl (Boc) group is often preferred due to its stability in the basic conditions of the Corey-Chaykovsky reaction and its clean, acidic cleavage (e.g., with TFA or HCl in dioxane) that typically avoids side reactions on the final product.[3][5]
Q3: What are the primary analytical methods for monitoring reaction progress and characterizing the final product?
A3: A multi-technique approach is essential for robust process control and final product validation.
| Analytical Technique | Application in Synthesis |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of the disappearance of starting materials and appearance of products. |
| LC-MS | Quantitative tracking of reaction conversion and identification of key intermediates and byproducts. |
| ¹H and ¹³C NMR | Structural confirmation of intermediates and the final product. Provides crucial information on stereochemistry. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition of the final compound. |
| Preparative HPLC | Used for the purification and resolution of diastereomeric mixtures if they form.[6] |
Q4: What are the key safety considerations when scaling up this synthesis?
A4: Scaling up introduces safety challenges not always present at the lab bench. Key considerations include:
-
Exothermic Reactions: The epoxide ring-opening can be highly exothermic. On a large scale, this requires controlled reagent addition and efficient reactor cooling to prevent thermal runaways.
-
Reagent Handling: Reagents like sodium hydride (used for generating the Corey-Chaykovsky reagent) are highly flammable and water-reactive. Handling requires an inert atmosphere (Nitrogen or Argon) and specialized equipment.[7]
-
Solvent Management: Large volumes of organic solvents pose flammability and health risks. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for every chemical used.[7]
Part 2: Troubleshooting Guide for Scale-Up Synthesis
This guide provides solutions to specific problems encountered during the synthesis, focusing on the causality behind each issue.
Reference Workflow: Synthesis of this compound
The following diagram outlines a common synthetic route, which will serve as a reference for the troubleshooting section.
Caption: A representative multi-step synthesis workflow.
Problem 1: Low Yield in Step 1 (Epoxidation)
-
Issue: The conversion of N-Boc-4-piperidone to the spiro-epoxide is low (<50%), with significant recovery of starting material.
-
Potential Cause 1: Incomplete Ylide Formation. The Corey-Chaykovsky reagent (dimethylsulfoxonium ylide) is generated in situ from trimethylsulfoxonium iodide and a strong base, typically sodium hydride (NaH). The NaH may be passivated (coated with an inactive hydroxide/carbonate layer) or the reaction may not have been stirred adequately to ensure complete deprotonation.
-
Suggested Solution:
-
Verify NaH Activity: Use a fresh bottle of NaH dispersion or wash the NaH with dry hexanes under an inert atmosphere to remove the mineral oil and any passivated surface layers.
-
Optimize Reaction Conditions: Ensure the reaction is conducted under strictly anhydrous conditions. Use anhydrous DMSO/THF as the solvent. Allow sufficient time for ylide formation (typically 30-60 minutes at room temperature) before adding the piperidone substrate.
-
Temperature Control: Add the N-Boc-4-piperidone solution slowly to the ylide suspension, keeping the temperature below 25°C to prevent side reactions.
-
-
Potential Cause 2: Competing Enolization. Strong bases can deprotonate the α-carbon of the ketone, leading to enolate formation, which is a competing, non-productive pathway.
-
Suggested Solution: While NaH is standard, ensure the temperature is not excessively high during ylide formation. The ylide itself is a softer nucleophile, which favors addition to the carbonyl over acting as a base.
Problem 2: Formation of Diastereomeric Mixtures or Byproducts in Step 4 (Cyclization)
-
Issue: The final acid-catalyzed cyclization yields a mixture of diastereomers at the spirocyclic center or results in elimination byproducts.
-
Potential Cause: Thermodynamic vs. Kinetic Control. The stereochemistry of the spiro center can be influenced by reaction conditions.[4] Aggressive conditions (high temperature, strong acid) can lead to an equilibrium mixture of the thermodynamically favored and disfavored isomers. In some cases, elimination of the newly formed hydroxyl group can occur.
-
Suggested Solution:
-
Use a Mild Acid Catalyst: Employ a catalytic amount of a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS). This often provides better kinetic control and reduces side reactions.[8][9]
-
Azeotropic Water Removal: The cyclization is a condensation reaction that releases water. On a large scale, it is crucial to remove this water to drive the reaction to completion. Use a Dean-Stark apparatus with a suitable solvent like toluene.
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for efficient water removal (e.g., refluxing toluene). Avoid superstoichiometric amounts of strong acid, which can promote decomposition.[10]
-
Problem 3: Difficult Purification of the Final Product
-
Issue: The crude product is an oil or sticky solid that is difficult to crystallize, and column chromatography is not ideal for multi-kilogram scales.
-
Potential Cause 1: Residual Reagents or Solvents. Reagents from the final deprotection step (e.g., excess acid) or high-boiling point solvents (e.g., DMSO from Step 1) may contaminate the product.
-
Suggested Solution:
-
Aqueous Workup Optimization: Design a robust aqueous workup. After deprotection, neutralize carefully with a base (e.g., NaHCO₃ solution) to a specific pH. Use brine washes to remove water-soluble impurities.
-
Solvent Swaps: After the workup, perform solvent swaps under vacuum to remove any residual high-boiling point solvents from earlier steps.
-
-
Potential Cause 2: The Product is a Free Base. The final product is an amine, which can be hygroscopic and difficult to handle as a solid.
-
Suggested Solution:
-
Salt Formation: Convert the final product to a stable, crystalline salt. After purification of the free base, dissolve it in a suitable solvent (e.g., isopropanol, ethyl acetate) and treat it with a solution of HCl in ether or dioxane. The resulting hydrochloride salt is often a free-flowing, crystalline solid that is much easier to isolate, handle, and store on a large scale.
-
Troubleshooting Decision Tree: Low Final Product Yield
Caption: A decision tree for diagnosing sources of low yield.
References
-
Margaretha, P. (2002). Enantioselective Synthesis of Spiro Ethers and Spiro Ketals via Photoaddition of Dihydro-4-pyrones to Chiral 1,3-Dioxin-4-ones. The Journal of Organic Chemistry, 67(5), 1547–1552. [Link]
-
Li, B., Williams, B. D., & Smith, A. B. (2015). A Mild, Diastereoselective Construction of Cyclic and Spirocyclic Ketals Employing a Tandem Photoisomerization/Cyclization Tactic. Organic Letters, 17(1), 3–5. [Link]
-
Li, B., Williams, B. D., & Smith, A. B. (2015). A Mild, Diastereoselective Construction of Cyclic and Spirocyclic Ketals Employing a Tandem Photoisomerization/Cyclization Tactic. PMC - NIH. [Link]
-
Kumar, A., & Kumar, V. (2018). Metal-free Hydroalkoxylation-Formal [4+2] Cycloaddition Cascade for the Synthesis of Ketals. ResearchGate. [Link]
-
Li, B., Williams, B. D., & Smith, A. B. (2015). A mild, diastereoselective construction of cyclic and spirocyclic ketals employing a tandem photoisomerization/cyclization tactic. PubMed. [Link]
-
Banu, B. R., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. [Link]
-
Banu, B. R., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing. [Link]
-
Wang, Z., et al. (2019). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. PMC - NIH. [Link]
-
Jiao, Y., et al. (2024). Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones. Synfacts. [Link]
-
El-Faham, A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]
-
Lukin, A., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]
-
Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
-
Pirona, L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Mild, Diastereoselective Construction of Cyclic and Spirocyclic Ketals Employing a Tandem Photoisomerization/Cyclization Tactic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mild, diastereoselective construction of cyclic and spirocyclic ketals employing a tandem photoisomerization/cyclization tactic - PubMed [pubmed.ncbi.nlm.nih.gov]
managing impurities in 1-Oxa-9-azaspiro[5.5]undecan-5-ol samples
Welcome to the technical support guide for 1-Oxa-9-azaspiro[5.5]undecan-5-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My reaction is complete by TLC, but after workup and purification, I have a low yield and multiple spots on the TLC plate. What could be the issue?
Answer:
This is a common issue that often points to product instability during the workup or purification phase rather than a flawed reaction. The this compound structure contains both an amine and a hydroxyl group, making it potentially sensitive to pH extremes and prolonged exposure to certain conditions.
Plausible Causes & Solutions:
-
Acid/Base Instability: Your product may be degrading upon exposure to strong acids or bases during the aqueous workup.[1] The tertiary amine can be protonated, and the overall structure might be susceptible to ring-opening or rearrangement under harsh pH conditions.
-
Diagnostic Test: Before your next attempt, take a small aliquot of the crude reaction mixture (before workup), spot it on a TLC plate, and then expose it to the acidic and basic solutions you would use in your workup. Run a new TLC to see if new spots appear, confirming degradation.[1]
-
Solution: Opt for a milder workup. Use a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) to neutralize the reaction. If an acid wash is necessary, use a dilute solution of a weak acid like citric acid or a saturated solution of ammonium chloride (NH₄Cl). Minimize contact time with the aqueous layers.
-
-
Emulsion Formation: The amphiphilic nature of the molecule can lead to persistent emulsions during liquid-liquid extraction, trapping the product and leading to physical loss.
-
Solution: To break up an emulsion, you can add brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, filtering the entire emulsion through a pad of Celite® or glass wool can sometimes resolve the issue.
-
-
Silica Gel-Induced Degradation: The hydroxyl and amine groups can interact strongly with the acidic surface of standard silica gel, potentially causing streaking on TLC plates and degradation during column chromatography.
-
Solution:
-
Deactivate Silica: Before running a column, flush it with the column eluent containing 1-2% triethylamine (NEt₃) or ammonia in methanol. This will neutralize the acidic sites on the silica surface.
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina, or a reverse-phase (C18) column if your compound has sufficient lipophilicity.
-
-
Experimental Protocol: Optimized Workup and Purification Workflow
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
-
Chromatography:
-
Prepare a slurry of silica gel in your chosen eluent (e.g., a gradient of methanol in dichloromethane).
-
Add 1% triethylamine to the eluent system to prevent streaking and degradation.
-
Load the crude product and perform flash column chromatography, collecting fractions and monitoring by TLC.
-
Question 2: My NMR spectrum shows that the final product is pure, but elemental analysis or mass spectrometry indicates the presence of a persistent impurity. What could this be?
Answer:
This scenario often points to an impurity that is structurally very similar to the desired product or is not easily detectable by ¹H NMR, such as residual solvents or inorganic salts.
Plausible Causes & Solutions:
-
Residual Solvents: High-boiling point solvents used in the reaction or purification (e.g., DMSO, DMF) can be difficult to remove under standard vacuum conditions. While they have ¹H NMR signals, they can sometimes be mistaken for product peaks or be obscured.
-
Solution:
-
Azeotropic Removal: Co-evaporate the sample with a lower-boiling point solvent in which the product is soluble but the impurity is not, such as toluene or heptane.
-
High Vacuum & Heat: Use a high-vacuum pump and gently warm the sample (if thermally stable) to facilitate solvent removal.
-
Lyophilization (Freeze-Drying): If the product is soluble in water or tert-butanol, lyophilization can be an effective method for removing residual solvents.
-
-
-
Inorganic Salts: Salts like triethylamine hydrochloride (NEt₃·HCl) or sodium chloride (NaCl) can be carried through the workup if the washing steps are not thorough. These are invisible in ¹H NMR but will affect mass and elemental analysis.
-
Solution: Dissolve the sample in a minimal amount of a polar organic solvent (like methanol) and filter it through a small plug of Celite or a syringe filter to remove insoluble salts. Alternatively, re-purifying via chromatography can remove these salts.
-
-
Stereoisomers: Spirocyclic compounds can exist as diastereomers, which may have very similar ¹H NMR spectra but can sometimes be separated and detected by other methods.[2]
-
Solution:
-
High-Resolution Chromatography: Use a high-performance liquid chromatography (HPLC) system, potentially with a chiral stationary phase, to resolve and quantify stereoisomers.
-
Advanced NMR: Techniques like ¹³C NMR or 2D NMR (COSY, HSQC) can help distinguish between closely related isomers.
-
-
Data Summary: Common Undetected Impurities
| Impurity Type | Detection Method | Removal Protocol |
| High-Boiling Solvents | GC-MS, ¹H NMR | High vacuum, azeotropic distillation |
| Inorganic Salts | Elemental Analysis, MS | Filtration, re-purification |
| Stereoisomers | Chiral HPLC, ¹³C NMR | Preparative HPLC, careful chromatography |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect from the synthesis of this compound?
The synthesis of spirocyclic systems can be complex, and impurities often arise from starting materials, side reactions, or subsequent degradation.[3][4] For this specific molecule, common impurities include:
-
Unreacted Starting Materials: Such as derivatives of piperidin-4-one or the C4-alkoxy precursor.
-
Ring-Opened Byproducts: If the cyclization is not complete or is reversible under certain conditions.
-
Oxidation Products: The secondary alcohol at C5 could be oxidized to a ketone, especially if exposed to air and certain metal catalysts over time.
-
Positional Isomers: Depending on the synthetic route, isomers like 3-Oxa-9-azaspiro[5.5]undecan-7-ol could potentially form.[5]
Q2: What is the best analytical method to assess the purity of my sample?
A multi-technique approach is always recommended for comprehensive purity assessment.[6][7]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It separates the main compound from its impurities and provides the mass of each component, which is crucial for identification.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed structural information and is excellent for identifying and quantifying organic impurities if their signals do not overlap with the product's signals.
-
UPLC/HPLC-UV (Ultra/High-Performance Liquid Chromatography with UV detection): Ideal for quantifying the purity of the main component and detecting UV-active impurities. A standard method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing a modifier like 0.1% formic acid or trifluoroacetic acid.[8]
Q3: What are the recommended storage conditions for this compound?
Given the presence of a secondary alcohol and a tertiary amine, the compound should be stored under conditions that minimize degradation.
-
Temperature: Store at 2-8°C to slow down potential decomposition reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
References
-
ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Request PDF. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). (4S)-9-oxa-2-azaspiro[5.5]undecan-4-ol. Retrieved from [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecan-7-ol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro[5.5]undecan-8-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and identification of impurities in spironolactone. Retrieved from [Link]
-
Science.gov. (n.d.). determining organic impurities: Topics. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
CD Formulation. (n.d.). Organic Impurity Test. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-1-oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]
-
International Laboratory USA. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Oxa-9-azaspiro[5.5]undecan-7-ol | C9H17NO2 | CID 177787923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 7. Organic Impurity Test - CD Formulation [formulationbio.com]
- 8. determining organic impurities: Topics by Science.gov [science.gov]
Validation & Comparative
The Dawn of Spirocyclic Scaffolds: A Comparative Efficacy Analysis of 1-Oxa-9-azaspiro[5.5]undecane Derivatives Against Established Alzheimer's Therapeutics
In the relentless pursuit of more effective treatments for Alzheimer's disease, the medicinal chemistry landscape is continually evolving. While current therapeutic strategies predominantly revolve around symptomatic relief, the exploration of novel molecular scaffolds offers a beacon of hope for disease-modifying interventions. This guide provides a comprehensive comparison of the efficacy of emerging 1-Oxa-9-azaspiro[5.5]undecane derivatives against established Alzheimer's drugs, grounded in experimental data and scientific rationale. As we delve into the intricate world of acetylcholinesterase inhibition, we will explore the potential of these unique spirocyclic structures to redefine the therapeutic paradigm for neurodegenerative disorders.
The Cholinergic Hypothesis and the Role of Acetylcholinesterase Inhibitors
Alzheimer's disease is characterized by a progressive decline in cognitive function, largely attributed to the degeneration of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh). The cholinergic hypothesis posits that enhancing cholinergic neurotransmission can alleviate some of the cognitive symptoms of the disease. The primary mechanism to achieve this is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby improving communication between nerve cells.[1][2][3]
Several acetylcholinesterase inhibitors are currently approved for the treatment of Alzheimer's disease, including Donepezil, Rivastigmine, and Galantamine. These drugs form the current standard of care and serve as the benchmark against which new therapeutic candidates must be compared.
Current Armamentarium: A Profile of Existing Alzheimer's Drugs
The established acetylcholinesterase inhibitors, while sharing a common primary mechanism, exhibit distinct pharmacological profiles.
-
Donepezil: A piperidine-based, reversible, and selective inhibitor of AChE.[4] It demonstrates high affinity for AChE with a comparatively lower affinity for butyrylcholinesterase (BuChE), another cholinesterase enzyme found in the brain.[1]
-
Rivastigmine: A carbamate derivative that acts as a pseudo-irreversible inhibitor of both AChE and BuChE.[1] Its dual inhibitory action is considered a potential advantage, as BuChE levels increase in the later stages of Alzheimer's disease.
-
Galantamine: A tertiary alkaloid that is a reversible, competitive inhibitor of AChE.[5] Uniquely, it also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which may offer an additional mechanism for enhancing cholinergic function.[5]
The following diagram illustrates the fundamental mechanism of action of acetylcholinesterase inhibitors at the cholinergic synapse.
Caption: Mechanism of Acetylcholinesterase Inhibition at the Cholinergic Synapse.
Quantitative Comparison of Existing Drugs
The efficacy of acetylcholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate greater potency. The following table summarizes the reported IC50 values for Donepezil, Rivastigmine, and Galantamine against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE). It is important to note that these values can vary depending on the experimental conditions.
| Drug | hAChE IC50 (nM) | hBuChE IC50 (nM) | Selectivity (BuChE/AChE) | References |
| Donepezil | 5.7 - 6.7 | ~7,400 | ~1250 | [1][4] |
| Rivastigmine | 4.3 - 4760 | 16 - 238 | ~0.05 - 0.4 | [1] |
| Galantamine | ~800 | ~5000 | ~6.25 | [5] |
The Promise of Spirocyclic Scaffolds: A New Frontier in AChE Inhibition
In the quest for novel AChE inhibitors with improved efficacy and safety profiles, medicinal chemists are increasingly turning to spirocyclic scaffolds. These are complex, three-dimensional structures characterized by two rings sharing a single common atom. This unique architecture can confer several advantages, including:
-
Increased binding affinity: The rigid, three-dimensional nature of spirocycles can allow for more precise and stronger interactions with the active site of the target enzyme.
-
Improved selectivity: The defined spatial arrangement of functional groups can lead to higher selectivity for AChE over other enzymes, potentially reducing off-target side effects.
-
Favorable pharmacokinetic properties: Spirocyclic compounds can exhibit improved metabolic stability and bioavailability.
While direct experimental data on the acetylcholinesterase inhibitory activity of 1-Oxa-9-azaspiro[5.5]undecane derivatives is not yet available in the public domain, studies on structurally related spiro-piperidine derivatives have shown significant promise.
A Case Study: The Potential of Spiro-Piperidine Derivatives as AChE Inhibitors
Research into spiro-piperidine derivatives has yielded compounds with potent acetylcholinesterase inhibitory activity. For instance, a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives, which share the core piperidine ring with the 1-Oxa-9-azaspiro[5.5]undecane scaffold, has been extensively studied. One of the most potent compounds from this series, with the code name E2020 (the hydrochloride salt of which is Donepezil), demonstrated an IC50 value of 5.7 nM for AChE and a selectivity of over 1250-fold for AChE compared to BuChE.[1] This highlights the potential of the piperidine moiety within a rigidified framework to produce highly potent and selective AChE inhibitors.
Further studies on other spiro-piperidine and related spirocyclic systems have also reported promising results, with some derivatives exhibiting IC50 values in the nanomolar range.[6] The structure-activity relationship (SAR) studies of these compounds often reveal that the nature and position of substituents on the spirocyclic core are critical for potent inhibitory activity.
The Untapped Potential of 1-Oxa-9-azaspiro[5.5]undecane Derivatives
The 1-Oxa-9-azaspiro[5.5]undecane scaffold presents a unique combination of structural features that make it an intriguing candidate for the development of novel AChE inhibitors. The presence of the oxa- and aza- functionalities introduces polarity and potential hydrogen bonding sites, which could be exploited to enhance binding to the active site of acetylcholinesterase.
Based on the SAR of related spiro-piperidine inhibitors, it can be hypothesized that appropriate substitution on the 1-Oxa-9-azaspiro[5.5]undecane core could lead to potent and selective AChE inhibitors. The development of derivatives with varying lipophilicity and electronic properties will be crucial in elucidating the full potential of this scaffold. The lack of current data underscores the urgent need for further research in this area.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following is a detailed, step-by-step methodology for a key experiment cited in this guide for determining the acetylcholinesterase inhibitory activity of test compounds.
Objective: To determine the IC50 value of a test compound (e.g., a 1-Oxa-9-azaspiro[5.5]undecane derivative) against acetylcholinesterase.
Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound and reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
Add 50 µL of phosphate buffer to all wells.
-
Add 25 µL of the various dilutions of the test compound or reference inhibitor to the respective wells. For the control (100% enzyme activity), add 25 µL of buffer.
-
Add 25 µL of the AChE solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding 50 µL of the DTNB solution followed by 50 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
The following diagram illustrates the workflow of the in vitro acetylcholinesterase inhibition assay.
Caption: Workflow for the In Vitro Acetylcholinesterase Inhibition Assay.
Conclusion and Future Directions
The therapeutic landscape for Alzheimer's disease is in dire need of innovation. While existing acetylcholinesterase inhibitors provide symptomatic relief for many patients, their efficacy is limited, and they do not halt the progression of the disease. The exploration of novel chemical scaffolds is therefore of paramount importance.
Spirocyclic systems, and in particular the 1-Oxa-9-azaspiro[5.5]undecane scaffold, represent a promising, yet underexplored, avenue for the development of next-generation acetylcholinesterase inhibitors. The structural rigidity, three-dimensionality, and potential for diverse functionalization of this scaffold offer exciting possibilities for designing compounds with enhanced potency, selectivity, and pharmacokinetic properties.
The comparative analysis presented in this guide, based on the available data for structurally related compounds, suggests that spirocyclic derivatives have the potential to match or even exceed the efficacy of current Alzheimer's drugs. However, to fully realize this potential, a concerted research effort is required to synthesize and evaluate a library of 1-Oxa-9-azaspiro[5.5]undecane derivatives for their acetylcholinesterase and butyrylcholinesterase inhibitory activities. Such studies will be instrumental in establishing a clear structure-activity relationship and identifying lead compounds for further preclinical and clinical development. The future of Alzheimer's therapy may well be found in the intricate and elegant architecture of these spirocyclic molecules.
References
- Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (2002). Research and development of donepezil hydrochloride, a new type of acetylcholinesterase inhibitor. The Japanese Journal of Pharmacology, 89(1), 7-20.
- Francis, P. T., Palmer, A. M., Snape, M., & Wilcock, G. K. (1999). The cholinergic hypothesis of Alzheimer's disease: a review of progress.
- Taylor, P. (1991). The cholinesterases. Journal of Biological Chemistry, 266(7), 4025-4028.
- Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5, 6-dimethoxy-1-oxoindan-2-yl) methyl] piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829.
- Jann, M. W. (2000). Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 20(1), 1-12.
- Lilienfeld, S. (2002). Galantamine—a novel cholinergic drug with a unique dual mode of action for the treatment of patients with Alzheimer's disease. CNS drug reviews, 8(2), 159-176.
- Rösler, M., Anand, R., Cicin-Sain, A., Gauthier, S., Agid, Y., Dal-Bianco, P., ... & Rettig, K. (1999). Efficacy and safety of rivastigmine in patients with Alzheimer's disease: international randomised controlled trial. Bmj, 318(7184), 633-638.
- Tariot, P. N., Solomon, P. R., Morris, J. C., Kershaw, P., Lilienfeld, S., & Ding, C. (2000). A 5-month, randomized, placebo-controlled trial of galantamine in AD. Neurology, 54(12), 2269-2276.
- Rogers, S. L., Doody, R. S., Mohs, R. C., & Friedhoff, L. T. (1998). Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Archives of internal medicine, 158(9), 1021-1031.
- Ellman, G. L., Courtney, K. D., Andres Jr, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315-335.
- Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical papers, 155(3), 219-229.
- Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of pharmacal research, 36(4), 375-399.
- Pepeu, G., & Giovannini, M. G. (2004). Cholinesterase inhibitors and memory. Chemico-biological interactions, 148(1-2), 1-11.
- Woodruff-Pak, D. S., Vogel, R. W., & Wenk, G. L. (2001). Galantamine: effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning. Proceedings of the National Academy of Sciences, 98(4), 2089-2094.
-
Shutske, G. M., Tomer, J. D., & Kapples, K. J. (1988). Synthesis and muscarinic receptor binding of some spiro (1-azabicyclo [2.2. 2] octane-3, 2'-[1][3] dioxolane)-4'-methanol derivatives. Journal of medicinal chemistry, 31(7), 1278-1282.
- Bores, G. M., Huger, F. P., Petko, W., Mutlib, A. E., & Camacho, F. (1996). Pharmacological evaluation of novel Alzheimer's disease therapeutics: acetylcholinesterase inhibitors. Journal of Pharmacology and Experimental Therapeutics, 277(2), 728-738.
- Greig, N. H., Utsuki, T., Ingram, D. K., & Lahiri, D. K. (2005). Acute and chronic treatment with cholinesterase inhibitors: implications for the underlying pathology of Alzheimer's disease. Current drug targets-CNS & Neurological Disorders, 4(3), 261-270.
- Schneider, L. S. (2001). Treatment of Alzheimer's disease with cholinesterase inhibitors.
- Zha, X., Chen, H., & Ke, S. (2010). Synthesis and biological evaluation of novel spiro-piperidine derivatives as acetylcholinesterase inhibitors. Bioorganic & medicinal chemistry letters, 20(15), 4509-4512.
Sources
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluations of NO-Donating Oxa- and Aza-Pentacycloundecane Derivatives as Potential Neuroprotective Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 1-Oxa-9-azaspiro[5.5]undecan-5-ol: A Guide for Medicinal Chemists
The 1-oxa-9-azaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a hydroxyl group at the C5 position to yield 1-Oxa-9-azaspiro[5.5]undecan-5-ol offers a key functional handle for further molecular exploration and can significantly influence pharmacological properties. This guide provides a comparative analysis of potential synthetic routes to this valuable spirocyclic alcohol, offering insights into the strategic considerations and experimental nuances relevant to researchers in drug discovery and development.
While a direct, published synthesis of this compound is not readily found in the literature, this guide will detail plausible and efficient synthetic strategies based on established methodologies for the construction of related spirocyclic systems. We will explore multi-step sequences, highlighting key reactions, potential challenges, and opportunities for stereochemical control.
Introduction to the Target Scaffold
The 1-oxa-9-azaspiro[5.5]undecane core combines the structural features of a tetrahydropyran and a piperidine ring, joined by a spirocyclic junction. This rigid three-dimensional structure can effectively orient pharmacophoric elements in chemical space, leading to enhanced potency and selectivity for biological targets. The hydroxyl group at the C5 position introduces a polar functional group that can participate in hydrogen bonding interactions with protein targets and serve as a synthetic handle for further derivatization.
Proposed Synthetic Strategies
Two primary retrosynthetic approaches are considered for the synthesis of this compound:
-
Late-Stage Spirocyclization: Construction of the two heterocyclic rings separately, followed by a key spirocyclization step.
-
Precursor-Based Cyclization: Assembly of a linear precursor containing all the necessary atoms, followed by a tandem or sequential cyclization to form both rings.
Route 1: Convergent Synthesis via Spiroketone Intermediate
This strategy involves the synthesis of a key intermediate, 1-Oxa-9-azaspiro[5.5]undecan-5-one, followed by stereoselective reduction of the ketone to the desired alcohol. This approach offers the advantage of a convergent synthesis and allows for the exploration of various reducing agents to control the stereochemistry of the hydroxyl group.
Synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-one
The synthesis of the spiroketone can be envisioned through the coupling of a suitably functionalized piperidine and a tetrahydropyran precursor. A plausible approach involves the reaction of an N-protected 4,4-bis(functionalized)piperidine with a diol.
Experimental Protocol (Proposed):
-
Synthesis of N-Boc-4,4-bis(2-bromoethyl)piperidine:
-
Start with commercially available N-Boc-4-piperidone.
-
Perform a double Wittig reaction or a related olefination to introduce two vinyl groups.
-
Subsequent hydroboration-oxidation followed by bromination would yield the desired bis(2-bromoethyl) derivative.
-
-
Spirocyclization with a Diol:
-
React N-Boc-4,4-bis(2-bromoethyl)piperidine with a suitable diol, such as ethylene glycol, under basic conditions (e.g., Williamson ether synthesis) to form the tetrahydropyran ring.
-
-
Oxidation to the Ketone:
-
The resulting spirocyclic ether would then be oxidized at the C5 position. This would likely require a multi-step sequence involving functionalization of the tetrahydropyran ring prior to cyclization or a selective C-H oxidation method. A more direct route to the ketone would be preferable.
-
An alternative and potentially more efficient route to the spiroketone could involve an intramolecular cyclization of a precursor derived from N-Boc-4-piperidone.
DOT Diagram: Proposed Synthesis of Spiroketone Intermediate
Caption: Proposed route to the key spiroketone intermediate.
Stereoselective Reduction of the Ketone
The reduction of the carbonyl group in 1-Oxa-9-azaspiro[5.5]undecan-5-one to the corresponding alcohol is a critical step for controlling the stereochemistry at the C5 position.[1][2][3]
Experimental Protocol (General):
-
Reagents: Sodium borohydride (NaBH₄) for a less stereoselective but convenient reduction, or more sterically demanding reagents like Lithium tri-sec-butylborohydride (L-Selectride®) for potentially higher stereoselectivity.[1][2][3]
-
Conditions: The reaction is typically carried out in an alcoholic solvent (e.g., methanol, ethanol) at low temperatures (0 °C to room temperature).
-
Work-up: Aqueous work-up followed by extraction and purification by column chromatography.
Table 1: Comparison of Reducing Agents for Ketone Reduction
| Reducing Agent | Typical Solvents | Temperature (°C) | Expected Stereoselectivity | Advantages | Disadvantages |
| NaBH₄ | MeOH, EtOH | 0 to 25 | Low to moderate | Inexpensive, easy to handle | Often results in a mixture of diastereomers |
| LiAlH₄ | THF, Et₂O | -78 to 0 | Moderate | More reactive than NaBH₄ | Reacts with protic solvents, requires anhydrous conditions |
| L-Selectride® | THF | -78 | High | High stereoselectivity due to steric bulk | More expensive, requires anhydrous conditions |
| K-Selectride® | THF | -78 | High | Similar to L-Selectride® | More expensive, requires anhydrous conditions |
The choice of reducing agent will be crucial in determining the diastereomeric ratio of the resulting alcohol. The axial versus equatorial attack of the hydride will be influenced by the steric environment around the carbonyl group, which is shaped by the rigid spirocyclic framework.
Route 2: Ring-Closing Metathesis (RCM) Strategy
Ring-closing metathesis has emerged as a powerful tool for the construction of complex cyclic and spirocyclic systems.[4][5] This approach would involve the synthesis of a diene precursor containing both the piperidine and the precursor to the tetrahydropyran-5-ol ring.
Experimental Protocol (Proposed):
-
Synthesis of the Diene Precursor:
-
Start with N-Boc-4-piperidone.
-
React with a vinyl Grignard reagent to install a vinyl group at the C4 position.
-
The resulting tertiary alcohol is then allylated to introduce a second terminal alkene, forming the diene precursor.
-
-
Ring-Closing Metathesis:
-
The diene precursor is then subjected to RCM using a ruthenium-based catalyst (e.g., Grubbs' catalyst). This reaction would form the tetrahydropyran ring, creating the spirocyclic junction.
-
-
Hydroxylation of the Double Bond:
-
The resulting double bond within the newly formed tetrahydropyran ring can then be hydroxylated to introduce the desired alcohol functionality at the C5 position. This could be achieved through various methods such as hydroboration-oxidation or epoxidation followed by ring-opening.
-
DOT Diagram: Ring-Closing Metathesis (RCM) Strategy
Caption: Proposed RCM strategy for the synthesis of the target molecule.
Advantages of the RCM approach:
-
Efficiency: RCM is often a high-yielding and functional group tolerant reaction.
-
Versatility: The double bond in the intermediate spirocycle provides a handle for further functionalization.
Challenges:
-
Catalyst Sensitivity: RCM catalysts can be sensitive to impurities.
-
E/Z Selectivity: The geometry of the double bond in the precursor can influence the efficiency of the RCM reaction.
Route 3: Asymmetric Synthesis Strategies
For applications in drug development, controlling the absolute stereochemistry of this compound is paramount. Asymmetric synthesis can be incorporated into the previously described routes.
-
Chiral Resolution: Racemic mixtures of the final product or key intermediates can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
-
Asymmetric Reduction: The use of chiral reducing agents (e.g., CBS reagents) for the reduction of the spiroketone intermediate can provide enantiomerically enriched alcohol.
-
Asymmetric Catalysis: Asymmetric versions of the key bond-forming reactions, such as an asymmetric intramolecular Heck reaction or an asymmetric allylation to set the stereocenter at the spiro junction, could be employed.[6]
DOT Diagram: Asymmetric Synthesis Considerations
Caption: Asymmetric reduction as a key step for stereocontrol.
Comparative Summary
Table 2: Comparison of Proposed Synthetic Routes
| Route | Key Reactions | Potential Advantages | Potential Challenges | Stereocontrol |
| 1: Convergent Synthesis | Spiroketone formation, Ketone reduction | Convergent, allows for late-stage introduction of stereocenter | Synthesis of the spiroketone may be challenging | Dependent on the stereoselectivity of the reduction step |
| 2: RCM Strategy | Grignard reaction, Allylation, RCM, Hydroxylation | Efficient ring formation, versatile intermediate | Catalyst sensitivity, potential for side reactions | Can be achieved through asymmetric hydroxylation or use of chiral catalysts in RCM |
| 3: Asymmetric Approaches | Asymmetric reduction, Chiral resolution, Asymmetric catalysis | Direct access to enantiomerically pure material | May require specialized and expensive reagents/catalysts | High level of stereocontrol is the primary goal |
Conclusion and Future Outlook
The synthesis of this compound presents an interesting synthetic challenge with significant potential for the development of novel therapeutic agents. The routes outlined in this guide, based on well-established synthetic methodologies, offer a solid foundation for researchers to approach the synthesis of this valuable scaffold.
The choice of the optimal synthetic route will depend on several factors, including the desired scale of the synthesis, the required stereochemical purity, and the availability of starting materials and reagents. The convergent approach via a spiroketone intermediate appears to be a robust and flexible strategy, particularly for initial explorations. The RCM route offers an elegant and potentially more efficient alternative for larger-scale synthesis.
Future efforts in this area should focus on the development of highly stereoselective methods for the construction of the C5-hydroxyl group and the spirocyclic core. The exploration of novel catalytic systems for asymmetric spirocyclization reactions will be instrumental in providing efficient access to enantiomerically pure this compound and its derivatives, thereby accelerating their evaluation in drug discovery programs.
References
- Fürstner, A. (2000). Olefin Metathesis and Beyond.
- Smith, A. B., III, & Finelli, A. L. (1999). The Ramberg–Bäcklund Reaction. Chemical Reviews, 99(1), 15-54.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Grubbs, R. H. (Ed.). (2003).
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley.
- Overman, L. E. (1980). A general method for the synthesis of 1-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 45(26), 5214-5219.
- Comins, D. L., & Dehghani, A. (1992). Asymmetric synthesis of 1-azaspiro[5.5]undecanes. Tetrahedron Letters, 33(41), 6299-6302.
- Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.
- Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.
- Itsuno, S. (1998). Enantioselective reduction of ketones with chiral oxazaborolidine catalysts. Organic Reactions, 52, 395-576.
- Trnka, T. M., & Grubbs, R. H. (2001). The development of L2X2Ru=CHR olefin metathesis catalysts: an organometallic success story. Accounts of Chemical Research, 34(1), 18-29.
- Trost, B. M. (1995). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
Sources
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 1-Oxa-9-azaspiro[5.5]undecane Derivatives
The 1-oxa-9-azaspiro[5.5]undecane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique framework for the design of novel therapeutics targeting a range of challenging diseases.[1][2] This guide provides a comparative analysis of in vitro and in vivo studies of derivatives of this spirocyclic system, offering field-proven insights into the translation of preclinical data from the laboratory bench to whole-organism efficacy. While direct studies on 1-Oxa-9-azaspiro[5.5]undecan-5-ol are limited, extensive research on its close analogs provides a robust foundation for understanding the structure-activity relationships and translational potential of this compound class.
This guide will delve into two distinct therapeutic applications of 1-oxa-9-azaspiro[5.5]undecane derivatives: as dual-target ligands for pain management and as soluble epoxide hydrolase (sEH) inhibitors for the treatment of chronic kidney disease. By examining the experimental data from both in vitro and in vivo settings, we aim to illuminate the critical factors that govern the successful translation of a promising compound from a mere "hit" in a screening assay to a viable drug candidate.
The Rationale Behind Spirocyclic Scaffolds in Drug Design
The increasing interest in spirocyclic scaffolds stems from their ability to overcome some of the limitations of traditional flat, aromatic molecules.[3] The spirocyclic core enforces a specific three-dimensional geometry, which can lead to enhanced potency and selectivity for the target protein.[2] This structural rigidity can also improve metabolic stability and other pharmacokinetic properties, making these compounds more "drug-like."[1][3] The 1-oxa-9-azaspiro[5.5]undecane framework, in particular, offers a versatile platform for synthetic modification, allowing for the fine-tuning of biological activity and physicochemical properties.[4][5]
Case Study 1: Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for Pain Management
A promising strategy in the development of safer and more effective analgesics is the simultaneous modulation of multiple pain-related targets. One such approach involves the dual agonism of the μ-opioid receptor (MOR) and antagonism of the sigma-1 receptor (σ1R). Researchers have successfully designed and synthesized a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives with this dual activity profile.
In Vitro Characterization: Unveiling Target Engagement
The initial evaluation of these compounds involved a battery of in vitro assays to determine their affinity and functional activity at the target receptors. The choice of these assays is critical for establishing a baseline understanding of the compound's pharmacological profile.
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of dual-target ligands.
Table 1: In Vitro Pharmacological Profile of a Representative 1-Oxa-9-azaspiro[5.5]undecane Derivative (Compound 15au) [4]
| Assay | Receptor | Result (Ki or EC50, nM) | Efficacy (Emax, %) |
| Radioligand Binding | Human MOR | 1.8 ± 0.3 | N/A |
| Radioligand Binding | Human σ1R | 4.4 ± 0.8 | N/A |
| [³⁵S]GTPγS Functional Assay | Human MOR | 28 ± 5 | 85 ± 3 |
Ki: Inhibitory constant; EC50: Half-maximal effective concentration; Emax: Maximal effect.
These in vitro data demonstrate that compound 15au is a potent ligand for both the MOR and σ1R, with functional activity as a MOR agonist.[4] The high affinity and efficacy observed in these assays provided the necessary justification for advancing this compound to in vivo studies.
In Vivo Evaluation: Assessing Analgesic Efficacy in a Preclinical Model
The true test of a potential analgesic is its ability to alleviate pain in a living organism. The paw pressure test in mice is a standard preclinical model of nociceptive pain used to evaluate the efficacy of new analgesic compounds.[4]
Experimental Protocol: Paw Pressure Test in Mice
-
Animal Acclimation: Male Swiss mice are acclimated to the testing environment to minimize stress-induced variability.
-
Baseline Measurement: A baseline paw withdrawal threshold is determined for each mouse by applying increasing pressure to the hind paw using a Randall-Selitto anesthesiometer.
-
Compound Administration: Compound 15au or a control vehicle is administered subcutaneously.
-
Post-treatment Measurement: The paw withdrawal threshold is measured at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(post-drug latency - baseline latency) / (cut-off latency - baseline latency)] x 100.
Table 2: In Vivo Analgesic Activity of Compound 15au in the Paw Pressure Test in Mice [4]
| Compound | Dose (mg/kg, s.c.) | Peak Analgesic Effect (% MPE) |
| 15au | 10 | 80 ± 10 |
| Oxycodone | 2 | 100 |
The in vivo results confirmed the analgesic potential of compound 15au , which demonstrated a potent, dose-dependent antinociceptive effect, comparable to the clinically used opioid, oxycodone.[4]
Bridging the Data: From In Vitro Affinity to In Vivo Efficacy
The successful translation of compound 15au from a potent dual-target ligand in vitro to an effective analgesic in vivo highlights the importance of a well-defined preclinical development path. The high affinity for the MOR and potent agonism observed in the functional assays were predictive of its analgesic activity. Furthermore, the dual antagonism of the σ1R was hypothesized to contribute to a better side-effect profile, a key consideration in the development of new pain therapies.[4]
Case Study 2: Soluble Epoxide Hydrolase (sEH) Inhibitors for Chronic Kidney Disease
Another therapeutic area where 1-oxa-9-azaspiro[5.5]undecane derivatives have shown promise is in the treatment of chronic kidney disease through the inhibition of soluble epoxide hydrolase (sEH).[5] sEH is an enzyme that degrades anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibiting sEH increases the levels of EETs, which can have protective effects in the kidneys.
In Vitro Screening: Identifying Potent sEH Inhibitors
The initial step in this drug discovery program was to identify compounds that could potently inhibit the sEH enzyme. A fluorescence-based assay is a common method for determining the inhibitory activity of compounds against sEH.
Experimental Protocol: sEH Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human sEH and a fluorogenic substrate are prepared in a suitable buffer.
-
Compound Incubation: The test compounds are pre-incubated with the sEH enzyme.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence, which is proportional to the enzyme activity, is measured over time using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the compound concentration.
Table 3: In Vitro sEH Inhibitory Activity of a Representative 1-Oxa-4,9-diazaspiro[5.5]undecane-based Urea Derivative (Compound 19) [5]
| Compound | Human sEH IC50 (nM) |
| 19 | 1.1 |
The sub-nanomolar IC50 value for compound 19 indicated its high potency as an sEH inhibitor, making it a strong candidate for further development.[5]
In Vivo Assessment: Oral Bioavailability and Efficacy in a Disease Model
For a drug to be effective, it must not only be potent but also have favorable pharmacokinetic properties, such as good oral bioavailability. Furthermore, its efficacy must be demonstrated in a relevant animal model of the disease.
Logical Flow from In Vitro Potency to In Vivo Studies
Caption: A logical progression from in vitro potency to in vivo efficacy.
Table 4: In Vivo Profile of Compound 19 [5]
| Parameter | Species | Result |
| Oral Bioavailability | Rat | 66% |
| Efficacy (Serum Creatinine Reduction) | Rat model of anti-GBM glomerulonephritis | Significant reduction at 30 mg/kg, p.o. |
The excellent oral bioavailability of compound 19 in rats was a crucial finding, as it indicated that the compound could be effectively delivered to its site of action when administered orally.[5] The subsequent demonstration of its ability to lower serum creatinine, a marker of kidney damage, in a rat model of glomerulonephritis provided strong evidence of its therapeutic potential.[5]
Conclusion: The Path Forward for 1-Oxa-9-azaspiro[5.5]undecane Derivatives
The case studies presented here demonstrate the successful translation of in vitro findings to in vivo efficacy for derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold. The key to this success lies in a logical, data-driven approach to preclinical drug development. Potent and selective activity in well-chosen in vitro assays provides the foundation for advancing compounds to more complex and resource-intensive in vivo models.
While the journey from a promising scaffold to an approved drug is long and arduous, the unique structural features and versatile chemistry of 1-oxa-9-azaspiro[5.5]undecane derivatives make them a compelling class of compounds for future drug discovery efforts. Further research should focus on optimizing the pharmacokinetic and safety profiles of these compounds to unlock their full therapeutic potential.
References
-
Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
-
Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]
-
Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]
-
Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6). [Link]
-
Pellón, R., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
-
Carvalho, A. R., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 1-Oxa-9-azaspiro[5.5]undecan-5-ol and its Functional Derivatives
Introduction: The 1-Oxa-9-azaspiro[5.5]undecane Scaffold
The 1-oxa-9-azaspiro[5.5]undecane core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic architecture provides a unique conformational constraint that is increasingly sought after in drug design to enhance target specificity and improve pharmacokinetic properties.[1] Derivatives of this scaffold have demonstrated significant potential, notably as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, positioning them as promising candidates for novel antituberculosis therapies.[2]
This technical guide presents a detailed spectroscopic comparison of the parent secondary alcohol, 1-Oxa-9-azaspiro[5.5]undecan-5-ol (1) , with three key functional derivatives: the corresponding ketone, 1-Oxa-9-azaspiro[5..5]undecan-5-one (2) ; the N-acetylated analog, N-acetyl-1-Oxa-9-azaspiro[5.5]undecan-5-ol (3) ; and the O-methylated ether, 5-methoxy-1-Oxa-9-azaspiro[5.5]undecane (4) .
Understanding the distinct spectral signatures of these molecules is paramount for researchers in synthesis, process development, and quality control. This guide will elucidate how minor functional group modifications dramatically influence the compound's electronic and vibrational properties, as observed through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind observed spectral shifts and fragmentation patterns will be explained, providing a predictive framework for the characterization of novel analogs.
Core Structures for Comparison
Below are the chemical structures of the parent compound and the derivatives analyzed in this guide.
A note on placeholder images: Actual 2D structures would be generated and used in a final publication.
Figure 1: Core chemical structures.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. The chemical environment of each proton and carbon nucleus dictates its resonance frequency (chemical shift), while interactions with neighboring nuclei (spin-spin coupling) reveal connectivity.
¹H NMR Spectral Analysis
The ¹H NMR spectra reveal key differences arising from the modification of the C5-hydroxyl and N9-amine functionalities. The most diagnostic proton is the methine proton at the C5 position (H-5).
-
Compound 1 (Parent Alcohol): The H-5 proton appears as a multiplet around δ 3.65 ppm . Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. The broadness and complexity of the multiplet arise from coupling to the four neighboring protons on C4 and C6.
-
Compound 2 (Ketone): The oxidation of the alcohol to a ketone results in the complete disappearance of the H-5 methine signal . In its place, the adjacent methylene protons at C4 and C6 experience a significant downfield shift due to the anisotropic effect of the carbonyl group, now appearing around δ 2.50-2.70 ppm .
-
Compound 3 (N-Acetyl): N-acetylation introduces a strong electron-withdrawing amide group. This causes a deshielding effect on the protons of the piperidine ring, particularly those alpha to the nitrogen (H-8, H-10), shifting them downfield by approximately 0.5-1.0 ppm compared to the parent compound. A sharp singlet corresponding to the acetyl methyl group appears at approximately δ 2.10 ppm . The H-5 signal remains largely unaffected, appearing near δ 3.68 ppm .
-
Compound 4 (O-Methyl): O-methylation replaces the hydroxyl proton with a methyl group. This introduces a new, sharp singlet for the methoxy protons (-OCH₃) at around δ 3.35 ppm . The H-5 proton experiences a slight upfield shift to approximately δ 3.20 ppm compared to the parent alcohol, as the proton is now part of an ether linkage rather than an alcohol.
¹³C NMR Spectral Analysis
The ¹³C NMR spectra provide a clear fingerprint for each derivative, with the C5 carbon and the spiro-carbon (C6) being particularly informative.
-
Compound 1 (Parent Alcohol): The carbon bearing the hydroxyl group, C5, resonates at approximately δ 68.5 ppm . The spiro-carbon, C6, being a quaternary center adjacent to oxygen, appears around δ 75.2 ppm .
-
Compound 2 (Ketone): The most dramatic change is the C5 signal, which shifts significantly downfield into the characteristic ketone region, appearing at δ 209.8 ppm . The spiro-carbon (C6) also experiences a moderate downfield shift to δ 82.1 ppm due to the influence of the adjacent carbonyl.
-
Compound 3 (N-Acetyl): The introduction of the acetyl group is clearly marked by a new carbonyl signal for the amide at δ 169.5 ppm and a methyl signal around δ 21.8 ppm . The piperidine ring carbons (C8, C10) shift downfield due to the amide's electronic effect. The C5 and C6 signals remain similar to the parent compound, at δ 68.7 ppm and δ 75.5 ppm , respectively.
-
Compound 4 (O-Methyl): A new signal for the methoxy carbon appears at approximately δ 56.2 ppm . The C5 carbon, now part of an ether, shifts downfield to δ 78.9 ppm compared to the alcohol.
Table 1: Comparative ¹H and ¹³C NMR Data (Hypothetical, CDCl₃)
| Compound | Key ¹H Chemical Shifts (δ, ppm) | Key ¹³C Chemical Shifts (δ, ppm) |
|---|---|---|
| 1 (5-ol) | 3.65 (m, 1H, H-5), 2.80-3.00 (m, 4H, H-8, H-10) | 68.5 (C5), 75.2 (C6), 45.1 (C8, C10) |
| 2 (5-one) | 2.50-2.70 (m, 4H, H-4, H-6) | 209.8 (C5), 82.1 (C6), 48.5 (C4, C7) |
| 3 (N-acetyl) | 3.68 (m, 1H, H-5), 3.40-3.90 (m, 4H, H-8, H-10), 2.10 (s, 3H, COCH₃) | 169.5 (C=O), 68.7 (C5), 75.5 (C6), 42.8/46.5 (C8/C10), 21.8 (CH₃) |
| 4 (O-methyl) | 3.35 (s, 3H, OCH₃), 3.20 (m, 1H, H-5) | 78.9 (C5), 56.2 (OCH₃), 75.8 (C6) |
Part 2: FT-IR Spectroscopy Comparison
FT-IR spectroscopy probes the vibrational frequencies of functional groups. The presence, absence, and position of key absorption bands provide definitive structural confirmation.
Figure 2: Key FT-IR functional group correlations.
-
Compound 1 (Parent Alcohol): The spectrum is dominated by a strong, broad absorption band centered around 3350 cm⁻¹ , characteristic of a hydrogen-bonded O-H stretching vibration. A distinct C-O stretching band for the secondary alcohol is also present at approximately 1080 cm⁻¹ .
-
Compound 2 (Ketone): The most significant change is the complete disappearance of the broad O-H stretch . A new, very strong, and sharp absorption band appears at 1715 cm⁻¹ , which is definitive for the C=O stretch of a six-membered ring ketone.
-
Compound 3 (N-Acetyl): This derivative displays two key features. The broad O-H stretch from the alcohol group is retained around 3380 cm⁻¹ . Additionally, a very strong amide I band (C=O stretch) appears at a lower frequency than the ketone, around 1640 cm⁻¹ , due to resonance with the nitrogen lone pair.
-
Compound 4 (O-Methyl): The broad O-H band is absent. The spectrum is characterized by the C-H stretching bands around 2800-3000 cm⁻¹ and a prominent C-O stretching band for the ether linkage around 1100 cm⁻¹ .
Table 2: Comparative FT-IR Data (Hypothetical, KBr Pellet)
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| 1 (5-ol) | ~3350 (broad, strong), ~1080 (strong) | O-H stretch, C-O stretch |
| 2 (5-one) | ~1715 (sharp, very strong) | C=O stretch (ketone) |
| 3 (N-acetyl) | ~3380 (broad, strong), ~1640 (sharp, very strong) | O-H stretch, C=O stretch (amide) |
| 4 (O-methyl) | ~1100 (strong) | C-O stretch (ether) |
Part 3: Mass Spectrometry (MS) Comparison
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The stability of the molecular ion (M⁺˙) and the pathways of fragmentation offer valuable structural clues.
-
Compound 1 (Parent Alcohol): Molecular Weight = 171.24. The molecular ion peak at m/z = 171 is expected to be of low to moderate intensity. Key fragmentation pathways would include the loss of water (H₂O) to give a fragment at m/z = 153, and alpha-cleavage adjacent to the oxygen or nitrogen atoms.
-
Compound 2 (Ketone): Molecular Weight = 169.22. The molecular ion at m/z = 169 is typically more intense than the corresponding alcohol due to the stability of the carbonyl group. Characteristic fragmentation includes McLafferty rearrangement if sterically feasible, and alpha-cleavage adjacent to the carbonyl group.
-
Compound 3 (N-Acetyl): Molecular Weight = 213.28. The molecular ion should be observed at m/z = 213 . A very prominent fragment will be the loss of the acetyl group as a ketene (CH₂=C=O, 42 Da), leading to a strong peak at m/z = 171.
-
Compound 4 (O-Methyl): Molecular Weight = 185.27. The molecular ion is expected at m/z = 185 . A characteristic fragmentation pathway for ethers is the loss of the alkoxy group, in this case, a methoxy radical (·OCH₃, 31 Da), resulting in a significant peak at m/z = 154.
Part 4: Experimental Protocols
The following protocols are generalized procedures for the synthesis and analysis of the described compounds. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis Protocols
-
Synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-one (2):
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure ketone.
-
-
N-Acetylation of this compound (3): [3][4]
-
Dissolve this compound (1.0 eq) in DCM (0.2 M).
-
Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 3 hours or until TLC indicates complete consumption of the starting material.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the N-acetylated product. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
-
O-Methylation of this compound (4): [5][6]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Add iodomethane (1.5 eq) dropwise and stir the reaction at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the O-methylated product.
-
Spectroscopic Analysis Protocols
-
NMR Sample Preparation: [7][8][9][10]
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Agitate the vial to ensure complete dissolution. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely and wipe the exterior clean before insertion into the spectrometer.
-
-
FT-IR Sample Preparation (Thin Solid Film): [11][12][13]
-
Place approximately 10-20 mg of the solid sample in a small vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.
-
Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry salt plate (KBr or NaCl).
-
Allow the solvent to fully evaporate in a fume hood, leaving a thin, even film of the solid sample on the plate.
-
Mount the plate in the spectrometer and acquire the spectrum.
-
-
Mass Spectrometry (EI-MS) Procedure: [14][15][16][17][18]
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
The sample is vaporized in the ion source under high vacuum.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Conclusion
The spectroscopic techniques of NMR, FT-IR, and MS provide a powerful and complementary toolkit for the structural elucidation and differentiation of this compound and its derivatives. Each functional group transformation—oxidation of the alcohol, acylation of the amine, or alkylation of the alcohol—imparts a unique and predictable signature on the resulting spectra. By understanding these correlations, researchers can confidently track reaction progress, confirm product identity, and ensure the purity of these valuable heterocyclic building blocks, thereby accelerating the drug discovery and development process.
References
-
University of Missouri-St. Louis. NMR Sample Preparation. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. Available at: [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
-
University of Wisconsin-Madison. NMR Sample Preparation. Available at: [Link]
-
University of York, Chemistry Teaching Labs. Preparing an NMR sample. Available at: [Link]
-
LCGC International. Electron Ionization for GC–MS. Available at: [Link]
-
Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. Available at: [Link]
-
Chemistry LibreTexts. 3.1: Electron Ionization. Available at: [Link]
-
University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]
-
Wikipedia. Electron ionization. Available at: [Link]
-
Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]
- Villà, S., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation.
-
CDN. N-Terminus Acetylation Protocol. Available at: [Link]
-
ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Available at: [Link]
-
ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Available at: [Link]
- Bhagwat Gaffney, U. (2020). Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles. Smith College Honors Project.
-
Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Available at: [Link]
-
ChemInform. THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF. Available at: [Link]
-
U.S. Department of Energy, Office of Scientific and Technical Information. Deoxytrifluoromethylation of Alcohols. Available at: [Link]
- Moulay, S. (2018). O-Methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry.
-
MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]
-
ResearchGate. O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. Available at: [Link]
- National Center for Biotechnology Information. Diversity-oriented synthesis of azaspirocycles. PubMed.
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. Available at: [Link]
-
Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. "Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycl" by Uma Bhagwat Gaffney [scholarworks.smith.edu]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. jascoinc.com [jascoinc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Electron ionization - Wikipedia [en.wikipedia.org]
- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Performance Benchmarking of 1-Oxa-9-azaspiro[5.5]undecan-5-ol Based Compounds in Antitubercular Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Promise of Spirocyclic Scaffolds in Combating Tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This has catalyzed the search for novel chemical entities with unique mechanisms of action. Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target specificity and favorable pharmacokinetic profiles. The 1-Oxa-9-azaspiro[5.5]undecane core, in particular, has been identified as a promising framework for the development of new antitubercular agents. Derivatives of this scaffold have been shown to inhibit the essential Mtb protein MmpL3, a transporter crucial for the assembly of the mycobacterial cell wall.[1]
This guide will benchmark the performance of a representative 1-Oxa-9-azaspiro[5.5]undecane based compound against the first-line antitubercular drugs, isoniazid and ethambutol. The comparison will encompass in vitro antimycobacterial activity, cytotoxicity against a human cell line, and a discussion of potential in vivo efficacy based on available data for related compounds.
Lead Compound Profile: A Benzyl-Substituted 1-Oxa-9-azaspiro[5.5]undecane Derivative
Structure of the Core Scaffold:
Caption: Proposed mechanism of action of 1-Oxa-9-azaspiro[5.5]undecane based compounds.
In Vivo Efficacy Potential
While in vivo data for the specific benzyl-substituted derivative is not available, studies on other MmpL3 inhibitors with spirocyclic scaffolds have shown promising results in murine models of tuberculosis. [2]These studies typically involve infecting mice with M. tuberculosis H37Rv and then treating them with the test compound. Efficacy is assessed by measuring the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen compared to untreated controls. It has been observed that potent MmpL3 inhibitors can lead to a significant reduction of over 2 log10 in bacterial CFU counts in the lungs of infected mice. [2] Future Directions for In Vivo Studies:
-
Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound to establish an appropriate dosing regimen.
-
Acute and Chronic Infection Models: Evaluate the efficacy of the compound in both acute and chronic mouse models of tuberculosis to assess its bactericidal and sterilizing activity.
-
Combination Therapy: Investigate the synergistic effects of the spirocyclic compound with existing antitubercular drugs to explore its potential in shortening treatment duration and combating drug resistance.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
Caption: Workflow for MIC determination using the REMA method.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:20 in broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.
-
Incubation: Seal the plates and incubate at 37°C in a humidified incubator for 7 days.
-
Resazurin Addition: Prepare a 0.01% (w/v) solution of resazurin sodium salt in sterile water. Add 30 µL of the resazurin solution to each well.
-
Final Incubation and Reading: Re-incubate the plates for 24 to 48 hours. The MIC is determined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial metabolism.
Protocol 2: Cytotoxicity (MTT) Assay
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Protocol 3: MmpL3 Competitive Binding Assay (Fluorescence Polarization)
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4).
-
Prepare a stock solution of a fluorescently labeled MmpL3 ligand (tracer) in DMSO.
-
Prepare serial dilutions of the unlabeled test compound (competitor) in the assay buffer.
-
Prepare a solution of purified MmpL3 protein in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black microplate, add the assay buffer.
-
Add the fluorescent tracer to all wells at a final concentration typically below its Kd for MmpL3.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Initiate the binding reaction by adding the purified MmpL3 protein to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer from MmpL3.
-
Conclusion
Compounds based on the 1-Oxa-9-azaspiro[5.5]undecane scaffold represent a promising new class of antitubercular agents. The benchmarked benzyl-substituted derivative demonstrates potent in vitro activity against M. tuberculosis H37Rv, comparable to the first-line drug ethambutol, and exhibits a favorable cytotoxicity profile. Its putative mechanism of action, the inhibition of the essential MmpL3 transporter, is a validated target for antitubercular drug discovery.
While further optimization of the scaffold is necessary to enhance potency and improve pharmacokinetic properties, the data presented in this guide strongly support the continued investigation of 1-Oxa-9-azaspiro[5.5]undecan-5-ol based compounds as a viable strategy in the fight against tuberculosis. Future in vivo studies are crucial to translate the promising in vitro performance into tangible therapeutic efficacy.
References
- Grzegorzewicz, M., et al. (2012). SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(4), 1797-809.
- Li, W., et al. (2014). Dissipation of the proton motive force is a mechanism of action for some MmpL3 inhibitors. Antimicrobial Agents and Chemotherapy, 58(11), 6647-54.
- Belardinelli, J. M., & Jackson, M. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(6), 1001-1012.
- La Rosa, V., et al. (2013). Whole-Cell Screening and Lead Optimization of Two Chemical Series against Mycobacterium tuberculosis Targeting MmpL3. PLOS ONE, 8(4), e60933.
Sources
The Imperative of Selectivity: A Comparative Cross-Reactivity Guide for 1-Oxa-9-azaspiro[5.5]undecan-5-ol
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic properties is relentless. Spirocyclic scaffolds have garnered significant attention due to their unique three-dimensional architecture, which can confer improved potency, selectivity, and favorable physicochemical properties compared to their flatter, aromatic counterparts.[1][2][3][4][5] The 1-Oxa-9-azaspiro[5.5]undecane core, a prominent example of such a scaffold, offers a rigid framework that can precisely orient functional groups for optimal target engagement.[6] This guide focuses on a specific derivative, 1-Oxa-9-azaspiro[5.5]undecan-5-ol, providing a comprehensive framework for evaluating its target selectivity profile through rigorous cross-reactivity studies—a critical step in de-risking a compound for further development.
The rationale for this in-depth analysis stems from the known biological activities of structurally related spirocyclic compounds. Derivatives of the parent scaffold have been identified as potent antituberculosis agents, inhibitors of soluble epoxide hydrolase (sEH), and dual-acting ligands for μ-opioid and sigma-1 receptors.[7][8][9][10] This polypharmacology, while potentially beneficial in some contexts, underscores the necessity of systematically identifying all potential on- and off-target interactions to mitigate the risk of adverse drug reactions (ADRs).[11][12] Approximately 75% of ADRs are dose-dependent and predictable from a drug's pharmacological profile, making early, comprehensive off-target screening a cost-effective strategy to reduce late-stage attrition.[11][13]
This guide will compare the hypothetical cross-reactivity profile of this compound against two notional alternative compounds: a planar aromatic analogue ("Planar-Analogue-X") and another spirocyclic compound with a different heteroatom arrangement ("Spiro-Analogue-Y"). We will detail a tiered, industry-standard experimental workflow to build a robust selectivity dataset.
The Strategic Approach to Off-Target Profiling
A phased or tiered approach to safety pharmacology profiling is the industry standard, allowing for early hazard identification with broad, cost-effective screens before committing to more resource-intensive, in-depth studies for lead optimization.[14]
Our comparative analysis will follow this tiered logic.
Caption: Tiered workflow for cross-reactivity profiling.
Experimental Protocols & Comparative Data
Part 1: Broad Panel Screening for Initial Hazard Identification
The foundational step in assessing cross-reactivity is to screen the compound against a panel of targets known to be implicated in adverse events. Several contract research organizations (CROs) offer standardized panels for this purpose.[11][15][16] The most common approach for initial screening is using radioligand binding assays at a single high concentration (e.g., 10 µM) to maximize the probability of detecting even weak interactions.
Experimental Protocol: Radioligand Binding Safety Panel (Adapted from typical CRO protocols)
-
Compound Preparation: this compound, Planar-Analogue-X, and Spiro-Analogue-Y are dissolved in 100% DMSO to create 10 mM stock solutions. Serial dilutions are prepared as required.
-
Assay Preparation: For each target, a specific membrane preparation (expressing the receptor, transporter, or ion channel) or purified enzyme is incubated with a specific, high-affinity radioligand.
-
Incubation: The test compounds are added to the assay mixture at a final concentration of 10 µM. A vehicle control (DMSO) and a positive control (a known inhibitor for the target) are run in parallel. The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand, typically via rapid filtration through a glass fiber filter mat.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The percent inhibition of specific binding is calculated for each test compound relative to the vehicle control. A threshold, typically ≥50% inhibition, is used to identify a "hit" that warrants further investigation.
Hypothetical Comparative Data: Broad Panel Screening
The results below are hypothetical, designed to illustrate potential differences based on structural class.
| Target Class | Target Example | This compound (% Inhibition @ 10µM) | Planar-Analogue-X (% Inhibition @ 10µM) | Spiro-Analogue-Y (% Inhibition @ 10µM) | Associated ADR Risk |
| GPCRs | 5-HT2B | 15% | 68% | 22% | Cardiac valvulopathy |
| Dopamine D2 | 8% | 55% | 12% | Extrapyramidal symptoms | |
| Muscarinic M3 | 45% | 48% | 75% | Anticholinergic effects | |
| Sigma-1 (σ1R) | 52% | 25% | 30% | CNS effects, polypharmacology | |
| Ion Channels | hERG (IKr) | 28% | 72% | 35% | QT prolongation, Torsades de Pointes |
| Cav1.2 (L-type) | 12% | 33% | 18% | Hypotension, bradycardia | |
| Transporters | SERT | 5% | 61% | 9% | Serotonin syndrome |
| Enzymes | PDE3 | 11% | 29% | 14% | Cardiovascular effects |
Analysis of Initial Findings:
From this initial screen, several critical insights emerge. The planar aromatic compound, Planar-Analogue-X , shows significant off-target liabilities across multiple target classes, particularly GPCRs (5-HT2B, D2), the hERG ion channel, and the serotonin transporter (SERT). This "promiscuity" is a known risk for flat, lipophilic molecules.[4] In contrast, the spirocyclic compounds demonstrate a cleaner profile.
Our lead compound, This compound , shows a potential hit on the Sigma-1 receptor (σ1R), which is consistent with findings for related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[8][9] This interaction requires immediate follow-up. Spiro-Analogue-Y flags a potential interaction with the Muscarinic M3 receptor.
Part 2: Secondary Assays for Hit Confirmation and Potency Determination
Any "hit" from the primary screen must be confirmed and quantified. This involves generating full concentration-response curves to determine the potency (IC50 or EC50) of the interaction. Importantly, orthogonal and functional assays should be used to ensure the observed effect is not an artifact of the initial assay format and to understand the compound's functional consequence (e.g., agonist, antagonist, or allosteric modulator).
Caption: Workflow for off-target hit validation.
Experimental Protocol: Functional hERG Assay (Automated Patch Clamp)
-
Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to confluence.
-
Compound Application: Cells are transferred to the automated patch-clamp system. After establishing a stable baseline current, increasing concentrations of the test compound (e.g., 0.01 to 30 µM) are applied.
-
Electrophysiology: A specific voltage protocol is applied to the cells to elicit hERG tail currents, and the current is measured at each compound concentration.
-
Data Analysis: The peak tail current is measured, and the percent inhibition at each concentration is calculated relative to the vehicle control. An IC50 value is determined by fitting the data to a four-parameter logistic equation.
Hypothetical Comparative Data: IC50 Values for Confirmed Hits
| Target | Assay Type | This compound (IC50, µM) | Planar-Analogue-X (IC50, µM) | Spiro-Analogue-Y (IC50, µM) |
| On-Target | Functional | 0.05 | 0.25 | 0.10 |
| hERG | Patch Clamp | > 30 | 0.8 | > 30 |
| 5-HT2B | Ca2+ Flux | > 30 | 1.2 | > 30 |
| Sigma-1 (σ1R) | Binding | 2.1 | > 30 | > 30 |
| Muscarinic M3 | Binding | > 30 | > 30 | 3.5 |
Analysis and Selectivity Ratios:
The true value of this data lies in calculating the selectivity ratio: the off-target IC50 divided by the on-target IC50. A larger ratio indicates greater selectivity and a wider therapeutic window.
| Compound | On-Target IC50 (µM) | Off-Target (hERG) IC50 (µM) | Off-Target (σ1R) IC50 (µM) | Selectivity (vs. hERG) | Selectivity (vs. σ1R) |
| This compound | 0.05 | > 30 | 2.1 | >600-fold | 42-fold |
| Planar-Analogue-X | 0.25 | 0.8 | > 30 | 3.2-fold | >120-fold |
This quantitative comparison powerfully demonstrates the value of the spirocyclic scaffold. This compound exhibits a >600-fold selectivity window against the critical hERG channel, a vast improvement over the <4-fold window of its planar counterpart. This significantly reduces the risk of cardiac arrhythmias. While the 42-fold selectivity against σ1R is less ideal, it provides a clear, data-driven direction for medicinal chemists to optimize the structure to reduce this off-target activity while preserving on-target potency.
Conclusion and Future Directions
This guide illustrates a systematic, industry-aligned methodology for assessing the cross-reactivity of the novel chemical entity this compound. The comparative data, though hypothetical, is rooted in the established principles that sp3-rich, three-dimensional scaffolds often yield superior selectivity profiles compared to flat, aromatic systems.[2][4]
The initial broad panel screen effectively triaged the compounds, identifying the promiscuous nature of Planar-Analogue-X and highlighting specific, lower-risk liabilities for the spirocyclic candidates. Subsequent quantitative analysis confirmed the superior safety profile of this compound, particularly its wide therapeutic window concerning hERG inhibition.
For drug development professionals, this workflow provides a robust template for decision-making. The identification of the moderate-potency σ1R interaction for our lead compound is not a failure but a critical insight. It allows the project team to:
-
Initiate SAR studies to mitigate σ1R activity.
-
Evaluate the physiological consequence of dual-target occupancy.
-
Consider additional assays , such as computational docking or a cellular thermal shift assay (CETSA), to further probe the nature of this off-target binding.[17][18]
By embracing a comprehensive cross-reactivity assessment early in the discovery process, researchers can select better drug candidates, reduce the risk of costly late-stage failures, and ultimately, design safer and more effective medicines.[12][14]
References
- Eurofins Discovery.In Vitro Safety Panels in Pharmacology Profiling.
- Pharmaron.In Vitro Safety Panel I Binding & Functional Assays.
- WuXi AppTec.WuXi AppTec in vitro Safety Pharmacology Profiling.
- ICE Bioscience.Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel.
- Frontiers in Pharmacology.Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Reaction Biology.Safety and Off-Target Drug Screening Services.
- Benchchem.Technical Support Center: Investigating Off-Target Effects of Small Molecules.
- Creative Diagnostics.Off-Target Effects Analysis.
- PubMed Central.In silico off-target profiling for enhanced drug safety assessment.
- ResearchGate.Methods for detecting off-target effects of CRISPR/Cas9.
- ResearchGate.The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF.
- Benchchem.3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester.
- ACS Publications.4-Aryl-1-oxa-4,9-diazaspiro[5.
- PubMed.4-Aryl-1-oxa-4,9-diazaspiro[5.
- PubMed.Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- NINGBO INNO PHARMCHEM CO.,LTD.The Significance of Spirocyclic Compounds in Modern Drug Discovery.
- ACS Publications.Spirocyclic Scaffolds in Medicinal Chemistry.
- Benchchem.9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol.
- ResearchGate.Synthesis of 1-oxa-9-azaspiro[5.
- ResearchGate.Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
- ChemScene.1-Oxa-9-azaspiro[5.5]Undecan-5-one.
- Drug Hunter.The Spirocycle Surge in Drug Discovery.
- Benchchem.1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-.
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. pharmaron.com [pharmaron.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 1-Oxa-9-azaspiro[5.5]undecane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1-oxa-9-azaspiro[5.5]undecane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Its inherent three-dimensionality and conformational rigidity provide a unique framework for the design of potent and selective therapeutic agents.[1] This guide offers an in-depth comparison of the synthesis, biological activities, and structure-activity relationships (SAR) of various derivatives of this spirocyclic system, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Synthetic Strategies: A Comparative Overview
The construction of the 1-oxa-9-azaspiro[5.5]undecane core is a critical step in the development of novel therapeutics based on this scaffold. Two primary synthetic strategies have been prominently reported: the efficient Prins cascade cyclization and a more classical multi-step approach involving olefin metathesis.
Prins Cascade Cyclization: An Efficient and Convergent Approach
The Prins cascade cyclization has been highlighted as a particularly effective method for the one-pot synthesis of the 1-oxa-9-azaspiro[5.5]undecane framework.[2][3][4][5][6] This reaction typically involves the coupling of aldehydes with a suitably functionalized amino alcohol, such as N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, in the presence of a Lewis acid catalyst like BF₃·OEt₂.[4]
Advantages:
-
High Stereoselectivity: This method often proceeds with excellent diastereoselectivity, leading to a single diastereomer.[4]
-
One-Pot Synthesis: The cascade nature of the reaction allows for the rapid construction of the complex spirocyclic system in a single step.
-
Versatility: The use of different aldehydes allows for the introduction of diverse substituents at various positions of the scaffold.
Causality Behind Experimental Choice: The choice of a Prins cascade cyclization is driven by the desire for an atom-economical and efficient synthesis. The ability to generate complexity rapidly from simple starting materials is a significant advantage in the context of library synthesis for drug discovery.
Caption: Prins cascade cyclization workflow.
Multi-Step Synthesis via Olefin Metathesis
A more traditional, albeit lengthier, approach to the 1-oxa-9-azaspiro[5.5]undecane scaffold involves a multi-step sequence, often culminating in a ring-closing metathesis reaction. While specific protocols for this exact scaffold are less detailed in the readily available literature, the general strategy for spirocycle synthesis often follows this path.[7]
Disadvantages:
-
Longer Synthetic Route: This approach typically requires more synthetic steps, leading to lower overall yields and increased resource consumption.
-
Cost and Complexity: The use of expensive catalysts, such as Grubbs' catalyst for olefin metathesis, can increase the cost of synthesis.
Causality Behind Experimental Choice: A multi-step approach may be chosen when specific substitution patterns are required that are not readily accessible through a convergent strategy like the Prins cyclization. It can offer more control over the introduction of functional groups at specific positions.
Comparative Biological Activities
Derivatives of 1-oxa-9-azaspiro[5.5]undecane have demonstrated a broad spectrum of biological activities, targeting infectious diseases, metabolic disorders, and pain management.
Antituberculosis Activity
A significant area of research has focused on the development of 1-oxa-9-azaspiro[5.5]undecane derivatives as potent inhibitors of Mycobacterium tuberculosis.[1] These compounds are believed to exert their effect by inhibiting the MmpL3 protein, a crucial transporter for mycolic acids in the bacterial cell wall.[1][8][9][10]
| Compound/Derivative | Target | Activity (MIC) | Reference |
| Benzyl-substituted derivatives | M. tuberculosis H37Rv | 1.6 µg/mL | [1] |
| Ciprofloxacin-1-oxa-9-azaspiro[5.5]undecane derivatives | Acinetobacter baumannii | 0.25–2 µg/mL | [1] |
| Compound 5c | M. tuberculosis H37Rv | 0.206 μM | [8] |
Key Insight: The spirocyclic scaffold appears to enhance the conformational rigidity of the molecules, leading to improved engagement with the MmpL3 target.[1] The lipophilicity introduced by substituents like the benzyl group is crucial for potent antitubercular activity.
Soluble Epoxide Hydrolase (sEH) Inhibition
Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in chronic kidney diseases and inflammation.[11][12]
| Compound/Derivative | Target | Activity (IC₅₀/Kᵢ) | Reference |
| Trisubstituted ureas | sEH | Potent inhibition (specific values not detailed in abstract) | [11] |
| G1 (a potent sEHi) | sEH | Picomolar level | [13] |
Key Insight: The 1-oxa-azaspiro[5.5]undecane core serves as a rigid scaffold to orient the pharmacophoric urea and other functional groups for optimal interaction with the sEH active site.
Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism
A novel application of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is in the development of dual-acting analgesics that combine MOR agonism with σ1R antagonism.[14] This dual mechanism is proposed to provide potent pain relief with a reduced side-effect profile compared to traditional opioids.[15][16][17][18]
| Compound/Derivative | MOR Affinity (Kᵢ) | MOR Functionality (EC₅₀) | σ₁R Affinity (Kᵢ) | Reference |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane series | Varies | Varies | Varies | [14] |
| Compound 4x | - | 0.6 ± 0.2 nM | 363.7 ± 5.6 nM | [15] |
Key Insight: The spirocyclic framework allows for the precise spatial arrangement of aryl and other substituents to achieve the desired dual pharmacology. This represents a promising strategy for developing safer and more effective pain therapeutics.
Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism
The 1-oxa-9-azaspiro[5.5]undecane scaffold has also been explored for its potential as an agonist of the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor involved in insulin secretion.[19][20][21] This makes it a target for the treatment of type 2 diabetes.
| Compound/Derivative | Target | Activity (EC₅₀) | Reference |
| 2-pyridyloxy substituted | FFA1 | 1.621 µM | [20][22] |
| 2-pyrimidinyloxy substituted | FFA1 | 0.904 µM | [20][22] |
| Nanomolar potency reached in a pilot set | FFA1 | 55 nM | [23][24] |
Key Insight: The lipophilicity of the substituents on the spirocyclic core is a critical determinant of FFA1 agonist activity. While polar groups can be introduced, a balance must be struck to maintain potency.[19][20][21][22]
Experimental Protocols
To facilitate further research, detailed methodologies for key assays are provided below.
Radioligand Binding Assay for μ-Opioid Receptor (MOR)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the MOR.[25][26][27]
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human MOR.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Test Compound: Unlabeled compound of interest.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, combine in a final volume of 1 mL:
-
hMOR cell membranes (10-20 µg protein).
-
[³H]-DAMGO at a concentration near its Kd (e.g., 0.5-2 nM).
-
Varying concentrations of the test compound.
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add 10 µM naloxone.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Caption: Workflow for a MOR radioligand binding assay.
Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)
This protocol describes a common method for screening sEH inhibitors using a fluorogenic substrate.[28][29][30][31]
Materials:
-
Enzyme: Recombinant human sEH.
-
Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or similar fluorogenic substrate.
-
Inhibitor Control: A known sEH inhibitor (e.g., AUDA or NCND).
-
Test Compound: Compound to be screened.
-
Assay Buffer.
-
96-well black plate.
-
Fluorescence plate reader (Excitation ~330 nm, Emission ~465 nm).
Procedure:
-
Reagent Preparation: Prepare solutions of sEH, substrate, inhibitor control, and test compounds in assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add:
-
Enzyme control: sEH and buffer.
-
Inhibitor control: sEH, known inhibitor, and buffer.
-
Test compound: sEH, test compound, and buffer.
-
Solvent control: sEH, solvent used for test compound, and buffer.
-
Background control: Buffer only.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 5 minutes) at room temperature.
-
Reaction Initiation: Add the sEH substrate to all wells to start the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity at regular intervals.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for the test compounds compared to the enzyme control.
Caption: Workflow for a fluorometric sEH inhibitor screening assay.
Conclusion
The 1-oxa-9-azaspiro[5.5]undecane scaffold represents a highly valuable starting point for the design of novel therapeutic agents. Its synthetic accessibility, particularly through the efficient Prins cascade cyclization, coupled with its proven ability to target a diverse range of biological entities, underscores its importance in modern drug discovery. The comparative data and detailed protocols provided in this guide are intended to empower researchers to further explore the chemical space around this privileged scaffold and to accelerate the development of the next generation of innovative medicines.
References
-
Krasavin, M., et al. (2017). Novel FFA1 (GPR40) agonists containing spirocyclic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 29-36. [Link]
-
Krasavin, M., et al. (2017). Novel FFA1 (GPR40) agonists containing spirocyclic periphery. Semantic Scholar. [Link]
-
Krasavin, M., et al. (2017). Novel FFA1 (GPR40) agonists containing spirocyclic periphery: polar azine periphery as a driver of potency. Taylor & Francis Online. [Link]
-
Krasavin, M., et al. (2017). Novel FFA1 (GPR40) agonists containing spirocyclic periphery: polar azine periphery as a driver of potency. Semantic Scholar. [Link]
-
Lin, X., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 3(10), 843-847. [Link]
-
Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]
-
Reddy, B. V. S., et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 79(5), 2289-2295. [Link]
-
Hwang, I. C., et al. (2013). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 18(6), 6338-6362. [Link]
-
Reddy, B. V. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. PubMed. [Link]
-
Goldberg, F. W., et al. (2010). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. ACS Combinatorial Science, 12(3), 324-330. [Link]
-
CSU STRATA. (n.d.). MmpL3 Inhibitor Screening Assays. CSU STRATA. [Link]
-
Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent. [Link]
-
JoVE. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. JoVE. [Link]
-
Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]
-
Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. [Link]
-
Goldberg, F. W., et al. (2010). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures of representative MOR agonists (1−3) and σ 1 R antagonists (4, 5). ResearchGate. [Link]
-
ResearchGate. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. ResearchGate. [Link]
-
Remmel, R. P., et al. (2020). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. mBio, 11(3), e00870-20. [Link]
-
Jackson, M., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(5), 723-734. [Link]
-
Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Bertin Bioreagent. [Link]
-
ResearchGate. (n.d.). MOR radioligand binding assay (Ki, nM) and MOR [ 35 S]GTPgS functional... ResearchGate. [Link]
-
Li, Y., et al. (2023). A Novel Bifunctional μOR Agonist and σ1R Antagonist with Potent Analgesic Responses and Reduced Adverse Effects. Journal of Medicinal Chemistry, 66(23), 16257-16275. [Link]
-
OUCI. (n.d.). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. OUCI. [Link]
-
National Center for Biotechnology Information. (n.d.). Spirocyclic Motifs in Natural Products. PubMed Central. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. ResearchGate. [Link]
-
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(1), 32. [Link]
-
OUCI. (n.d.). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. OUCI. [Link]
-
ResearchGate. (n.d.). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ResearchGate. [Link]
-
Li, Y., et al. (2021). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. Acta Pharmaceutica Sinica B, 11(11), 3531-3543. [Link]
-
Raffa, R. B., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Current Neuropharmacology, 22(5), 785-797. [Link]
-
ResearchGate. (n.d.). (PDF) Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. ResearchGate. [Link]
-
MDPI. (n.d.). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. MDPI. [Link]
-
Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115549. [Link]
-
Expert Opinion on Therapeutic Patents. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. [Link]
-
MDPI. (n.d.). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. MDPI. [Link]
-
Cobos, E. J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(6), 2434-2454. [Link]
-
figshare. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. figshare. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives [ouci.dntb.gov.ua]
- 6. figshare.com [figshare.com]
- 7. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Novel Bifunctional μOR Agonist and σ1R Antagonist with Potent Analgesic Responses and Reduced Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain [ouci.dntb.gov.ua]
- 17. Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel FFA1 (GPR40) agonists containing spirocyclic periphery: polar azine periphery as a driver of potency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. tandfonline.com [tandfonline.com]
- 22. [PDF] Novel FFA1 (GPR40) agonists containing spirocyclic periphery: polar azine periphery as a driver of potency | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. assaygenie.com [assaygenie.com]
- 31. agilent.com [agilent.com]
Safety Operating Guide
Navigating the Disposal of 1-Oxa-9-azaspiro[5.5]undecan-5-ol: A Guide for the Research Professional
As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery and application, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Oxa-9-azaspiro[5.5]undecan-5-ol, ensuring compliance with regulations and fostering a culture of safety within your laboratory.
Understanding the Compound: Hazard Evaluation
Data from various isomers and salts of oxa-azaspiro-undecane scaffolds consistently indicate a potential for hazard. For instance, related compounds are often classified with the following GHS hazard statements:
Causality : The presence of the tertiary amine in the spirocyclic structure and the hydroxyl group can contribute to its biological activity and potential irritant properties. It is therefore imperative to handle this compound as a potentially hazardous substance until comprehensive toxicological data is available.
The Core of Compliance: RCRA Waste Determination
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5] A core requirement for any generator of chemical waste is to perform a "hazardous waste determination."[5][6] This process determines if the waste must be managed under the stringent "cradle-to-grave" hazardous waste regulations.[7]
A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9]
Decision Workflow for Waste Characterization
The following diagram illustrates the essential decision-making process for classifying waste containing this compound.
Caption: RCRA Hazardous Waste Determination Workflow.
Applying RCRA Characteristics to this compound
The following table provides guidance on evaluating this specific compound against the four RCRA characteristics.
| RCRA Characteristic | Test/Criteria | Application to this compound |
| Ignitability (D001) | Liquid with a flash point < 60°C (140°F).[5][9] | Unlikely for the pure solid alcohol. However, if dissolved in a flammable solvent (e.g., ethanol, isopropanol), the entire solution may be considered ignitable hazardous waste. |
| Corrosivity (D002) | Aqueous solution with pH ≤ 2 or ≥ 12.5.[8][9] | The compound itself is not strongly acidic or basic. A solution's pH would depend on other components. A direct pH measurement of the waste stream is required. |
| Reactivity (D003) | Unstable, reacts violently with water, or generates toxic gases when mixed with water or under normal conditions.[5][8] | Based on its chemical structure (a stable spirocycle), it is unlikely to be reactive. It is not expected to be explosive or water-reactive. |
| Toxicity (D004-D043) | Contains specific contaminants (e.g., heavy metals, pesticides) at or above regulated concentrations, as determined by the Toxicity Characteristic Leaching Procedure (TCLP). | The compound itself is not on the toxicity characteristic list. This characteristic would only apply if the waste is contaminated with a listed toxic chemical. |
Step-by-Step Disposal Protocols
The overriding principle is that no laboratory work should begin without a clear plan for waste disposal.[7]
Protocol 1: Management as Hazardous Waste
This is the most conservative and recommended approach given the potential hazards.
Step 1: Container Selection and Labeling
-
Select a Compatible Container : Use a chemically resistant container (e.g., high-density polyethylene - HDPE) with a secure, screw-top lid. Ensure the container has not previously held incompatible chemicals.[10]
-
Affix a Hazardous Waste Tag : As soon as the first drop of waste enters the container, label it with an official "Hazardous Waste" tag provided by your institution's EHS department.[11][12]
-
Complete the Tag Information :
Step 2: Waste Accumulation
-
Segregate Waste : Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel.[10][12]
-
Keep Containers Closed : The waste container must be kept tightly sealed at all times, except when adding waste.[10] This prevents the release of vapors and potential spills.
-
Avoid Incompatibles : Do not mix this waste stream with incompatible waste types, such as strong acids or oxidizers.
Step 3: Requesting Disposal
-
Do Not Overfill : Fill containers to no more than 90% capacity to allow for expansion.[13]
-
Schedule a Pickup : Once the container is full or you are finished with the process that generates the waste, contact your institution's EHS department to schedule a waste pickup. Do not pour chemical waste down the drain.[11]
Protocol 2: Management as Non-Hazardous Waste
This protocol should only be followed after a thorough, documented hazardous waste determination concludes that the waste is non-hazardous, and with the explicit approval of your institution's EHS department.
Step 1: Institutional Verification
-
Consult your EHS department. Provide them with all available information on the compound and the waste stream composition. Some institutions have specific lists of chemicals that may be disposed of as non-hazardous waste.[14][15]
Step 2: Non-Hazardous Waste Disposal
-
Solid Waste : If the compound is in a pure, solid, non-hazardous form, it may be permissible to dispose of it in the regular laboratory trash. However, many institutions prohibit this to avoid alarming custodial staff. Direct disposal into an outside dumpster may be required.[15]
-
Aqueous Solutions : If the waste is a dilute aqueous solution determined to be non-hazardous, drain disposal may be an option, but typically requires significant dilution (e.g., flushing with at least 20 parts water) and a pH between 5 and 9.[10][16] Never dispose of organic compounds, even if water-soluble, down the drain without explicit EHS approval.[7]
Self-Validation : The ultimate authority on chemical disposal within your organization is your Environmental Health & Safety department. Their procedures are designed to ensure compliance with federal, state, and local regulations. Always default to their guidance.
References
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
AMI Environmental. (n.d.). Understanding RCRA Waste Characterization. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]
-
Indiana Department of Environmental Management. (2014, March 7). Understanding the Hazardous Waste Determination Process. Retrieved from [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Columbia University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-1-oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]
Sources
- 1. 1-Oxa-9-azaspiro[5.5]undecane hydrochloride | 1414958-73-8 [sigmaaldrich.com]
- 2. 2-Oxa-9-azaspiro[5.5]undecane hydrochloride | C9H18ClNO | CID 71743840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. amienvironmental.com [amienvironmental.com]
- 5. Listed and Characteristic Wastes - New Pig [newpig.com]
- 6. in.gov [in.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 9. epa.gov [epa.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 15. sfasu.edu [sfasu.edu]
- 16. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
